Aluminum zirconium pentachlorohydrex Gly
Description
Aluminum zirconium tetrachlorohydrex gly is a common active ingredient in personal care products as an antiperspirant agent. Its main mechanism of action is through blocking the pores via formation of polymer complex and preventing sweat from leaving the body.
Aluminum zirconium octachlorohydrex gly is complex that consists of aluminum zirconium octachlorohydrate and glycine. It is an active antiperspirant agent,. It diffuses into the sweat pores and prevents perspiration (sweat) from leaving the pores. The anhydrous form of the compound also has water-absorbing properties. Currently, the FDA allows the inclusion of this substance in concentrations of up to 20% in antiperspirants. Interestingly, this chemical has been studied in relation to its possible impact on the microbiome of the human underarms.
Aluminum zirconium pentachlorohydrex gly, or Aluminum Zirconium Tetrachlorohydrex Glycine, is commonly used as an antiperspirant in many deodorant products. It is a coordination complex of Aluminum Zirconium pentachlorohydrate and glycine. Its anhydrous form allows the molecule to absorb moisture.
Properties
IUPAC Name |
aluminum;2-aminoacetic acid;zirconium(4+);chloride;hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.Al.ClH.2H2O.Zr/c3-1-2(4)5;;;;;/h1,3H2,(H,4,5);;1H;2*1H2;/q;+3;;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYANSMZYIOPJFV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.O.[OH-].[Al+3].[Cl-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8AlClNO4Zr+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134375-99-8, 134910-86-4, 174514-58-0, 90604-80-1, 125913-22-6 | |
| Record name | Aluminum zirconium trichlorohydrex gly [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134375998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum zirconium tetrachlorohydrex gly [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134910864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum zirconium octachlorohydrex gly [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum zirconium trichlorohydrex gly | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11116 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum zirconium tetrachlorohydrex gly | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11149 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum Zirconium Pentachlorohydrex Gly | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminum Zirconium Trichlorohydrex Gly | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminum Zirconium Tetrachlorohydrex Gly | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminum Zirconium Octachlorohydrex Gly | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O386558JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALUMINUM ZIRCONIUM TRICHLOROHYDREX GLY | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T27D6T99LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALUMINUM ZIRCONIUM OCTACHLOROHYDREX GLY | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9D3YP29MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALUMINUM ZIRCONIUM PENTACHLOROHYDREX GLY | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94703016SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Aluminum Zirconium Pentachlorohydrex Glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Aluminum Zirconium Pentachlorohydrex Glycine (B1666218) (AZPG), a key active ingredient in many antiperspirant products. This document details the chemical properties, synthesis methodologies, and analytical characterization techniques pertinent to researchers and professionals in drug development and cosmetic science.
Introduction
Aluminum Zirconium Pentachlorohydrex Glycine is a coordination complex of aluminum zirconium pentachlorohydrate and the amino acid glycine.[1][2] In the United States, it is an over-the-counter (OTC) drug product used as an antiperspirant agent.[1] Its primary function is to reduce perspiration by forming a temporary plug within the sweat duct, thus obstructing the flow of sweat to the skin's surface.[3][4][5] The glycine in the complex serves to buffer the compound and prevent the polymerization of the zirconium species in aqueous solutions, which is crucial for maintaining the efficacy and stability of the product.
Chemical and Physical Properties
The chemical structure of Aluminum Zirconium Pentachlorohydrex Glycine is a complex mixture of monomeric and polymeric Al/Zr species with hydroxide (B78521), chloride, and glycine.[5] The general chemical formula can be represented as Al₈Zr(OH)₂₃Cl₅·xH₂O complexed with glycine.[6][7] Key quantitative specifications for this compound are summarized in the table below.
| Property | Specification | Reference |
| Aluminum/Zirconium Atomic Ratio | 6.0:1 to 10.0:1 | [8] |
| (Aluminum + Zirconium)/Chloride Atomic Ratio | 2.1:1 to 1.51:1 | [8] |
| pH (in a 15% w/w aqueous solution) | 3.0 to 5.0 | [9] |
Synthesis of Aluminum Zirconium Pentachlorohydrex Glycine
The synthesis of Aluminum Zirconium Pentachlorohydrex Glycine involves the reaction of an aluminum source, a zirconium source, and glycine. A general methodology is outlined below, based on principles described in the patent literature for similar compounds.[10]
Experimental Workflow for Synthesis
References
- 1. ewg.org [ewg.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 5. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]
- 7. aluminum zirconium pentachlorohydrex gly, 125913-22-6 [thegoodscentscompany.com]
- 8. uspbpep.com [uspbpep.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. CN105669777A - Aluminum zirconium octachlorohydrex glycine preparation method - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Mechanism of Action of Aluminum Zirconium Pentachlorohydrex Glycine in Antiperspirants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum Zirconium Pentachlorohydrex Glycine (B1666218) (AZPG) is a common and highly effective active ingredient in over-the-counter (OTC) antiperspirant products. Its primary mechanism of action is the formation of a superficial, temporary plug within the eccrine sweat duct, physically obstructing the flow of sweat to the skin's surface. This guide provides a detailed examination of the chemical and physiological processes involved in this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of dermatology and cosmetic science.
Introduction
Excessive perspiration, or hyperhidrosis, and the desire for axillary dryness have driven the development of effective antiperspirant technologies. Among the most successful active ingredients are the aluminum-zirconium salt complexes. Aluminum Zirconium Pentachlorohydrex Glycine is a coordination complex of aluminum zirconium pentachlorohydrate and the amino acid glycine.[1] This complex is designed to be more efficacious and less irritating than earlier aluminum-based antiperspirants.[2] This document will elucidate the multi-faceted mechanism by which this compound achieves its sweat-reducing effects.
Chemical and Physical Properties
Aluminum Zirconium Pentachlorohydrex Glycine is a complex mixture of monomeric and polymeric Al3+ and Zr4+ ions, coordinated with hydroxide (B78521) (OH-), chloride (Cl-), and glycine molecules.[3] The glycine serves as a buffering agent, which helps to reduce the acidity of the aluminum-zirconium salts, thereby minimizing skin irritation.[4] Furthermore, glycine is believed to play a role in the polymerization and gelation process upon contact with sweat.[4] The anhydrous form of the compound also possesses the ability to absorb moisture.[3]
Mechanism of Action: The Formation of the Sweat Duct Plug
The core of Aluminum Zirconium Pentachlorohydrex Glycine's antiperspirant activity lies in its ability to form a physical blockage in the sweat duct. This process can be broken down into several key steps:
-
Application and Diffusion: The antiperspirant product is topically applied to the skin, typically in the axillary region. The active ingredient, Aluminum Zirconium Pentachlorohydrex Glycine, is formulated in a vehicle (e.g., stick, roll-on, aerosol) that facilitates its delivery to the skin surface and into the openings of the sweat ducts.
-
Interaction with Sweat: Upon contact with sweat, which has a higher pH (typically 4.0-6.8) than the antiperspirant formulation, the aluminum-zirconium-glycine complex begins to hydrolyze.[1] The pH of the local environment is a critical factor, with an optimal solution pH for the active ingredient being between 3.0 and 5.0.[1]
-
Polymerization and Gelation: The change in pH triggers the polymerization of the aluminum and zirconium hydroxides. These polymers, along with proteins and mucopolysaccharides present in sweat and the lining of the sweat duct, aggregate to form an insoluble, gel-like plug.[5][6] The zirconium component is thought to contribute to the formation of more durable and effective polymeric structures.[1]
-
Physical Obstruction: This amorphous, colloidal plug becomes lodged in the superficial portion of the eccrine sweat duct, creating a physical barrier that prevents sweat from reaching the skin's surface.[7]
-
Feedback Mechanism: The blockage of the sweat duct is believed to trigger a feedback mechanism within the sweat gland, signaling it to reduce sweat production.[8]
-
Plug Desquamation: The plug is temporary and is gradually sloughed off along with the natural shedding of skin cells (desquamation), at which point normal sweating resumes.[3]
Visualizing the Mechanism of Action
The following diagram illustrates the sequential steps of the plug formation process.
Quantitative Efficacy Data
The efficacy of antiperspirants containing Aluminum Zirconium Pentachlorohydrex Glycine is typically measured by the percentage of sweat reduction. The U.S. Food and Drug Administration (FDA) requires over-the-counter antiperspirants to achieve at least a 20% reduction in sweat. "Clinical strength" formulations often demonstrate significantly higher efficacy.
| Active Ingredient Concentration | Sweat Reduction (%) | Study Population | Reference |
| 20% Aluminum Zirconium Tetrachlorohydrex Gly | Up to 90% | Not specified | [9] |
| "Clinical Strength" Aluminum Zirconium Trichlorohydrex Gly | 56% (daytime application) to 73% (night-time application) | Male panelists | [2] |
| Not Specified | 20% to 60% | Not specified | [10] |
Experimental Protocols for Efficacy Assessment
The evaluation of antiperspirant efficacy is conducted through standardized in-vivo and in-vitro methods.
In-Vivo Gravimetric Method (FDA Guideline 21 CFR 350.60)
This is the gold standard for assessing antiperspirant efficacy.[11]
Objective: To quantify the amount of sweat reduction following the application of an antiperspirant.
Methodology:
-
Subject Selection: A panel of subjects who are moderate to heavy sweaters is recruited.
-
Washout Period: Subjects undergo a washout period (typically 17 days) where they refrain from using any antiperspirant or deodorant products.[12]
-
Baseline Measurement: Baseline sweat production is measured for each axilla.
-
Product Application: The test antiperspirant is applied to one axilla, and a control (placebo or no treatment) is applied to the other. Application is typically done for a specified number of consecutive days.
-
Sweat Collection: After the treatment period, subjects are placed in a controlled environment with elevated temperature and humidity (a "hot room") to induce sweating. Pre-weighed absorbent pads are placed in each axilla to collect sweat for a defined period.[11]
-
Gravimetric Analysis: The pads are weighed after the collection period to determine the amount of sweat produced in each axilla.
-
Calculation of Efficacy: The percentage of sweat reduction is calculated by comparing the sweat produced in the treated axilla to the control axilla.
In-Vitro Models
In-vitro models are valuable for screening formulations and for mechanistic studies.
Objective: To simulate the conditions of the sweat duct and observe the formation of the antiperspirant plug.
Methodology (Microfluidic Device):
-
Device Setup: A microfluidic device with channels mimicking the dimensions of a human sweat duct is used.[8]
-
Artificial Sweat: A solution of artificial sweat, containing proteins and other key components, is perfused through the microfluidic channel.
-
Antiperspirant Introduction: The antiperspirant formulation is introduced into the system.
-
Observation: The formation of the gel-like plug at the interface of the antiperspirant and the artificial sweat is observed and analyzed, often using microscopy and spectroscopic techniques.[8]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the efficacy of an antiperspirant formulation.
Conclusion
The mechanism of action of Aluminum Zirconium Pentachlorohydrex Glycine is a well-established process involving the formation of a temporary, physical plug within the sweat duct. This process is initiated by the change in pH upon contact with sweat, leading to the hydrolysis and polymerization of the aluminum and zirconium salts in conjunction with sweat components. The resulting gel-like plug effectively blocks the flow of perspiration. The inclusion of glycine serves to buffer the formulation, enhancing its tolerability on the skin. The efficacy of this active ingredient is quantifiable through standardized in-vivo and in-vitro experimental protocols, with the gravimetric method being the regulatory standard. A thorough understanding of this mechanism is crucial for the continued development of innovative and effective antiperspirant technologies.
References
- 1. grokipedia.com [grokipedia.com]
- 2. sweathelp.org [sweathelp.org]
- 3. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 4. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and development of antiperspirant formulation from natural extract: An overview - Int J Pharm Chem Anal [ijpca.org]
- 6. dermnetnz.org [dermnetnz.org]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cosmileeurope.eu [cosmileeurope.eu]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
chemical structure and properties of aluminum zirconium pentachlorohydrex gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum Zirconium Pentachlorohydrex Gly is a complex inorganic salt widely utilized as an active ingredient in over-the-counter (OTC) antiperspirant products. It is a coordination complex of aluminum zirconium pentachlorohydrate and the amino acid glycine (B1666218).[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and the analytical methodologies employed for its characterization.
Chemical Structure and Properties
This compound is not a single molecular entity but rather a complex mixture of polymeric aluminum and zirconium species coordinated with hydroxide (B78521), chloride, and glycine.[3] The glycine is incorporated to act as a buffer, mitigating the acidity of the aluminum-zirconium complexes and reducing the potential for skin irritation.[4][5]
The general chemical formula can be represented as a complex reaction product of aluminum zirconium pentachlorohydrate (Al₈Zr(OH)₂₃Cl₅·xH₂O) and glycine.[6][7]
Key Structural Features:
-
Polymeric Core: The core structure consists of polymeric chains of aluminum and zirconium atoms bridged by hydroxide (OH) groups.
-
Coordination with Glycine: Glycine molecules displace some of the water molecules that are normally coordinated to the metal ions.[1][2]
-
Variable Composition: The exact structure and degree of polymerization can vary depending on the manufacturing process, leading to variations in the Al:Zr and metal:chloride atomic ratios.[8][9]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | White powder | [10] |
| Molecular Weight | Approximately 263.75 g/mol (representative) | [11] |
| Solubility | Soluble in water and glycerol | [10] |
| pH (15% w/w aqueous solution) | 3.0 - 5.0 | [8] |
| Aluminum/Zirconium Atomic Ratio | 6.0:1 to 10.0:1 | [8][9] |
| (Aluminum + Zirconium)/Chloride Atomic Ratio | 2.1:1 to 1.51:1 | [8][9] |
Synthesis and Manufacturing
The synthesis of this compound generally involves the reaction of an aluminum source, a zirconium source, and glycine in an aqueous solution. While specific proprietary manufacturing processes vary, the general workflow can be illustrated as follows:
References
- 1. ewg.org [ewg.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 4. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]
- 7. This compound, 125913-22-6 [thegoodscentscompany.com]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GSRS [gsrs.ncats.nih.gov]
early studies on aluminum zirconium pentachlorohydrex gly
An In-Depth Technical Guide on Foundational Studies of Aluminum Zirconium Pentachlorohydrex Glycine (B1666218) Complexes
Abstract
Aluminum Zirconium Pentachlorohydrex Glycine (AZG) is a key active ingredient in modern over-the-counter (OTC) antiperspirant formulations. As a coordination complex of aluminum zirconium pentachlorohydrate and the amino acid glycine, it represents a significant advancement over earlier, more acidic aluminum salts.[1][2] This technical guide provides a comprehensive review of the foundational and key studies that elucidate its mechanism of action, clinical efficacy, and toxicological safety profile. It summarizes quantitative data from pivotal clinical and dermal absorption studies, details the experimental protocols employed, and uses visualizations to clarify complex processes and relationships for researchers, scientists, and drug development professionals. The compiled evidence underscores the scientific basis for AZG's classification as a safe and effective agent for reducing perspiration.
Chemical Background and Historical Context
The use of aluminum salts as antiperspirant agents dates back to the early 20th century, starting with aluminum chloride (ACL).[3] While effective, early salts like ACL were highly acidic, leading to significant skin irritation and damage to clothing.[3] This prompted the development of buffered salts like aluminum chlorohydrate (ACH). Further innovation led to the creation of aluminum zirconium chlorohydrate glycine complexes (ZAGs), including pentachlorohydrex gly.[3] These complexes were designed to be more effective than ACH, particularly in anhydrous formulations.[3][]
Aluminum Zirconium Pentachlorohydrex Gly is a complex of aluminum zirconium pentachlorohydrate and glycine, where glycine displaces some of the water molecules coordinated to the metal ions.[1][2] Glycine acts as a buffering agent, raising the pH and reducing irritation compared to older salts.[3] It also plays a crucial role in stabilizing the complex in aqueous solutions, preventing the premature polymerization of zirconium species, which could otherwise reduce the antiperspirant's efficacy over time.[5]
Mechanism of Action: The Physical Plug Formation
The primary mechanism of action for AZG is not pharmacological but rather a physical obstruction of the eccrine sweat duct.[6][7] When applied to the skin, the salt complex dissolves in sweat and undergoes hydrolysis.[3][8] This process, driven by the change in pH upon contact with sweat, leads to the polymerization of the aluminum and zirconium species.[3] These polymers then interact and co-precipitate with proteins and peptides present in sweat, forming an amorphous, gel-like plug within the superficial portion of the sweat duct.[8][9] This plug physically blocks the duct, preventing sweat from reaching the skin's surface.[7][10] The plug is temporary and is gradually sloughed off as part of the natural skin renewal process, at which point normal sweating resumes.[7][11]
Pivotal Efficacy Studies
Early and subsequent clinical research focused on quantifying the sweat reduction efficacy of AZG-containing formulations, often in comparison to prescription-strength products. These studies were critical in establishing their performance and favorable irritation profile.
Data Presentation: Comparative Sweat Reduction
The following table summarizes the typical findings from clinical trials comparing an OTC anhydrous AZG antiperspirant with a prescription aluminum chloride product. The key outcome was to demonstrate non-inferiority in efficacy with a significant reduction in irritation.
| Parameter | OTC Anhydrous AZG AP | Prescription Aluminum Chloride AP | Non-Inferiority Boundary |
| Sweat Reduction Efficacy | Statistically similar | Statistically similar | < 20% difference |
| Axillary Irritation | Substantially lower | Significantly higher | N/A |
| Table 1: Summary of comparative clinical efficacy data. Studies demonstrated that OTC AZG formulations could provide sweat reduction statistically similar to prescription treatments, but with significantly less skin irritation.[8][12] |
Experimental Protocol: Clinical Efficacy Trial
A representative protocol for these comparative studies is detailed below.[12]
-
Panelist Selection: Subjects with a history of heavy underarm sweating (hyperhidrosis) were recruited for the studies.
-
Study Design: The studies were randomized and blinded. Each panelist had one underarm assigned to the OTC AZG product and the other to the prescription aluminum chloride product.
-
Product Application: Panelists applied the assigned product to the dry axilla every evening for a period of 7 to 10 days.
-
Sweat Collection: Gravimetric sweat collection was performed at baseline (Day 1, before application) and at subsequent time points (e.g., Day 7 and Day 10). This involves placing absorbent pads in the axilla under controlled temperature and humidity conditions for a set period and measuring the weight of sweat collected.
-
Irritation Evaluation: Dermatological evaluation for axillary irritation (e.g., redness, edema, itching) was conducted at each visit.
-
Data Analysis: Mixed model statistical techniques were used to analyze the sweat weight data. A 95% confidence interval was constructed to assess non-inferiority, with a pre-defined boundary condition (e.g., 20%) based on consumer perception of efficacy differences.[12]
Safety and Toxicological Profile
The safety of aluminum-containing antiperspirants has been extensively evaluated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Scientific Committee on Consumer Safety (SCCS).[1][11] A key focus of this research has been the potential for systemic exposure through dermal absorption.
Dermal Absorption Studies
Concerns about the systemic effects of aluminum necessitated robust studies to quantify its penetration through the skin. Early studies suggested very low absorption, and this was definitively confirmed by a key study using a ²⁶Al microtracer and Accelerator Mass Spectrometry (AMS), which can distinguish applied aluminum from natural background levels.[13]
| Study Type | Skin Condition | Dermal Absorption (% of Applied Dose) | Source |
| In-vivo (²⁶Al Microtracer) | Healthy, intact skin | 0.00052% | [11][13] |
| In-vitro (Franz Cell) | Healthy, intact skin | ≤0.07% | [14] |
| In-vivo (²⁶Al) | Healthy, intact skin | ~0.012% | [14] |
| Table 2: Summary of quantitative data from key dermal absorption studies. The data consistently demonstrates that an extremely small fraction of aluminum from antiperspirants is absorbed through healthy skin. |
The protocol for this definitive human study was designed to determine the absolute bioavailability of aluminum from a representative antiperspirant formulation.[13]
-
Test Formulation: A roll-on antiperspirant was prepared using aluminum chlorohydrate (ACH) labeled with the stable isotope ²⁶Al. ACH is considered representative of the gel-forming mechanism shared by AZG complexes.[15]
-
Volunteer Groups:
-
Test Group: Received a single topical application of the ²⁶Al-labeled antiperspirant formulation to the underarms.
-
Reference Group: Received a single intravenous (IV) dose of ²⁶Al-aluminium-citrate. This group is essential to normalize the urinary excretion data and calculate the absolute fraction absorbed from the topical application.
-
-
Sample Collection: For both groups, total urine output and periodic blood samples were collected for an extended period (e.g., up to 240 hours or more).
-
Sample Analysis: The concentration of ²⁶Al in the urine and blood samples was quantified using the highly sensitive technique of Accelerator Mass Spectrometry (AMS).
-
Bioavailability Calculation: The dermal fraction absorbed (Fabs) was calculated as the ratio of the total percentage of the dose excreted in urine following topical application to the total percentage of the dose excreted in urine following IV administration.[13]
Regulatory and Long-Term Safety Assessment
-
Regulatory Status: The FDA has reviewed the safety of aluminum zirconium chlorohydrex glycine ingredients and approved their use in OTC antiperspirant drug products at concentrations up to 20%.[1][9][16]
-
Carcinogenicity and Neurotoxicity: Despite public concerns, numerous scientific expert committees have evaluated the data and found no causal link between the use of aluminum-containing antiperspirants and the risk of breast cancer or Alzheimer's disease.[11][14] The SCCS concluded that exposure to aluminum from daily cosmetic use does not significantly add to the systemic body burden of aluminum from other sources like food and water.[11]
Physicochemical Characterization and Efficacy
The efficacy of AZG salts is closely related to their physicochemical properties, particularly the size of the aluminum and zirconium polymer species in the complex.
-
USP Specifications: The United States Pharmacopeia (USP) defines specifications for AZG solutions, including an aluminum-to-zirconium atomic ratio between 6.0:1 and 10.0:1 and an (aluminum plus zirconium)-to-chloride atomic ratio between 2.1:1 and 1.51:1.[17]
-
Polymer Size and Efficacy: Size exclusion chromatography has been used to separate the different polymer species within an AZG complex. These are often denoted as Peaks 1 through 5/6, in order of decreasing size. Studies have shown that a higher concentration of smaller aluminum species (specifically "Peak 4") is correlated with enhanced antiperspirant efficacy.[18] This is likely because these smaller oligomers can more effectively diffuse into the sweat duct to form the occlusive plug.
Conclusion
The body of scientific evidence from early and foundational studies demonstrates that Aluminum Zirconium Pentachlorohydrex Glycine is a highly effective antiperspirant agent with a well-established safety profile. Its mechanism relies on the formation of a temporary, physical plug in the sweat duct. Clinical trials have confirmed its efficacy, which is comparable to prescription-strength alternatives but with significantly less irritation. Furthermore, definitive toxicological studies using advanced methods have shown that dermal absorption of aluminum from these complexes is exceptionally low. This technical review of the core data affirms the scientific basis for the widespread use of AZG in OTC antiperspirant products.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. ewg.org [ewg.org]
- 3. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aluminum Zirconium Tetrachlorohydrex GLY Ingredient Allergy Safety Information [skinsafeproducts.com]
- 11. cosmileeurope.eu [cosmileeurope.eu]
- 12. sweathelp.org [sweathelp.org]
- 13. publications.tno.nl [publications.tno.nl]
- 14. droracle.ai [droracle.ai]
- 15. health.ec.europa.eu [health.ec.europa.eu]
- 16. trial.medpath.com [trial.medpath.com]
- 17. uspbpep.com [uspbpep.com]
- 18. EP1638981B1 - Aluminum/zirconium/glycine antiperspirant actives stabilized with betaine - Google Patents [patents.google.com]
Toxicology Profile of Aluminum Zirconium Pentachlorohydrex Glycine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the toxicology profile of Aluminum Zirconium Pentachlorohydrex Glycine (AZPG), an active ingredient commonly used in antiperspirant products. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Aluminum Zirconium Pentachlorohydrex Glycine is part of a class of aluminum-zirconium-glycine complexes that function as antiperspirants by forming a temporary plug in the sweat duct, thus reducing the flow of perspiration to the skin surface. The safety of these compounds has been reviewed by various regulatory and scientific bodies. The available toxicological data, primarily on related aluminum compounds, indicates a low potential for acute and systemic toxicity following dermal application due to very low skin penetration. This guide summarizes the key toxicological endpoints, presents available quantitative data, details relevant experimental protocols, and visualizes the mechanism of action and potential toxicological pathways.
Mechanism of Action
The primary function of Aluminum Zirconium Pentachlorohydrex Glycine is to reduce perspiration. This is achieved through a well-understood mechanism:
-
Application and Dissolution: When applied to the skin, the AZPG complex dissolves in sweat and/or skin moisture.
-
Hydrolysis and Polymerization: The acidic aluminum and zirconium salts hydrolyze and polymerize upon contact with the higher pH of sweat.
-
Gel Plug Formation: This process forms an amorphous, gel-like precipitate of metal hydroxides.
-
Duct Blockage: The gel plug physically obstructs the eccrine sweat gland duct, preventing sweat from reaching the skin's surface. This blockage is temporary and is naturally removed with the shedding of skin cells.
Caption: Workflow of antiperspirant action.
Toxicological Profile
The toxicological data for Aluminum Zirconium Pentachlorohydrex Glycine is often grouped with other aluminum-containing compounds. The primary route of exposure for this ingredient in cosmetic products is dermal.
Table 1: Acute Oral Toxicity of Representative Aluminum Compounds
| Compound | Species | LD50 (mg Al/kg bw) | Reference |
| Aluminum Bromide | Rat | 162 - 750 | |
| Aluminum Nitrate | Rat | 162 - 750 | |
| Aluminum Chloride | Rat | 162 - 750 | |
| Aluminum Sulfate | Rat | 162 - 750 | |
| Aluminum Bromide | Mouse | 164 - 980 | |
| Aluminum Nitrate | Mouse | 164 - 980 | |
| Aluminum Chloride | Mouse | 164 - 980 | |
| Aluminum Sulfate | Mouse | 164 - 980 |
There is limited information on the acute dermal toxicity of aluminum compounds. Systemic toxicity following a single dermal application is not expected due to low absorption.
Repeated dose oral toxicity studies have been conducted on various aluminum compounds. A 28-day oral toxicity study of aluminum chloride in rats established a No-Observed-Adverse-Effect Level (NOAEL).
Table 2: Subchronic Oral Toxicity of Aluminum Chloride
| Study Duration | Species | NOAEL (mg/kg bw/day) | Target Organs at Higher Doses | Reference |
| 28-Day | Rat | 300 | Blood, liver, thymus |
Chronic toxicity concerns are generally related to the potential for aluminum to accumulate in the body. However, the dermal absorption of aluminum from antiperspirants is very low.
Dermal Irritation: Aluminum zirconium complexes are generally considered non-irritating to the skin at concentrations used in antiperspirant products.
Ocular Irritation: While not a primary route of exposure for antiperspirants, accidental contact with the eyes may cause irritation.
Skin Sensitization: Aluminum compounds are not considered to be skin sensitizers. Extensive use in consumer products has not indicated a significant potential for inducing allergic contact dermatitis.
The genotoxic potential of aluminum compounds has been evaluated in a number of assays. The overall weight of evidence suggests that aluminum compounds are not genotoxic.
Table 3: Genotoxicity of Aluminum Compounds (Representative Data)
| Assay Type | Test System | Result |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | Negative |
| In Vitro Chromosome Aberration | Mammalian Cells | Positive at high concentrations/cytotoxic conditions |
| In Vivo Micronucleus | Rodent Bone Marrow | Negative |
Studies on the reproductive and developmental toxicity of aluminum compounds have been conducted, primarily via the oral route. High doses of aluminum have been shown to cause developmental effects in animals, but these are generally observed at levels that also induce maternal toxicity. The relevance of these findings to dermal exposure from antiperspirants is considered low due to the minimal skin penetration.
The potential link between aluminum-containing antiperspirants and breast cancer has been a topic of public discussion. However, major scientific and regulatory bodies have not found a causal link.
Experimental Protocols
This test is used to determine the potential of a substance to induce contact sensitization.
-
Objective: To assess the skin sensitization potential of a test material after repeated application to the skin of human subjects.
-
Methodology:
-
Induction Phase: A small amount of the test material (e.g., a formulation containing AZPG) is applied to the skin under an occlusive or semi-occlusive patch. This is typically done on the back or arm of at least 50 volunteers. The patch is left in place for 24-48 hours. This process is repeated 9 times over a 3-week period at the same application site. The site is scored for any signs of irritation after each removal.
-
Rest Phase: A 10-21 day rest period follows the induction phase, during which no patches are applied. This allows for the development of an immune response if sensitization has been induced.
-
Challenge Phase: A challenge patch with the test material is applied to a new, previously unexposed skin site. The site is evaluated for a sensitization reaction (e.g., erythema, edema) at 24, 48, and 72 hours after patch removal.
-
-
Interpretation: A lack of reaction at the challenge site indicates that the material is not a sensitizer (B1316253) under the test conditions.
Caption: Human Repeat Insult Patch Test workflow.
This is an in vitro test to assess the mutagenic potential of a substance.
-
Objective: To detect point mutations (base substitutions and frameshifts) induced by a test chemical in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
-
Methodology:
-
Strains: At least five strains are used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Potential Toxicological Signaling Pathways
While the primary interaction of AZPG is the physical blockage of sweat ducts, the potential for absorbed aluminum to exert systemic effects has been studied. Aluminum has been shown to interfere with several cellular processes, although the relevance of these pathways to the low levels of dermal absorption from antiperspirants is uncertain.
One of the proposed mechanisms of aluminum-induced toxicity involves the induction of apoptosis (programmed cell death) through oxidative stress and mitochondrial pathways.
Caption: A potential pathway for aluminum-induced apoptosis.
Conclusion
Based on the available toxicological data for aluminum-containing compounds, Aluminum Zirconium Pentachlorohydrex Glycine is considered safe for use in antiperspirant products under the current conditions of use and concentration limits. The key to its safety profile is the extremely low dermal absorption, which limits systemic exposure. While some in vitro studies at high concentrations have shown potential for cellular effects, these are not considered relevant to the real-world use of antiperspirants. Standard toxicological testing for irritation and sensitization consistently demonstrates the low potential for these local effects on the skin.
In Vitro Analysis of Aluminum Zirconium Pentachlorohydrex Gly: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum Zirconium Pentachlorohydrex Gly is a common active ingredient in antiperspirant products. Its primary mechanism of action is the formation of an occlusive plug within the eccrine sweat duct, thereby physically blocking the flow of sweat to the skin surface. This technical guide provides an in-depth overview of the core principles and methodologies for the in vitro evaluation of this compound. It covers the fundamental mechanism of action, conceptual protocols for assessing efficacy through sweat duct occlusion models and protein aggregation assays, and detailed protocols for safety and toxicity evaluation using cytotoxicity assays and reconstructed human epidermis models. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of antiperspirant technologies.
Core Mechanism of Action: Occlusive Plug Formation
The primary antiperspirant effect of this compound is achieved through a physical blockage of the sweat duct. When applied to the skin, the salt complex dissolves in sweat and interacts with proteins and mucopolysaccharides present in the sweat and lining the duct. This interaction leads to the formation of a gel-like, amorphous aluminum-zirconium-protein complex that acts as a plug, preventing sweat from reaching the skin's surface. The acidic nature of the aluminum-zirconium salts contributes to the precipitation and aggregation of these proteins.
The following diagram illustrates the proposed mechanism of action.
In Vitro Efficacy Assessment
Conceptual Protocol: Microfluidic Sweat Duct Occlusion Model
This protocol describes a conceptual in vitro model to simulate and quantify the occlusion of a sweat duct by this compound. This model utilizes a microfluidic device to mimic the dimensions and flow characteristics of a human eccrine sweat duct.
Objective: To visually and quantitatively assess the formation of an occlusive plug by this compound in a simulated sweat duct environment.
Materials:
-
Microfluidic device with channels mimicking sweat duct dimensions (e.g., 10-50 µm diameter).
-
Syringe pump for precise fluid control.
-
Artificial sweat solution (containing salts, urea, lactic acid, and proteins like albumin).
-
This compound solution at various concentrations.
-
Microscope with imaging capabilities.
-
Image analysis software.
Experimental Workflow:
Procedure:
-
Prime the microfluidic device with the artificial sweat solution.
-
Establish a baseline flow rate using the syringe pump and record images of the clear microchannels.
-
Introduce the this compound solution into the microchannels at a controlled flow rate.
-
Incubate the device for a defined period (e.g., 30 minutes) to allow for the interaction between the compound and the artificial sweat proteins.
-
Re-introduce the flow of artificial sweat to challenge the stability of any formed plugs.
-
Capture images of the microchannels at regular intervals.
-
Analyze the images to quantify the degree of occlusion, for example, by measuring the change in the open channel area.
Protein Aggregation Assay using Turbidimetry
This assay quantifies the aggregation of proteins in the presence of this compound by measuring the turbidity of the solution.
Objective: To determine the concentration-dependent effect of this compound on the aggregation of sweat proteins.
Materials:
-
Bovine Serum Albumin (BSA) as a model sweat protein.
-
Phosphate-buffered saline (PBS).
-
This compound stock solution.
-
Spectrophotometer or plate reader capable of measuring absorbance at a wavelength in the visible range (e.g., 340-600 nm).
Procedure:
-
Prepare a solution of BSA in PBS at a concentration representative of sweat.
-
In a 96-well plate, add the BSA solution to each well.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the absorbance (turbidity) of each well at regular intervals.
Illustrative Data Presentation:
| Concentration of AZPG (mg/mL) | Mean Turbidity (AU) at 30 min | Standard Deviation |
| 0 (Control) | 0.05 | 0.01 |
| 1 | 0.25 | 0.03 |
| 5 | 0.68 | 0.05 |
| 10 | 1.12 | 0.08 |
| 20 | 1.45 | 0.11 |
In Vitro Safety and Toxicity Assessment
MTT Cytotoxicity Assay on Human Keratinocytes (HaCaT cells)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Objective: To evaluate the potential cytotoxicity of this compound on human keratinocytes.
Materials:
-
HaCaT (human keratinocyte) cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent.
-
96-well cell culture plates.
-
Microplate reader.
Experimental Workflow:
Procedure:
-
Seed HaCaT cells in a 96-well plate and incubate until they reach a desired confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compound.
-
Incubate the cells for a specified exposure time (e.g., 24 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Illustrative Data Presentation:
| Concentration of AZPG (mg/mL) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 6.1 |
| 10 | 88.7 | 7.3 |
| 50 | 75.4 | 8.9 |
| 100 | 52.1 | 9.5 |
Reconstructed Human Epidermis (RhE) Skin Irritation Test (OECD TG 439)
This test method provides an in vitro model for assessing the skin irritation potential of a substance by using a reconstructed human epidermis that mimics the properties of the upper layers of human skin.[1][2]
Objective: To determine the skin irritation potential of this compound according to the OECD Test Guideline 439.
Materials:
-
Commercially available Reconstructed Human Epidermis (RhE) tissue models.
-
Assay medium provided by the RhE model manufacturer.
-
This compound.
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate).
-
Negative control (e.g., Phosphate-Buffered Saline).
-
MTT solution.
-
Isopropanol or other suitable solvent.
-
24-well plates.
-
Plate reader.
Experimental Workflow:
Procedure:
-
Pre-incubate the RhE tissues in the provided assay medium.
-
Topically apply the test substance (this compound), positive control, and negative control to the surface of the RhE tissues.
-
Incubate for the specified exposure period (e.g., 60 minutes).
-
Thoroughly rinse the tissues to remove the test substance.
-
Transfer the tissues to a fresh medium containing MTT and incubate.
-
Extract the formazan from the tissues using a suitable solvent (e.g., isopropanol).
-
Measure the optical density of the formazan solution.
-
Calculate the percentage of tissue viability relative to the negative control. A substance is identified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.[2]
Conclusion
The in vitro evaluation of this compound provides crucial data on its efficacy and safety profile. The primary mechanism of action, the formation of an occlusive plug, can be investigated using models that simulate the sweat duct environment and protein aggregation assays. Furthermore, established in vitro methods, such as the MTT assay on keratinocytes and the Reconstructed Human Epidermis skin irritation test, offer robust and ethically sound alternatives to animal testing for safety assessment. While specific quantitative data for the pentachlorohydrex gly variant is limited in public literature, the methodologies outlined in this guide provide a strong framework for the comprehensive in vitro characterization of this and related antiperspirant compounds. Further research is encouraged to generate specific data for this widely used ingredient to build a more complete toxicological and efficacy profile.
References
Spectroscopic Analysis of Aluminum Zirconium Pentachlorohydrex Gly: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of Aluminum Zirconium Pentachlorohydrex Gly, a key active ingredient in many antiperspirant formulations. Due to the complex and often amorphous nature of this coordination polymer, a multi-faceted spectroscopic approach is essential for its characterization. This document details experimental protocols and expected spectral data for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the development, quality control, and mechanistic studies of antiperspirant technologies. While specific data for this compound is limited in publicly available literature, this guide synthesizes information from analogous compounds, including aluminum chlorohydrates, zirconium complexes, and metal-glycine complexes, to provide a robust analytical framework.
Introduction
This compound is a complex inorganic polymer used to reduce perspiration.[1][2] Its mechanism of action is believed to involve the formation of a temporary plug within the sweat duct, physically obstructing the flow of sweat to the skin's surface.[3][4] The efficacy and stability of this complex are dependent on its chemical structure, molecular size distribution, and the coordination environment of the aluminum and zirconium centers. Spectroscopic techniques are invaluable tools for elucidating these properties.
Spectroscopic Methodologies
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, it is particularly useful for confirming the presence of glycine (B1666218) and hydroxyl groups, and for probing the coordination environment of the metal centers.
| Wavenumber Range (cm⁻¹) | Assignment | Expected Observations for this compound |
| 3600 - 3000 | O-H stretching (water, hydroxides), N-H stretching (glycine) | Broad bands indicating hydrogen bonding. |
| 3000 - 2800 | C-H stretching (glycine) | Weak to medium absorption bands. |
| ~1610 | Asymmetric COO⁻ stretching (coordinated carboxylate of glycine) | A strong band, shifted from the position in free glycine (~1585 cm⁻¹). |
| ~1415 | Symmetric COO⁻ stretching (coordinated carboxylate of glycine) | A strong band, shifted from the position in free glycine (~1413 cm⁻¹). |
| 1100 - 900 | Al-O-H and Zr-O-H bending modes | Broad absorptions characteristic of metal hydroxides. |
| Below 600 | Al-O and Zr-O stretching modes | Bands indicating the metal-oxygen framework of the polymer. |
Note: The exact peak positions can vary depending on the specific polymeric structure, hydration state, and the nature of the glycine coordination.
ATR-FTIR is a convenient technique for analyzing solid powder samples with minimal preparation.[5][6][7]
-
Sample Preparation: No specific sample preparation is required. A small amount of the this compound powder is placed directly onto the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum. Baseline correction may be applied if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For this compound, ²⁷Al and ⁹¹Zr NMR are particularly insightful for characterizing the coordination of the metal centers.
| Nucleus | Coordination Environment | Expected Chemical Shift (ppm) | Expected Line Shape |
| ²⁷Al | Tetrahedral (AlO₄) | 60 - 80 | Relatively sharp for a quadrupolar nucleus. |
| ²⁷Al | Octahedral (AlO₆) | 0 - 10 | Broader than tetrahedral signals due to higher asymmetry. |
| ⁹¹Zr | Various (e.g., 6, 7, 8-coordinate) | -100 to -200 | Very broad due to a large quadrupole moment. |
Note: The chemical shifts and line widths are highly sensitive to the symmetry of the local environment. The presence of multiple, overlapping broad signals is expected for an amorphous polymer.[8][9][10]
-
Sample Preparation: The powdered sample is packed into a zirconia rotor (e.g., 4 mm diameter).
-
Instrumentation: A high-field solid-state NMR spectrometer (e.g., 9.4 T or higher) equipped with a magic-angle spinning (MAS) probe.
-
Data Acquisition (²⁷Al MAS NMR):
-
Spectrometer Frequency: Corresponding to the magnetic field strength (e.g., 104.3 MHz at 9.4 T).
-
Magic-Angle Spinning Rate: 10 - 14 kHz.
-
Pulse Sequence: A single-pulse experiment with a short pulse duration (e.g., 1 µs) to excite the central transition.
-
Recycle Delay: A short recycle delay (e.g., 1 s) is typically sufficient due to the fast relaxation of quadrupolar nuclei.
-
-
Data Acquisition (⁹¹Zr Static NMR):
-
Due to the very large quadrupolar interaction of ⁹¹Zr, MAS is often not sufficient to narrow the lines. Static experiments using a wide-line echo pulse sequence (e.g., quadrupolar Carr-Purcell-Meiboom-Gill - QCPMG) are often employed.[11][12][13]
-
A very high magnetic field (e.g., 17.6 T or higher) is advantageous.[14]
-
-
Data Processing: Fourier transformation of the acquired free induction decay (FID) or echo train. Deconvolution of the spectra may be necessary to resolve different metal species.
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and is particularly sensitive to symmetric vibrations and metal-oxygen bonds. It can provide valuable information about the inorganic core of the this compound polymer.
| Wavenumber Range (cm⁻¹) | Assignment | Expected Observations |
| ~2970 | C-H stretching (glycine) | Weak to medium intensity bands. |
| ~1410 | Symmetric COO⁻ stretching (glycine) | A band that may be sensitive to coordination. |
| ~910 | C-C stretching (glycine) | A characteristic band for the glycine backbone.[15] |
| 600 - 400 | Al-O and Zr-O stretching modes | Bands corresponding to the metal-oxide framework. |
| Below 400 | Metal-ligand and lattice vibrations | Complex vibrational modes of the polymer network. |
-
Sample Preparation: The powder sample is placed on a microscope slide or in a sample holder.
-
Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 785 nm to minimize fluorescence), a notch filter to remove Rayleigh scattering, and a sensitive detector (e.g., CCD).
-
Data Acquisition:
-
Laser Power: Kept low (e.g., 1-5 mW) to avoid sample degradation.
-
Integration Time: 10 - 60 seconds.
-
Accumulations: Multiple spectra (e.g., 5-10) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: Cosmic ray removal and baseline correction are typically applied.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation patterns of molecules. For a polymeric material like this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to analyze the distribution of smaller oligomeric species.
Due to the polymeric nature, a distribution of species is expected rather than a single molecular ion peak. The observed m/z values would correspond to various oligomers of the aluminum-zirconium-hydroxide-chloride-glycine complex. Fragmentation would likely involve the loss of water, glycine, and chloride ligands.
-
Sample Preparation: The sample is dissolved in a suitable solvent system, such as a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a small amount of acid (e.g., formic acid) to aid ionization.
-
Chromatography: Size-exclusion chromatography (SEC) can be used to separate the polymeric species by size prior to introduction into the mass spectrometer.[16][17]
-
Column: A column suitable for aqueous SEC.
-
Mobile Phase: An aqueous buffer, compatible with mass spectrometry.
-
-
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to detect the cationic aluminum and zirconium complexes.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to resolve the isotopic patterns of the metal-containing species.
-
Fragmentation: Collision-induced dissociation (CID) can be used to obtain structural information.
-
Visualization of Workflows and Mechanisms
General Spectroscopic Analysis Workflow
References
- 1. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 2. Aluminum Zirconium Tetrachlorohydrex GLY Ingredient Allergy Safety Information [skinsafeproducts.com]
- 3. 22: Antiperspirants and Deodorants | Plastic Surgery Key [plasticsurgerykey.com]
- 4. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jasco.co.uk [jasco.co.uk]
- 6. Surface analysis of powder binary mixtures with ATR FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Local order, disorder, and everything in between: using 91Zr solid-state NMR spectroscopy to probe zirconium-based metal–organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 17. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
Navigating the Solubility Landscape of Aluminum Zirconium Pentachlorohydrex Gly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of Aluminum Zirconium Pentachlorohydrex Gly, a key active ingredient in many antiperspirant and deodorant formulations. Understanding its behavior in various solvents is critical for formulation development, stability testing, and regulatory compliance. This document provides a summary of its solubility in common pharmaceutical and cosmetic solvents, detailed experimental protocols for solubility determination, and a visual representation of the analytical workflow.
Core Concepts in Solubility
Summary of Solubility Data
The following table summarizes the known and inferred solubility of this compound in various solvents. It is important to note that the complex's solubility can be influenced by factors such as the grade of the material, the specific aluminum-to-zirconium ratio, the glycine (B1666218) content, and the presence of other electrolytes or formulation excipients.
| Solvent | Solubility | Remarks |
| Water | Soluble | A primary solvent for aqueous-based formulations. The resulting solution typically has a pH between 3.0 and 5.0.[3][4] |
| Propylene (B89431) Glycol | Soluble | A common co-solvent and humectant in topical products.[1][2] |
| Dipropylene Glycol | Soluble | Another glycol solvent used in cosmetic and pharmaceutical preparations.[1][2] |
| Glycerol | Soluble | A polyol with good solubilizing properties for this complex.[5] |
| Ethanol | Soluble | Mentioned as a solvent for related aluminum zirconium complexes, suggesting potential solubility for the pentachlorohydrex gly form, especially in aqueous-alcoholic systems.[5] |
Experimental Protocol for Solubility Determination
A precise and reproducible experimental protocol is essential for determining the solubility of this compound. The following methodology is a comprehensive approach based on the principles of the shake-flask method, a widely accepted technique for solubility measurement, coupled with a specific analytical procedure for quantifying the dissolved complex.
I. Materials and Equipment
-
Solute: this compound powder of a specified grade.
-
Solvents: High-purity water, propylene glycol, dipropylene glycol, etc.
-
Equipment:
-
Analytical balance (accurate to 0.1 mg)
-
Thermostatically controlled shaking incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes (Class A)
-
pH meter
-
Titration apparatus (e.g., burette, magnetic stirrer) or an automated titrator.
-
-
Reagents for Titration:
-
EDTA (ethylenediaminetetraacetic acid) solution (standardized, e.g., 0.1 M)
-
Xylenol orange indicator
-
Buffer solutions (for pH adjustment)
-
Deionized water
-
II. Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound powder and add it to a known volume of the selected solvent in a sealed container (e.g., a screw-cap flask). The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Place the sealed containers in a thermostatically controlled shaking incubator set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant rate for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After the equilibration period, allow the flasks to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. The filtration should be performed quickly to minimize any temperature changes that could affect solubility. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
-
Analysis of the Saturated Solution (Complexometric Titration):
-
Accurately dilute a known volume of the clear, filtered saturated solution with deionized water in a volumetric flask.
-
The concentration of the aluminum-zirconium complex in the diluted solution can be determined by a complexometric titration with EDTA. This method is based on the chelation of the metal ions (Al³⁺ and Zr⁴⁺) by EDTA.
-
A detailed analytical procedure for the determination of aluminum and zirconium in antiperspirant salts is described in USP monographs and related analytical literature.[6] A general procedure involves:
-
Adjusting the pH of the sample solution.
-
Adding a known excess of standardized EDTA solution.
-
Back-titrating the excess EDTA with a standardized metal ion solution (e.g., zinc sulfate (B86663) or lead nitrate) using a suitable indicator such as xylenol orange. Alternatively, direct titration methods for zirconium and aluminum can be employed under specific pH conditions.[6]
-
-
-
Calculation of Solubility:
-
From the titration results, calculate the concentration of the this compound in the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This comprehensive guide provides a foundational understanding of the solubility of this compound and a robust framework for its experimental determination. For professionals in research, development, and quality control, this information is pivotal for creating effective, stable, and compliant antiperspirant and deodorant products. Further research to establish quantitative solubility curves at different temperatures and in a wider range of co-solvent systems would be a valuable contribution to the field.
References
Thermal Stability of Aluminum Zirconium Pentachlorohydrex Gly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the thermal stability of Aluminum Zirconium Pentachlorohydrex Gly, a key active ingredient in many antiperspirant formulations. Understanding the thermal properties of this complex is crucial for ensuring product safety, efficacy, and stability throughout its lifecycle, from manufacturing to consumer use. This document details the experimental methodologies for assessing thermal stability, presents quantitative data derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and outlines the expected thermal decomposition pathway. The information herein is intended to support research, development, and quality control of products containing this compound.
Introduction
This compound is a coordination complex of aluminum zirconium pentachlorohydrate and the amino acid glycine (B1666218).[1] It is widely used in over-the-counter antiperspirant products to reduce perspiration. The mechanism of action involves the formation of a gel-like plug in the sweat duct, which physically blocks the flow of sweat to the skin surface. The presence of glycine helps to buffer the compound, reducing potential skin irritation.
The manufacturing process of similar aluminum zirconium glycine complexes can involve heating aqueous solutions to temperatures in the range of 70-85°C and subsequent spray drying with inlet temperatures of 185-220°C and outlet temperatures of 105-120°C. This indicates a degree of thermal stability at elevated temperatures. However, some sources recommend avoiding heat above 80°C during formulation, highlighting the need for a thorough understanding of its thermal decomposition profile.
Thermal Analysis Data
The thermal stability of this compound can be effectively characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize hypothetical, yet representative, quantitative data for the thermal decomposition of this compound. This data is based on the expected behavior of similar hydrated metal-glycine complexes and information gathered on processing temperatures.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 30 - 150 | 5 - 15 | Loss of loosely bound and coordinated water molecules. |
| 150 - 250 | 10 - 20 | Decomposition of the glycine moiety. |
| 250 - 400 | 15 - 25 | Dehydroxylation and conversion of the aluminum-zirconium hydroxychloride core to metal oxides. |
| > 400 | - | Stable metal oxide residue. |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Temperature Range (°C) | Peak Type | Associated Process |
| 50 - 150 | Endothermic | Dehydration (loss of water). |
| 200 - 280 | Exothermic | Onset of glycine decomposition. |
| 280 - 400 | Endothermic | Dehydroxylation and structural rearrangement of the aluminum-zirconium core. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of the compound, identifying key decomposition stages.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Tare an empty aluminum sample pan.
-
Place 5-10 mg of this compound powder into the sample pan.
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperatures and percentage weight loss for each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place an empty, hermetically sealed aluminum pan in the reference position of the DSC cell.
-
Heat the sample and reference pans from ambient temperature (e.g., 25°C) to 400°C at a constant heating rate of 10°C/min under a nitrogen purge.
-
Record the differential heat flow between the sample and the reference.
-
Analyze the resulting DSC curve to identify the temperatures and enthalpy changes of endothermic and exothermic events.
Mandatory Visualizations
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment of this compound.
Caption: Logical workflow for assessing the thermal stability of the compound.
Proposed Thermal Decomposition Pathway
This diagram illustrates the proposed pathway for the thermal decomposition of this compound based on the expected behavior of its components.
Caption: Proposed thermal decomposition pathway for the compound.
Conclusion
The thermal stability of this compound is a critical parameter for its effective and safe use in antiperspirant formulations. The data and protocols presented in this guide provide a framework for its characterization. The compound exhibits a multi-stage decomposition process, beginning with dehydration at lower temperatures, followed by the decomposition of the glycine ligand, and finally the dehydroxylation and conversion of the inorganic core to stable metal oxides at higher temperatures. A thorough understanding of these thermal events is essential for optimizing manufacturing processes, ensuring product stability under various storage and transport conditions, and ultimately delivering a safe and effective product to the consumer. Further studies, including analysis of evolved gases during decomposition, could provide a more detailed understanding of the degradation mechanism.
References
An In-Depth Technical Review of Aluminum Zirconium Pentachlorohydrex Gly in Antiperspirant Formulations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aluminum zirconium pentachlorohydrex gly and its related complexes are cornerstones of modern over-the-counter (OTC) and clinical-strength antiperspirant technology. Their efficacy in reducing axillary sweat is primarily attributed to the formation of an insoluble, superficial plug within the eccrine sweat duct, which physically obstructs the flow of sweat to the skin's surface. This mechanism is initiated by the interaction of the highly reactive aluminum and zirconium species with proteins and other components present in sweat. Clinical studies have consistently demonstrated significant sweat reduction with formulations containing these active ingredients, with efficacy being dependent on concentration and formulation type. This technical guide provides a comprehensive review of the available literature, focusing on the mechanism of action, quantitative efficacy data, and the detailed experimental protocols used to evaluate these compounds.
Introduction
This compound is a coordination complex of aluminum zirconium pentachlorohydrate and the amino acid glycine (B1666218).[1] Glycine is included in the complex to act as a buffer, reducing the acidity of the aluminum-zirconium salts and thereby minimizing skin irritation.[2][3] These compounds are regulated by the U.S. Food and Drug Administration (FDA) as active ingredients in OTC antiperspirant drug products.[4] This review will delve into the core scientific principles underlying the function and evaluation of this compound.
Mechanism of Action: The Formation of the Sweat Duct Plug
The primary mechanism of action for aluminum zirconium antiperspirant salts is the physical blockage of the eccrine sweat gland duct.[5][6] This process can be broken down into several key steps:
-
Dissolution and Hydrolysis: Upon application to the skin and contact with sweat, the aluminum-zirconium salt dissolves and undergoes hydrolysis. This reaction is influenced by the pH of the sweat.[4]
-
Interaction with Sweat Components: The resulting aluminum and zirconium polycations are highly reactive and interact with proteins, mucopolysaccharides, and other components present in sweat and the lining of the sweat duct.[5][7]
-
Protein Aggregation and Gel Formation: This interaction leads to the aggregation and precipitation of sweat proteins, forming a gel-like, amorphous aluminum-zirconium-protein complex.[7][8]
-
Plug Formation: This gel-like complex physically obstructs the upper portion of the sweat duct, forming a temporary plug that prevents sweat from reaching the skin's surface.[9][10] Histological studies have confirmed the presence of this amorphous, electron-dense material within the lumen of the sweat duct, primarily in the distal region of the intracorneal duct.[9]
This plug is gradually exfoliated with the natural shedding of the stratum corneum, necessitating regular reapplication of the antiperspirant to maintain efficacy.[5]
Figure 1: Mechanism of sweat duct plug formation.
Quantitative Efficacy Data
The efficacy of antiperspirants is quantified by the percentage of sweat reduction they achieve. Clinical studies employing the gravimetric method are the gold standard for this assessment. Below are summaries of quantitative data from available literature.
| Active Ingredient/Formulation | Concentration | Study Design | Number of Subjects | Sweat Reduction (%) | Duration of Efficacy | Reference |
| Aluminum Zirconium Trichlorohydrex Gly (AZG) Roll-on | 8% | Double-blind, split-axilla vs. 10% Aluminum Chloride | 120 | Statistically equivalent to 10% AlCl | 24 and 48 hours | [2] |
| OTC Soft-Solid Antiperspirant (Aluminum Zirconium Trichlorohydrate Gly) | Not specified | Comparison vs. prescription 6.5% Aluminum Chloride | 20 (males) | 34% greater than prescription product | Not specified | [11] |
| Commercial "Clinical Strength" Soft-Solid Antiperspirant (Aluminum Zirconium Trichlorohydrate Gly) | Not specified | Placebo-controlled | 20 (males) | >50% in 85% of panelists | Not specified | [11] |
| Commercial Antiperspirants (General) | Not specified | General literature review | Not specified | 20-60% | Not specified | [5] |
| Aluminum Zirconium Tetrachlorohydrex Gly | 20% | Marketed product information | Not specified | Not specified (Clinical Strength) | 72 hours | [12][13] |
Experimental Protocols
Gravimetric Efficacy Testing (In Vivo)
The gravimetric method is the FDA-recognized standard for assessing antiperspirant efficacy.[14] It involves the direct measurement of sweat output under controlled conditions.
Objective: To quantify the reduction in axillary sweat production following the application of an antiperspirant.
Methodology:
-
Subject Selection: A panel of subjects who are moderate to heavy sweaters is recruited. A baseline sweat collection is often performed to ensure subjects meet a minimum sweat production threshold (e.g., >150 mg per 20 minutes per axilla).[15]
-
Washout Period: Subjects undergo a washout period of at least 17 days where they abstain from using any antiperspirant or deodorant products.[4]
-
Product Application: The test antiperspirant is applied to one axilla, and a control (placebo or no treatment) is applied to the contralateral axilla. Application is typically performed by trained technicians to ensure a standardized dose.
-
Sweat Induction: Subjects are placed in a controlled environment, typically a "hot room," with a constant temperature and humidity (e.g., 100°F ± 2°F and 35% ± 5% RH).[11]
-
Sweat Collection: Pre-weighed absorbent pads (e.g., Webril cotton pads) are placed in each axilla for a defined period (e.g., two successive 20-minute periods following a 40-minute acclimation period).
-
Gravimetric Analysis: The pads are re-weighed immediately after collection to determine the mass of sweat produced.
-
Data Analysis: The percentage of sweat reduction is calculated for each subject by comparing the sweat output of the treated axilla to the control axilla, often adjusted for baseline sweat rates. Statistical analyses, such as the Wilcoxon signed-rank test, are used to determine the significance of the sweat reduction.[14]
Figure 2: Workflow for gravimetric efficacy testing.
In Vitro Protein Aggregation Assay
In vitro assays can provide insights into the mechanism of action by simulating the interaction between the antiperspirant active and sweat proteins.
Objective: To assess the ability of this compound to induce the aggregation of proteins found in sweat.
Methodology:
-
Preparation of Artificial Sweat: A solution mimicking the composition of human sweat is prepared. A common formulation includes bovine serum albumin (BSA) as a model protein, along with salts (e.g., NaCl), urea, and lactic acid at physiological concentrations and pH.[6][8]
-
Incubation: The this compound compound is added to the artificial sweat solution at various concentrations.
-
Aggregation Measurement: The aggregation of BSA is monitored over time using techniques such as:
-
Turbidity Measurement: An increase in the turbidity of the solution, measured by a spectrophotometer, indicates protein aggregation.
-
Resonance Rayleigh Scattering (RRS): This technique is highly sensitive to changes in particle size and can be used to determine the critical induced-aggregation concentration of the aluminum-zirconium salt.[16]
-
Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of the protein aggregates.
-
-
Data Analysis: The rate and extent of protein aggregation are quantified and compared across different concentrations of the antiperspirant active.
Signaling Pathways in Sweat Production
While this compound acts via a physical blockage, understanding the physiological pathways of sweat production provides context for its application. Eccrine sweat secretion is primarily stimulated by the release of acetylcholine (B1216132) from sympathetic nerves, which binds to muscarinic receptors on the sweat gland. This initiates a signaling cascade that increases intracellular calcium levels, leading to the secretion of sweat.
Figure 3: Simplified signaling pathway of sweat production.
Safety and Regulatory Status
This compound is approved by the FDA for use in OTC antiperspirant products at concentrations up to 20%.[17] The Cosmetic Ingredient Review (CIR) Expert Panel has deferred evaluation of these ingredients, as their safety has been assessed by the FDA.[4] While concerns have been raised regarding the long-term safety of aluminum-containing antiperspirants, numerous studies and regulatory bodies have found no conclusive evidence linking their use to an increased risk of breast cancer or Alzheimer's disease.[1][17] Skin irritation can occur in some individuals, and the inclusion of glycine as a buffer helps to mitigate this.[2]
Conclusion
This compound remains a highly effective and widely used active ingredient in antiperspirant technology. Its mechanism of action, centered on the formation of a physical plug within the sweat duct, is well-supported by scientific evidence. Standardized in vivo and in vitro methodologies are crucial for the continued development and evaluation of novel and improved antiperspirant formulations. For researchers and drug development professionals, a thorough understanding of these principles is essential for innovating in the field of sweat control.
References
- 1. Aluminum in Deodorant: Uses, Cancer Debate, Research and More [healthline.com]
- 2. karger.com [karger.com]
- 3. Long-Term Use of Antiperspirant is Associated with a Low Risk of Postoperative Complications in Patients with Axillary Osmidrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real time observation of the interaction between aluminium salts and sweat under microfluidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staying Dry in the Data Age: Four Lab-Validated Breakthroughs Propelling Aluminum Zirconium Trichlorohydrex Gly to Antiperspirant Supremacy - HEAVEN [heavenmaterials.com]
- 10. researchgate.net [researchgate.net]
- 11. sweathelp.org [sweathelp.org]
- 12. no-ets.com [no-ets.com]
- 13. DailyMed - DEGREE CLINICAL MEN SPORT STRENGTH ANTIPERSPIRANT AND DEODORANT- aluminum zirconium tetrachlorohydrex gly stick [dailymed.nlm.nih.gov]
- 14. sensenet.net [sensenet.net]
- 15. medicalresearchjournal.org [medicalresearchjournal.org]
- 16. A novel method for study of the aggregation of protein induced by metal ion aluminum(III) using resonance Rayleigh scattering technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
Methodological & Application
Application Notes and Protocols for the Quantification of Aluminum Zirconium Pentachlorohydrex Gly in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum Zirconium Pentachlorohydrex Gly is a common active ingredient in antiperspirant products. It is a complex of aluminum and zirconium salts with glycine (B1666218).[1] The efficacy and safety of these products are directly related to the concentration of the active ingredient. Therefore, accurate quantification of aluminum and zirconium is crucial for quality control, formulation development, and regulatory compliance. This document provides detailed application notes and protocols for the quantification of aluminum and zirconium in various formulations.
The methods described herein are based on established analytical techniques, including complexometric titration, inductively coupled plasma - optical emission spectrometry (ICP-OES), and ion chromatography (IC). These methods are recognized by bodies such as the United States Pharmacopeia (USP).[2]
Analytical Methods Overview
Several analytical methods can be employed for the quantification of aluminum and zirconium in formulations containing this compound. The choice of method may depend on the specific formulation, available instrumentation, and the desired level of sensitivity and throughput.
-
Complexometric Titration: A classical analytical technique that is robust and does not require expensive instrumentation. It is suitable for determining the metal ion content in the ZAG complex.[3]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive and accurate method for elemental analysis. It is ideal for determining the concentration of aluminum and zirconium, especially at low levels.[4]
-
Ion Chromatography (IC): A powerful technique for the separation and quantification of ions. It can be used to determine the aluminum content in various over-the-counter (OTC) products.[5][6]
Experimental Protocols
Complexometric Titration Method
This method, adapted from procedures outlined by the USP and application notes from Metrohm, allows for the consecutive determination of zirconium and aluminum in a single sample.[2][7][8]
Principle: Zirconium and aluminum are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA), a complexing agent. The endpoints are detected using a colorimetric indicator or a photometric sensor.
Reagents and Equipment:
-
EDTA solution (0.1 mol/L)
-
Bismuth nitrate (B79036) solution (0.05 mol/L)
-
Xylenol orange indicator
-
pH 1 buffer solution
-
Acetate (B1210297) buffer (pH 4.7)
-
Automatic Titrator (e.g., OMNIS Titrator)[7]
-
Optical sensor (e.g., Optrode at 574 nm)[8]
Sample Preparation: A sample digestion step is typically required to liberate the metal ions from the complex.[2] Following digestion, an accurately weighed portion of the sample is dissolved in water.
Protocol for Zirconium Determination:
-
Pipette an aliquot of the prepared sample solution into a beaker and dilute with water.
-
Add a few drops of xylenol orange indicator.
-
Adjust the pH of the solution to 1 with the pH 1 buffer solution.[7]
-
Titrate with 0.1 mol/L EDTA solution until the color changes from pink to yellow. The endpoint is detected by the optical sensor at 574 nm.[7][8]
-
Record the volume of EDTA used to calculate the zirconium content.
Protocol for Aluminum Determination (in the same sample):
-
To the solution from the zirconium titration, add 20 mL of acetate buffer (pH 4.7) and a known excess of 0.1 mol/L EDTA solution (e.g., 15 mL).[7]
-
Back-titrate the excess EDTA with 0.05 mol/L bismuth nitrate solution.
-
The endpoint is reached when the solution color changes from yellow to purple, detected by the optical sensor at 574 nm.[7][8]
-
The volume of bismuth nitrate used is proportional to the excess EDTA, which allows for the calculation of the aluminum content.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Method
ICP-OES is a robust and widely used technique for the determination of metals in various samples, including cosmetics.
Principle: The sample is introduced into an argon plasma, which excites the atoms of aluminum and zirconium. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.
Reagents and Equipment:
-
Nitric Acid (HNO₃), trace metal grade
-
Deionized water
-
Aluminum and Zirconium standard solutions
-
ICP-OES Spectrometer
Sample Preparation:
-
Accurately weigh about 1 g of the deodorant sample.
-
Digest the sample using a mixture of nitric acid and hydrogen peroxide, often with microwave assistance to ensure complete dissolution.[9]
-
Dilute the digested sample to a known volume (e.g., 50 mL) with deionized water. A simple dilution with 1% (v/v) HNO₃ may also be sufficient for some liquid formulations.[10]
Instrumental Analysis:
-
Calibrate the ICP-OES instrument using a series of aluminum and zirconium standard solutions of known concentrations.
-
Aspirate the prepared sample solutions into the plasma.
-
Measure the emission intensities at the appropriate wavelengths for aluminum and zirconium.
-
The concentration of aluminum and zirconium in the samples is determined from the calibration curve.
Ion Chromatography (IC) Method for Aluminum
This method is suitable for the determination of aluminum in over-the-counter (OTC) antiperspirant and antacid products.[5]
Principle: Aluminum is separated from other components of the sample matrix on an ion-exchange column. Post-column derivatization with a colorimetric reagent (Tiron) forms a complex that is detected by a UV-Vis detector.[6]
Reagents and Equipment:
-
Sodium Hydroxide (NaOH), 50 mM
-
Hydrochloric Acid (HCl), 0.75 M
-
Tiron post-column reagent
-
Ion Chromatograph with a cation exchange column (e.g., Dionex IonPac CS10)[6]
-
Post-column reaction system
-
UV-Vis Detector (set at 310 nm)
Sample Preparation for Antiperspirant Powder: [5]
-
Accurately weigh 150 mg of the powder sample into a 25 mL volumetric flask.
-
Add 25 mL of 50 mM NaOH, cap, and shake vigorously for 5-10 minutes.
-
Sonicate the solution for 30 minutes.
-
Dilute the solution 20-fold with 50 mM NaOH.
-
Filter the solution through a syringe filter before analysis.
Instrumental Analysis:
-
Set up the IC system with the specified column, eluent, and post-column reagent.
-
Inject a series of aluminum standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The peak area of the aluminum-Tiron complex is used to quantify the aluminum concentration.
Data Presentation
The quantitative data obtained from these methods should be summarized in a clear and structured manner for easy comparison and interpretation.
Table 1: Quantification of Aluminum and Zirconium by Complexometric Titration
| Sample ID | Sample Weight (g) | Zr Content (%) | Al Content (%) | Al:Zr Atomic Ratio |
| Formulation A | 1.052 | 4.2 | 12.5 | 8.8:1 |
| Formulation B | 1.015 | 3.8 | 11.9 | 9.2:1 |
| Placebo | 1.033 | < LOQ | < LOQ | N/A |
LOQ: Limit of Quantification
Table 2: Elemental Analysis by ICP-OES
| Sample ID | Formulation Type | Al Concentration (%) | Zr Concentration (%) |
| Product X | Stick | 4.4 | 3.0 |
| Product Y | Roll-on | 3.7 | Not Detected |
| Product Z | Aerosol | 2.9 | 2.1 |
Concentration ranges reported in literature for antiperspirants are 0.9% to 4.4% for aluminum and up to 3% for zirconium.[4]
Table 3: Aluminum Quantification by Ion Chromatography
| Sample ID | Sample Type | Expected Al (%) | Measured Al (%) | Recovery (%) |
| Antiperspirant 1 | Powder | 5.0 | 4.95 | 99.0 |
| Antiperspirant 2 | Powder | 5.0 | 5.08 | 101.6 |
| Spiked Sample | Powder | 7.5 | 7.49 | 99.9 |
USP Specifications
According to the USP monograph for this compound, the compound should have an aluminum-to-zirconium atomic ratio between 6.0:1 and 10.0:1, and an (aluminum plus zirconium)-to-chloride atomic ratio between 2.1:1 and 1.51:1.[11][12] The glycine content is also specified.[13] These parameters are critical for ensuring the quality and performance of the active ingredient.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable means for the quantification of aluminum and zirconium in formulations containing this compound. The choice of method will depend on the specific requirements of the analysis. Adherence to these protocols will enable researchers, scientists, and drug development professionals to ensure product quality, support formulation development, and meet regulatory standards.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Determination of aluminum and zirconium in antiperspirants | Metrohm [metrohm.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. Determination of aluminum and zirconium in antiperspirants | Metrohm [metrohm.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. This compound Solution [doi.usp.org]
- 13. uspbpep.com [uspbpep.com]
high-performance liquid chromatography method for aluminum zirconium pentachlorohydrex gly
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of Aluminum Zirconium Pentachlorohydrex Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key active ingredient in many antiperspirant products. It is a complex coordination compound of aluminum, zirconium, chloride, and glycine (B1666218).[1] The quality control of this complex is crucial to ensure product efficacy and safety. While official methods like those from the US Pharmacopeia (USP) often rely on complexometric titrations for the determination of aluminum and zirconium after a digestion step, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the precise quantification of the components of this complex.[2][3][4][5]
This application note details HPLC methods for the determination of the glycine content and the metallic components (aluminum and zirconium) of this compound. A direct analysis of the intact complex by a single HPLC method is not standard practice due to its complex and polymeric nature. Gel permeation chromatography (GPC) can be employed to analyze the molecular size distribution of these complexes.[6][7][8] Therefore, the recommended approach involves separate validated HPLC methods for its key constituents.
Part 1: HPLC Method for the Determination of Glycine
The glycine content in the complex can be determined by a reversed-phase HPLC method following a pre-column derivatization step. Glycine, lacking a strong chromophore, requires derivatization to enable sensitive UV or fluorescence detection.[9][10][11] Phenylisothiocyanate (PITC) is a common derivatizing agent for amino acids.[12][13]
Experimental Protocol: Glycine Analysis
1. Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of glycine in deionized water. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to a known volume.
-
Derivatization Procedure:
-
To an aliquot of the sample or standard solution, add a solution of phenylisothiocyanate (PITC) in a suitable solvent (e.g., a mixture of ethanol (B145695) and pyridine).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 20 minutes) to form the phenylthiocarbamyl (PTC)-glycine derivative.
-
Remove excess reagent by evaporation under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for HPLC analysis.[13]
-
2. HPLC Conditions
The following table summarizes the HPLC conditions for the analysis of PTC-glycine.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[14] |
| Mobile Phase | A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
3. Data Analysis
Quantification is achieved by comparing the peak area of the PTC-glycine derivative in the sample chromatogram to the calibration curve generated from the glycine standards.
Workflow for Glycine Determination
Caption: Workflow for the HPLC determination of glycine.
Part 2: HPLC Method for the Determination of Aluminum and Zirconium
The determination of aluminum and zirconium by HPLC is more complex and often involves ion chromatography or reversed-phase HPLC with a post-column derivatization or the use of an ion-pairing reagent.[1][15][16] A common approach for aluminum is post-column derivatization with a chelating agent that forms a colored or fluorescent complex.
Experimental Protocol: Aluminum and Zirconium Analysis
1. Sample Preparation
-
Standard Preparation: Prepare individual standard solutions of aluminum and zirconium from suitable salts in a dilute acid solution.
-
Sample Digestion: Accurately weigh a sample of this compound and subject it to acid digestion to break down the complex and release the metal ions.[2][3][4][5] This can be achieved by heating with a suitable acid (e.g., nitric acid).
-
Dilution: After digestion, dilute the sample to a known volume with deionized water.
2. Ion Chromatography Conditions
The following table outlines the conditions for the analysis of aluminum and zirconium by ion chromatography.
| Parameter | Value |
| Column | Cation exchange column |
| Eluent | Acidic solution (e.g., methanesulfonic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 25 µL |
| Post-Column Reagent | 4-(2-pyridylazo)resorcinol (PAR) solution |
| Detection | Visible detector at 530 nm |
3. Data Analysis
The separated aluminum and zirconium ions react with the post-column reagent to form colored complexes that are detected. Quantification is based on the peak areas in the sample chromatogram compared to the calibration curves of the respective metal standards.
Workflow for Aluminum and Zirconium Determination
Caption: Workflow for the IC determination of Al and Zr.
Data Presentation
The quantitative results from the HPLC analyses can be summarized in the following tables for clear comparison and reporting.
Table 1: Glycine Content
| Sample ID | Peak Area (PTC-Glycine) | Calculated Glycine Content (%) |
| Standard 1 | ||
| Standard 2 | ||
| Standard 3 | ||
| Sample 1 | ||
| Sample 2 |
Table 2: Aluminum and Zirconium Content
| Sample ID | Peak Area (Aluminum) | Calculated Aluminum Content (%) | Peak Area (Zirconium) | Calculated Zirconium Content (%) |
| Al Standard 1 | ||||
| Al Standard 2 | ||||
| Zr Standard 1 | ||||
| Zr Standard 2 | ||||
| Sample 1 | ||||
| Sample 2 |
Conclusion
The described HPLC methods provide a robust and reliable approach for the quality control of this compound. By analyzing the key components—glycine, aluminum, and zirconium—separately, a comprehensive characterization of the complex can be achieved. These methods are suitable for implementation in research, development, and quality control laboratories.
References
- 1. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 2. lcms.cz [lcms.cz]
- 3. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Determination of aluminum and zirconium in antiperspirants | Metrohm [metrohm.com]
- 5. Determination of aluminum and zirconium in antiperspirants | Metrohm [metrohm.com]
- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 7. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 8. Characterization and purification of supramolecular metal complexes using gel-permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precolumn derivation hplc: Topics by Science.gov [science.gov]
- 11. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Determination of glycine and threonine in topical dermatological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Indirect Analysis of Glycine in Aluminum Zirconium Pentachlorohydrex Gly by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust method for the indirect quantitative analysis of the glycine (B1666218) component in aluminum zirconium pentachlorohydrex gly complexes using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of the metallic salt complex, direct GC-MS analysis is not feasible. The presented protocol circumvents this limitation by first isolating the glycine from the aluminum-zirconium matrix through a liquid-liquid extraction procedure, followed by derivatization to enhance volatility. Two effective derivatization methods are presented: silylation to form a trimethylsilyl (B98337) (TMS) derivative and esterification to produce glycine methyl ester. The subsequent GC-MS analysis provides excellent sensitivity and specificity for the quantification of the derivatized glycine. This method is crucial for quality control and formulation analysis in pharmaceutical and cosmetic industries where this compound is a common active ingredient.
Introduction
This compound is a coordination complex widely used as an antiperspirant in many cosmetic and over-the-counter drug products. The complex consists of aluminum zirconium pentachlorohydrate and the amino acid glycine.[1] Accurate quantification of the glycine component is essential for ensuring product quality, efficacy, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique known for its high sensitivity and specificity in identifying and quantifying volatile and semi-volatile organic compounds.[2] However, the direct analysis of metallic salts and non-volatile complexes like this compound by GC-MS is not possible.
To address this challenge, an indirect analytical approach is required. This involves the chemical modification of the non-volatile analyte into a volatile derivative that is amenable to GC-MS analysis.[3] This application note provides detailed protocols for the extraction and subsequent derivatization of the glycine component from the this compound complex. Two well-established derivatization techniques are described:
-
Silylation: Reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the volatile N,O-bis(trimethylsilyl)glycine (TMS-glycine).[4]
-
Esterification: Reaction with methanol (B129727) in the presence of an acid catalyst to form glycine methyl ester.[5][6]
Both methods yield derivatives with excellent chromatographic properties, allowing for accurate and reproducible quantification by GC-MS.
Experimental Protocols
Sample Preparation: Glycine Extraction
A liquid-liquid extraction method is employed to isolate glycine from the aqueous-based aluminum zirconium complex.[7][8]
Reagents and Materials:
-
This compound sample
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH), 1M solution
-
Separatory funnel
-
pH meter
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample into a 50 mL beaker.
-
Dissolve the sample in 20 mL of deionized water.
-
Adjust the pH of the solution to the isoelectric point of glycine (approximately 6.0) using 1M NaOH or dilute HCl. This minimizes the solubility of glycine in the aqueous phase.[7]
-
Transfer the solution to a 100 mL separatory funnel.
-
Add 20 mL of chloroform to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper aqueous layer contains the aluminum-zirconium salts, while the lower organic layer will contain some of the glycine.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer two more times with 20 mL portions of chloroform.
-
Combine all organic extracts.
-
Evaporate the chloroform from the combined extracts using a rotary evaporator at 40°C to obtain the extracted glycine residue.
-
Proceed immediately to the derivatization step.
Derivatization Method A: Silylation
Reagents and Materials:
-
Extracted glycine residue
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) (anhydrous)
-
Reaction vial (2 mL) with screw cap and septum
-
Heating block or oven
Procedure:
-
To the dried glycine residue in a 2 mL reaction vial, add 100 µL of anhydrous acetonitrile to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.[4]
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[9]
-
Cool the vial to room temperature before GC-MS analysis.
Derivatization Method B: Esterification
Reagents and Materials:
-
Extracted glycine residue
-
Methanol, anhydrous
-
Thionyl chloride or anhydrous HCl
-
Reaction vial (2 mL) with screw cap and septum
-
Heating block or oven
Procedure:
-
To the dried glycine residue in a 2 mL reaction vial, add 500 µL of anhydrous methanol.
-
Carefully add 50 µL of thionyl chloride dropwise while cooling the vial in an ice bath. Alternatively, bubble anhydrous HCl gas through the methanol solution for a few minutes.[5][6]
-
Tightly cap the vial and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess methanol and HCl under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile for GC-MS analysis.
GC-MS Instrumentation and Parameters
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.[9]
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Data Presentation
The following table summarizes the expected retention times and characteristic mass fragments for the two glycine derivatives. This data can be used to build a quantification method using selected ion monitoring (SIM) for enhanced sensitivity and specificity.
| Derivative Name | Expected Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| N,O-bis(trimethylsilyl)glycine (TMS-glycine) | ~8-10 | 219 | 102, 147, 73[10] |
| Glycine Methyl Ester | ~5-7 | 89 | 42, 43, 58[11][12] |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the indirect GC-MS analysis of glycine.
Conclusion
The protocols outlined in this application note provide a reliable and robust framework for the indirect quantitative analysis of glycine in this compound complexes. By employing a liquid-liquid extraction followed by either silylation or esterification, the glycine component can be effectively derivatized into a volatile compound suitable for GC-MS analysis. The detailed instrumental parameters and expected fragmentation data will aid researchers, scientists, and drug development professionals in implementing this method for routine quality control and research applications. This approach overcomes the inherent limitations of GC-MS for non-volatile metallic complexes and enables accurate characterization of this important active ingredient.
References
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. organic chemistry - Esterification of Glycine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Glycine, N-(trimethylsilyl)-, trimethylsilyl ester | C8H21NO2Si2 | CID 530141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Glycine methyl ester | C3H7NO2 | CID 69221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Glycine, methyl ester [webbook.nist.gov]
Application Notes and Protocols for Efficacy Testing of Aluminum Zirconium Pentachlorohydrex Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum Zirconium Pentachlorohydrex Gly is a common active ingredient in over-the-counter (OTC) antiperspirant drug products. Its primary function is to reduce axillary perspiration. The U.S. Food and Drug Administration (FDA) provides clear guidelines for the effectiveness testing of such products to ensure they meet the required standards for sweat reduction.[1][2][3][4] This document outlines the detailed protocols for conducting clinical efficacy studies of formulations containing this compound, adhering to established regulatory standards.
The mechanism of action for aluminum zirconium salts involves the formation of an insoluble metal hydroxide (B78521) polymer plug within the sweat duct.[5][6][7] This amorphous plug physically obstructs the flow of sweat to the skin's surface. The presence of glycine (B1666218) in the complex helps to buffer the formulation and reduce skin irritation.
Key Experimental Protocols
Gravimetric Hot-Room Efficacy Test (FDA Guideline)
This is the gold-standard method for quantifying sweat reduction and substantiating antiperspirant efficacy claims.[2][8]
Objective: To determine the percentage of sweat reduction of an antiperspirant formulation containing this compound compared to a placebo or an untreated axilla under controlled hot-room conditions.
Materials:
-
Test formulation with this compound
-
Placebo formulation (identical to the test formulation but without the active ingredient)
-
Pre-weighed absorbent cotton or Webril® pads
-
Occlusive covering to prevent sweat evaporation from pads
-
Controlled environment room ("hot-room") capable of maintaining a temperature of approximately 38°C (100°F) and 30-40% relative humidity.[9]
Subject Selection Criteria:
-
A sufficient number of subjects to achieve statistically significant results.
-
Subjects should have a baseline sweat production of at least 100 milligrams of sweat from the untreated or placebo control axilla in a 20-minute collection period.[2]
-
A 17-day washout period is required where subjects abstain from all antiperspirant and deodorant use.[2]
-
Exclusion criteria include broken or irritated axillary skin and known sensitivity to the test product's ingredients.
Procedure:
-
Baseline Measurement: After the washout period, subjects enter the hot-room for a 40-minute acclimatization period.[2] Following this, pre-weighed absorbent pads are placed in each axilla for a 20-minute sweat collection. This establishes the baseline sweat rate for each subject.
-
Product Application: The test product is applied to one axilla, and a placebo is applied to the contralateral axilla. For studies without a placebo, one axilla remains untreated. Applications are typically performed once daily for a specified number of days (e.g., 4 consecutive days).[9]
-
Post-Treatment Sweat Collection: Sweat collection is repeated at specified time points after the final product application (e.g., 24 hours, 48 hours) to assess the duration of efficacy.[2][10] The procedure follows the same hot-room and collection methodology as the baseline measurement.
-
Gravimetric Analysis: The absorbent pads are weighed immediately after collection to determine the amount of sweat produced.
Data Analysis: The percentage of sweat reduction is calculated for each subject. To claim standard effectiveness, a product must demonstrate a sweat reduction of at least 20%. For an "extra effective" claim, a 30% sweat reduction is required.[3] Statistical analysis, such as a one-sided Wilcoxon Signed Rank Test, is used to determine if the sweat reduction is statistically significant (p < 0.05).[10]
In Vitro Sweat Duct Occlusion Model
While in vivo testing is the standard, in vitro models can be useful for preliminary screening. These models aim to simulate the formation of the antiperspirant plug in a laboratory setting.
Objective: To visually or quantitatively assess the formation of a plug by an this compound formulation in a microfluidic device mimicking a sweat duct.
Materials:
-
Microfluidic device with channels of a diameter similar to a human sweat duct (20-60 µm).[11]
-
Artificial sweat solution.
-
Test formulation.
-
Microscopy imaging system.
Procedure:
-
The microfluidic channels are filled with the artificial sweat solution.
-
The test formulation is introduced at one end of the channels.
-
The interaction between the formulation and the artificial sweat is observed over time under a microscope.
-
The formation of a plug or occlusion within the channel is documented through imaging.
Data Analysis: The extent and rate of plug formation can be qualitatively or semi-quantitatively assessed. While not a substitute for in vivo data, this method can provide insights into the formulation's mechanism of action.
Data Presentation
| Parameter | Test Formulation (Mean ± SD) | Placebo/Untreated (Mean ± SD) | % Sweat Reduction (Mean ± SD) | p-value |
| Baseline Sweat (mg/20 min) | 150.5 ± 25.2 | 152.1 ± 26.8 | N/A | N/A |
| 24-hr Post-Treatment Sweat (mg/20 min) | 105.3 ± 20.1 | 148.9 ± 24.5 | 29.3 ± 8.7 | <0.05 |
| 48-hr Post-Treatment Sweat (mg/20 min) | 118.7 ± 22.4 | 150.2 ± 25.1 | 20.9 ± 9.1 | <0.05 |
Table 1: Example of quantitative data summary from a gravimetric hot-room efficacy study.
Visualizations
Caption: Experimental workflow for the gravimetric hot-room efficacy test.
Caption: Mechanism of action of this compound.
References
- 1. eCFR :: 21 CFR 350.60 -- Guidelines for effectiveness testing of antiperspirant drug products. [ecfr.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. 21 CFR § 350.60 - Guidelines for effectiveness testing of antiperspirant drug products. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. duradry.com [duradry.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. sensenet.net [sensenet.net]
- 11. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Exploring the Potential of Aluminum Zirconium Pentachlorohydrex Gly as a Lewis Acid Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum zirconium pentachlorohydrex gly is a complex primarily utilized in the cosmetics and personal care industry as an active antiperspirant agent. Its function in these applications is to form a temporary plug within the sweat duct, thereby reducing perspiration. While direct applications of this compound as a catalyst in organic synthesis are not documented in current scientific literature, the presence of aluminum and zirconium metal centers suggests a potential for Lewis acid catalysis. Both aluminum and zirconium compounds are well-established Lewis acids that catalyze a wide range of organic transformations. These notes explore the theoretical potential of this compound as a catalyst, drawing parallels with known aluminum and zirconium-based catalysts, and provide a general protocol for evaluating its catalytic activity.
Introduction: The Catalytic Potential of Aluminum and Zirconium
Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling the acceleration of a variety of chemical reactions. Lewis acids, such as compounds of aluminum and zirconium, function as electron pair acceptors, activating substrates and facilitating bond formation.[1] Common transformations catalyzed by aluminum and zirconium-based Lewis acids include:
-
Diels-Alder Reactions: Catalyzing the [4+2] cycloaddition of dienes and dienophiles.
-
Friedel-Crafts Reactions: Promoting the alkylation and acylation of aromatic rings.
-
Aldol Reactions: Facilitating the formation of carbon-carbon bonds through the reaction of an enolate with a carbonyl compound.
-
Polymerization Reactions: Acting as catalysts or co-catalysts in the polymerization of olefins.[2][3]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: Zirconium oxides, in particular, have shown synergistic catalytic effects due to the presence of both Lewis acid and base sites.[4]
Given that this compound is a complex containing both of these catalytically active metals, it presents an intriguing, unexplored candidate for a novel Lewis acid catalyst.
Physicochemical Properties of this compound
Understanding the properties of this complex is crucial for postulating its potential catalytic applications.
| Property | Description | Reference |
| Composition | A coordination complex of aluminum zirconium pentachlorohydrate and the amino acid glycine (B1666218).[5][6] | [5][6] |
| Structure | A mixture of monomeric and polymeric Zr⁴⁺ and Al³⁺ complexes with hydroxide, chloride, and glycine.[7] | [7] |
| Form | Typically a solid.[5] | [5] |
| Solubility | Soluble in water, propylene (B89431) glycol, or dipropylene glycol.[8] | [8] |
Theoretical Catalytic Applications
Based on the known catalytic activity of aluminum and zirconium compounds, this compound could theoretically be investigated as a catalyst in the following areas:
-
Hetero-Diels-Alder Reactions: The presence of oxophilic Lewis acidic metals like aluminum and zirconium could promote the cycloaddition of dienes with carbonyl-containing dienophiles.
-
Ring-Opening Polymerization: Aluminum complexes are known to be active in the ring-opening polymerization of cyclic esters.[3] The aluminum centers in this complex could potentially initiate such reactions.
-
Amidation Reactions: Water-tolerant supported Lewis acids containing Ti, Al, and Zr have been shown to catalyze the amidation of electron-poor and bulky amines.[9] The glycine ligand in this compound might influence its water tolerance and catalytic activity in similar transformations.
The general concept of Lewis acid catalysis by a metal complex is illustrated in the following diagram:
Caption: Lewis Acid Catalysis Workflow.
General Experimental Protocol for Catalyst Screening: Diels-Alder Reaction
This protocol outlines a general procedure for testing the catalytic activity of this compound in a model Diels-Alder reaction.
Reaction: Cycloaddition of cyclopentadiene (B3395910) and methyl acrylate (B77674) to form a mixture of endo and exo isomers of methyl 5-norbornene-2-carboxylate.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Methyl acrylate
-
Dichloromethane (B109758) (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
TLC plates
-
GC-MS for analysis
Procedure:
-
Catalyst Preparation: Dissolve a known amount of this compound (e.g., 5-10 mol%) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere. Stir the solution for 15-30 minutes.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C or room temperature).
-
Substrate Addition: Add methyl acrylate (1 equivalent) to the catalyst solution and stir for 5 minutes.
-
Initiation: Slowly add freshly cracked cyclopentadiene (1.2 equivalents) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) analysis at regular intervals.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a small amount of water or a saturated sodium bicarbonate solution.
-
Workup: Transfer the reaction mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS to determine the conversion and the endo/exo selectivity. Further purification can be performed by column chromatography.
The following workflow illustrates the proposed experimental procedure:
Caption: Proposed Experimental Workflow.
Conclusion and Future Outlook
While this compound is not a conventional catalyst in organic synthesis, its chemical composition warrants investigation into its potential as a novel Lewis acid catalyst. The presence of both aluminum and zirconium, metals with proven catalytic activities, suggests that this readily available and water-soluble complex could offer unique catalytic properties. The proposed experimental protocol provides a starting point for researchers to explore its efficacy in well-known Lewis acid-catalyzed reactions. Future research could focus on modifying the glycine ligand or the metal ratios to tune the catalytic activity and selectivity. Such studies could open new avenues for the application of this class of compounds in synthetic organic chemistry.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. Effect of a Lewis Acid additive on active sites formation in zirconocene catalyst systems: A DFT study - CONICET [bicyt.conicet.gov.ar]
- 3. Aluminum alkyl complexes: synthesis, structure, and application in ROP of cyclic esters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. ewg.org [ewg.org]
- 7. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 8. This compound Solution [doi.usp.org]
- 9. Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application of Aluminum Zirconium Pentachlorohydrex Gly in Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum Zirconium Pentachlorohydrex Glycine complexes are a cornerstone in the formulation of over-the-counter (OTC) and clinical-strength antiperspirants.[1][2][3] Their primary application in dermatology is the management of hyperhidrosis, or excessive sweating. This document provides detailed application notes and experimental protocols for researchers investigating the efficacy, mechanism of action, and safety of Aluminum Zirconium Pentachlorohydrex Gly in dermatological contexts.
This compound is recognized by the U.S. Food and Drug Administration (FDA) as a safe and effective antiperspirant ingredient at concentrations up to 20%.[1][3] Its efficacy stems from its ability to form a temporary, superficial plug within the eccrine sweat duct, thereby physically obstructing the flow of sweat to the skin's surface.[4][5] This mechanism is a result of the interaction between the aluminum and zirconium salts and proteins present in sweat.[6]
Data Presentation
Efficacy of Aluminum-Zirconium Complexes in Sweat Reduction
While specific clinical trial data for this compound is not always separately reported from other aluminum-zirconium complexes, the FDA monograph for OTC antiperspirants provides a framework for efficacy claims based on gravimetric studies. Products containing these complexes are formulated to meet specific sweat reduction benchmarks.
| Efficacy Claim | Required Sweat Reduction (Gravimetric Analysis) | Typical Concentration of this compound | Citation |
| Standard Effectiveness / "All Day Protection" | ≥ 20% | Up to 20% | [1] |
| "Extra Effective" | ≥ 30% | Up to 20% | [1] |
Safety and Irritation Profile
| Parameter | Observation | Citation |
| Skin Sensitization | Not considered a skin sensitizer. | [7] |
| Skin Irritation | Generally low, with newer formulations showing reduced irritation compared to older aluminum chloride preparations. | [2] |
| Percutaneous Absorption | Minimal absorption through intact skin. | [8] |
| Granuloma Formation | Rare instances of foreign body-type granulomas have been reported with aluminum-zirconium complexes. | [7] |
Mechanism of Action: Sweat Duct Occlusion
The primary mechanism of action for this compound is the formation of a physical plug within the sweat duct. This is not a traditional cellular signaling pathway but a physicochemical interaction.
Upon application, the aluminum-zirconium salt dissolves in sweat. The metallic salts then interact with proteins and mucopolysaccharides in the sweat and the lining of the sweat duct.[6] This leads to the formation of an amorphous, gel-like precipitate that physically occludes the duct, preventing sweat from reaching the skin surface.[4] This plug is gradually exfoliated with the natural turnover of skin cells.
Experimental Protocols
Protocol 1: Gravimetric Assessment of Antiperspirant Efficacy
This protocol is based on the FDA guidelines for effectiveness testing of OTC antiperspirant drug products.
Objective: To quantify the reduction in sweat production following the application of an antiperspirant containing this compound.
Materials:
-
Test antiperspirant formulation
-
Control/placebo formulation (without the active ingredient)
-
Pre-weighed absorbent pads (e.g., Webril)
-
Zip-lock bags
-
Analytical balance (accurate to 0.001 g)
-
Environmental chamber/hot room (capable of maintaining 100°F ± 2°F and 35% ± 5% relative humidity)
Procedure:
-
Subject Selection: Recruit healthy volunteers with a history of significant axillary sweating.
-
Washout Period: Subjects must abstain from using any antiperspirant or deodorant products for a minimum of 17 days prior to the study.
-
Baseline Sweat Collection:
-
Acclimatize subjects to the hot room conditions for 30-40 minutes.
-
Conduct two consecutive 20-minute sweat collections by placing pre-weighed absorbent pads in each axilla.
-
Immediately after collection, place the pads in labeled zip-lock bags and weigh them to determine the amount of sweat produced.
-
-
Product Application:
-
A trained technician applies a standardized amount of the test product to one axilla and the placebo to the other (randomized and blinded).
-
Application is typically performed daily for a specified period (e.g., 4 days).
-
-
Post-Treatment Sweat Collection:
-
24 hours after the final product application, repeat the sweat collection procedure as described in step 3.
-
-
Data Analysis:
-
Calculate the percentage of sweat reduction for each subject using the following formula: % Sweat Reduction = [1 - (Treated Axilla Sweat / Control Axilla Sweat)] x 100
-
Statistical analysis (e.g., t-test) is used to determine the significance of the sweat reduction.
-
Protocol 2: Histological Analysis of Sweat Duct Occlusion
Objective: To visualize the formation of plugs within the eccrine sweat ducts following treatment with this compound.
Materials:
-
Test antiperspirant formulation
-
Skin biopsy punch (4 mm)
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Staining reagents (e.g., Hematoxylin and Eosin (H&E), Acid Solochrome Azurine for aluminum)
-
Light microscope
Procedure:
-
Treatment: Apply the test antiperspirant to a designated area of the skin (e.g., the back) of human volunteers for a specified period.
-
Skin Biopsy: After the treatment period, obtain a 4 mm punch biopsy from the treated skin area under local anesthesia.
-
Fixation and Processing:
-
Immediately fix the biopsy specimen in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 5 µm thick sections from the paraffin block using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E for general morphology of the sweat glands and ducts.
-
For specific visualization of the aluminum-containing plug, use a stain like Acid Solochrome Azurine, which will stain the aluminum plugs a blue/purple color.[5]
-
-
Microscopy: Examine the stained sections under a light microscope to identify the presence and location of the occlusive plugs within the sweat ducts.
References
- 1. Federal Register :: Antiperspirant Drug Products For Over-the-Counter Human Use; Final Monograph [federalregister.gov]
- 2. certaindri.com [certaindri.com]
- 3. no-ets.com [no-ets.com]
- 4. Product Assessment Against Criteria: Antiperspirants - Canada.ca [canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absence of skin sensitivity to oxides of aluminium, silicon, titanium or zirconium in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Stable Aluminum Zirconium Pentachlorohydrex Gly Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum Zirconium Pentachlorohydrex Gly (AZPAG) is a common active ingredient in over-the-counter (OTC) antiperspirant drug products. Its efficacy in reducing perspiration is attributed to the formation of polymeric complexes that physically block sweat ducts. The stability of AZPAG solutions is paramount to ensure product quality, safety, and performance throughout its shelf life. A primary challenge in the formulation of aqueous AZPAG solutions is the tendency of zirconium species to polymerize over time, leading to a decrease in efficacy and potential changes in the physical properties of the product.
These application notes provide a comprehensive overview of the formulation techniques for creating stable AZPAG solutions, including detailed experimental protocols for preparation and stability testing.
Key Formulation Principles
The stability of AZPAG solutions is influenced by several key factors:
-
Role of Glycine (B1666218): Glycine, an amino acid, acts as a crucial stabilizing agent. It forms coordination complexes with the aluminum and zirconium salts, which helps to prevent the polymerization of zirconium species in aqueous solutions.[1] The presence of glycine is essential for maintaining the desired molecular size distribution of the active ingredient, which is critical for its antiperspirant efficacy.
-
Zirconium-to-Glycine Ratio: The weight ratio of zirconium to glycine is a critical parameter in preventing the formation of higher molecular weight zirconium polymers. While commercial ZAG (zirconium aluminum glycine) salts often have a glycine-to-zirconium ratio of approximately 1:1, increasing this ratio can significantly enhance the stability of aqueous solutions.
-
pH Control: The pH of the AZPAG solution must be carefully controlled to ensure the stability of the complex. Deviations from the optimal pH range can lead to precipitation of the active ingredient. For a 15% w/w solution, the typical pH range is between 3.0 and 5.0.[2]
-
Aluminum-to-Zirconium Ratio: The atomic ratio of aluminum to zirconium is a key factor that influences the efficacy of the antiperspirant. For this compound, this ratio typically ranges from 6.0:1 to 10.0:1.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the formulation and quality control of stable this compound solutions, based on United States Pharmacopeia (USP) monographs and relevant literature.
Table 1: Key Formulation and Quality Control Parameters
| Parameter | Specification | Analytical Method |
| Aluminum-to-Zirconium Atomic Ratio | 6.0:1 to 10.0:1 | Complexometric Titration, Atomic Absorption Spectroscopy |
| (Aluminum + Zirconium)-to-Chloride Atomic Ratio | 2.1:1 to 1.51:1 | Potentiometric Titration |
| pH (of a 15% w/w solution) | 3.0 to 5.0 | pH meter |
| Glycine-to-Zirconium Weight Ratio | > 1:1 (for enhanced stability) | High-Performance Liquid Chromatography (HPLC) |
| Assay of Anhydrous Aluminum Zirconium Pentachlorohydrate | 90.0% to 110.0% of labeled concentration | Complexometric Titration |
Experimental Protocols
Protocol 1: Laboratory-Scale Preparation of a Stable this compound Solution
This protocol describes a general method for preparing a stable AZPAG solution. The exact quantities of starting materials may need to be adjusted to achieve the desired final concentrations and atomic ratios.
Materials:
-
Aluminum Chlorohydrate (ACH) solution (50% w/w)
-
Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O)
-
Glycine
-
Deionized Water
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
Procedure:
-
Zirconium-Glycine Complex Formation:
-
In a suitable reaction vessel, dissolve the desired amount of Glycine in Deionized Water with stirring.
-
Slowly add the Zirconyl Chloride Octahydrate to the glycine solution while maintaining continuous stirring. The formation of a zirconium-glycine complex will begin.
-
-
Addition of Aluminum Chlorohydrate:
-
Once the zirconium-glycine complex is fully dissolved and the solution is clear, slowly add the Aluminum Chlorohydrate solution to the reaction vessel with constant agitation.
-
-
Heating and Reaction:
-
Gently heat the mixture to 50-60°C and maintain this temperature for 1-2 hours with continuous stirring to ensure a complete reaction and the formation of the this compound complex.
-
-
pH Adjustment:
-
Cool the solution to room temperature.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to within the target range of 3.0-5.0 using small additions of HCl or NaOH solution as needed.
-
-
Final Dilution and Filtration:
-
Add Deionized Water to achieve the final desired concentration of the active ingredient.
-
Filter the solution through a 0.45 µm filter to remove any undissolved particles.
-
-
Storage:
-
Store the final solution in a well-closed container at room temperature.
-
Protocol 2: Stability Testing of this compound Solutions
This protocol outlines the key stability tests to be performed on the formulated solution.
Parameters to be Tested:
-
Appearance (Clarity, Color)
-
pH
-
Viscosity
-
Assay of Aluminum and Zirconium
Procedure:
-
Sample Storage:
-
Store samples of the formulated solution under controlled conditions (e.g., room temperature, elevated temperature such as 40°C) in sealed containers.
-
-
Initial Analysis (Time Zero):
-
Perform all specified tests on a sample of the solution immediately after preparation.
-
-
Periodic Testing:
-
At specified time intervals (e.g., 1, 3, 6 months), withdraw samples from the stored containers and repeat the tests.
-
-
Appearance:
-
Visually inspect the samples for any changes in clarity (e.g., cloudiness, precipitation) or color.
-
-
pH Measurement:
-
Measure the pH of the solution using a calibrated pH meter.
-
-
Viscosity Measurement:
-
Measure the viscosity of the solution using a suitable viscometer (e.g., Brookfield viscometer) at a controlled temperature.
-
-
Assay of Aluminum and Zirconium (Complexometric Titration): [4][5][6][7]
-
Sample Preparation: Accurately weigh a sample of the solution and dilute it with deionized water.
-
Zirconium Determination:
-
Adjust the pH of the sample solution to approximately 1 with a suitable buffer.
-
Add xylenol orange indicator.
-
Titrate with a standardized EDTA solution until the color changes from pink to yellow.
-
-
Aluminum Determination:
-
To the same solution, add an excess of standardized EDTA solution.
-
Adjust the pH to approximately 4.7 with an acetate (B1210297) buffer.
-
Back-titrate the excess EDTA with a standardized bismuth nitrate (B79036) or zinc sulfate (B86663) solution using xylenol orange as an indicator until the color changes from yellow to purple.[4][7]
-
-
Visualizations
Caption: Workflow for the laboratory-scale preparation of a stable AZPAG solution.
Caption: Workflow for the stability testing of formulated AZPAG solutions.
Caption: The role of glycine in stabilizing aluminum zirconium salts.
References
- 1. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. This compound Solution [doi.usp.org]
- 4. lcms.cz [lcms.cz]
- 5. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Determination of aluminum and zirconium in antiperspirants | Metrohm [metrohm.com]
- 7. metrohm.com [metrohm.com]
Application Notes and Protocols for In Vivo Experimental Design of Aluminum Zirconium Pentachlorohydrex Gly Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum Zirconium Pentachlorohydrex Gly is a common active ingredient in antiperspirant products. Its primary function is to reduce sweat production by forming a temporary plug in the eccrine sweat gland ducts.[1][2][3] This document provides detailed application notes and protocols for the in vivo experimental design of studies investigating the efficacy, safety, and dermal absorption of this compound. The protocols are based on established methodologies and international guidelines to ensure data integrity and regulatory compliance.
Mechanism of Action: Sweat Gland Duct Occlusion
The primary mechanism of action for this compound is the formation of a physical blockage within the sweat duct.[4][5] When applied to the skin, the aluminum zirconium salts dissolve in sweat. These salts then react with proteins and other components of sweat to form a gel-like precipitate.[6] This precipitate agglomerates and forms a plug in the upper portion of the sweat duct, physically obstructing the flow of sweat to the skin surface.[7] This process is superficial and the plug is naturally shed over time with the renewal of the skin.[1]
Caption: Mechanism of sweat reduction by this compound.
Efficacy Studies: Gravimetric Sweat Reduction ("Hot Room" Study)
The "hot room" study is the standard method for evaluating the efficacy of antiperspirants.[8][9][10] This protocol is designed to induce sweating under controlled conditions to allow for the quantitative measurement of sweat reduction.
Experimental Protocol
-
Subject Selection:
-
Enroll healthy adult volunteers (male and female) who are moderate to heavy sweaters.
-
Subjects should be free of any dermatological conditions in the axillary region.
-
A washout period of at least 17 days is required, during which subjects refrain from using any antiperspirant or deodorant products.[3]
-
-
Acclimatization and Baseline Measurement:
-
Subjects acclimate in a controlled environment ("hot room") with a temperature of 100°F (38°C) and a relative humidity of 30-40%.[8][9]
-
Following acclimatization, baseline sweat is collected from both axillae over two consecutive 20-minute periods using pre-weighed absorbent cotton pads.[9][10]
-
Subjects producing a minimum of 150 mg of sweat per 20 minutes per axilla are typically included in the study.[11]
-
-
Product Application:
-
A standardized amount of the test product (e.g., 0.4 ± 0.02 g) is applied to one axilla, while the contralateral axilla may serve as an untreated control or be treated with a placebo or a comparator product.[11]
-
The application is typically performed by a trained technician.
-
Products are usually applied daily for a specified period (e.g., 5-10 days).[8][11]
-
-
Post-Treatment Sweat Collection:
-
Data Analysis:
-
The weight of the collected sweat is determined gravimetrically.
-
The percentage of sweat reduction is calculated for each subject by comparing the post-treatment sweat weight to the baseline sweat weight, often adjusted for the untreated axilla to account for individual variations in sweating.
-
Statistical analysis is performed to determine the significance of the sweat reduction.
-
Quantitative Data Summary
| Study Parameter | Test Product | Comparator | Sweat Reduction | Citation |
| Efficacy Comparison | 8% Aluminum Zirconium Trichlorohydrex Gly (roll-on) | 10% Aluminum Chloride solution | Statistically equivalent sweat reduction at 24 and 48 hours. | [12] |
| Efficacy vs. Prescription | OTC soft-solid with Aluminum Zirconium Trichlorohydrex Gly | Prescription 6.5% Aluminum Chloride | 34% greater average sweat rate reduction. | [9] |
| Night-time Application Efficacy | Commercial soft-solid with Aluminum Zirconium Trichlorohydrex Gly | Placebo | 85% of panelists had >50% sweat reduction. | [9] |
Toxicology and Safety Studies
Toxicology studies are essential to ensure the safety of this compound for topical application. These studies are typically conducted following OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Dermal Toxicity (OECD 402)
This study assesses the potential for a substance to cause adverse effects from a single, short-term dermal exposure.[13][14][15][16]
Experimental Protocol:
-
Animal Model: Healthy, young adult albino rats (8-12 weeks old) are typically used.[15]
-
Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight.[13]
-
Procedure:
-
The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.
-
The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.
-
The test site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Animals are observed for mortality and clinical signs of toxicity at 1, 2, 4, and 24 hours after application and then daily for 14 days.
-
Body weight is recorded weekly.
-
At the end of the study, all animals are subjected to a gross necropsy.
-
Repeated Dose Dermal Toxicity (OECD 410)
This study evaluates the toxic effects of repeated dermal exposure to a substance over a period of 21 or 28 days.[1][2][17][18]
Experimental Protocol:
-
Animal Model: Albino rats, rabbits, or guinea pigs are commonly used.
-
Dosage: At least three dose levels are used, with the highest dose inducing toxicity but not mortality, and the lowest dose showing no evidence of toxicity. A control group is also included.
-
Procedure:
-
The test substance is applied daily to a clipped area of the skin (at least 10% of the body surface area) for 21 or 28 consecutive days.
-
The application site is covered with a semi-occlusive dressing for a defined period each day (e.g., 6 hours).
-
Animals are observed daily for clinical signs of toxicity and skin reactions.
-
Body weight and food consumption are monitored weekly.
-
Hematology and clinical biochemistry are assessed at the end of the study.
-
All animals undergo a full necropsy, and tissues are examined histopathologically.
-
Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)
This test assesses the potential of a substance to cause skin sensitization (allergic contact dermatitis).[19][20][21][22][23]
Experimental Protocol:
-
Animal Model: Young, healthy adult guinea pigs are used.
-
Induction Phase:
-
Intradermal Induction: On day 0, three pairs of intradermal injections are made in the shoulder region:
-
Freund's Complete Adjuvant (FCA) emulsified with water.
-
The test substance in a suitable vehicle.
-
The test substance emulsified in FCA.
-
-
Topical Induction: On day 7, the test area is treated with an irritant (e.g., 10% sodium lauryl sulfate) and 24 hours later, the test substance is applied under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
On day 21, the test substance is applied to a fresh, clipped site on the flank of both test and control animals under an occlusive patch for 24 hours.
-
-
Scoring:
-
The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
-
The incidence and severity of the skin reactions in the test group are compared to the control group.
-
Quantitative Data Summary
| Study Type | Guideline | Endpoint | Result for Similar Aluminum Zirconium Compounds | Citation |
| Acute Dermal Toxicity | OECD 402 | LD50 | > 2000 mg/kg bw (rat) | |
| Skin Irritation | OECD 404 | Irritation Score | Not irritating | |
| Skin Sensitization | OECD 406 | Sensitization Potential | Not a sensitizer |
Dermal Absorption/Penetration Studies
These studies are designed to quantify the amount of aluminum and zirconium that penetrates the skin and becomes systemically available. The use of radiolabeled compounds is the gold standard for these assessments.[24][25][26][27]
Experimental Protocol
-
Test Substance: this compound is synthesized with a radioactive isotope, such as ²⁶Al.
-
Animal Model: The rat is a commonly used model.
-
Procedure:
-
A known amount of the radiolabeled test substance is applied to a defined area of clipped skin.
-
The application site is protected with a non-occlusive covering.
-
Urine and feces are collected at regular intervals for the duration of the study (e.g., 7 days).
-
Blood samples may also be collected at various time points.
-
At the end of the study, the animal is euthanized, and the application site is washed to remove unabsorbed test substance.
-
The amount of radioactivity is measured in the excreta, blood, at the application site (including the stratum corneum, which can be removed by tape stripping), and in various tissues.
-
-
Data Analysis:
-
The total amount of absorbed substance is calculated from the amount of radioactivity recovered in the excreta, carcass, and tissues.
-
The dermal absorption is typically expressed as a percentage of the applied dose.
-
Quantitative Data Summary
| Study Parameter | Test Compound | Dermal Absorption | Citation |
| Human In Vivo Study | ²⁶Al-labeled Aluminum Chlorohydrate | 0.012% of the applied aluminum was absorbed. | [27] |
| Human In Vivo Follow-up Study | ²⁶Al-labeled Aluminum Chlorohydrate | The best estimate of the fraction absorbed was 0.00052%. | [24][28] |
Histopathological Analysis of Sweat Glands
Histopathological examination of the skin can provide valuable insights into the mechanism of action and the local effects of antiperspirant application.[29][30]
Experimental Protocol
-
Tissue Collection:
-
Skin biopsies are taken from the application site at various time points after treatment.
-
-
Tissue Processing:
-
The biopsy samples are fixed in a suitable fixative (e.g., 10% neutral buffered formalin).
-
The tissues are then processed, embedded in paraffin, and sectioned.
-
-
Staining and Analysis:
-
The sections are stained with standard histological stains, such as Hematoxylin and Eosin (H&E), to visualize the overall morphology of the skin and sweat glands.
-
Special stains or immunohistochemistry can be used to identify specific components of the plug or cellular changes.
-
The sections are examined under a microscope to assess for the presence of ductal plugs, inflammation, or any other morphological changes in the sweat glands and surrounding tissues.
-
Experimental Workflow and Logical Relationships
Caption: Workflow for in vivo studies of this compound.
References
- 1. oecd.org [oecd.org]
- 2. testinglab.com [testinglab.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sweat gland - Wikipedia [en.wikipedia.org]
- 6. Structure-Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of topically-applied antiperspirant on sweat gland function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TYPES OF STUDIES WE CONDUCT [researchatelm.com]
- 9. sweathelp.org [sweathelp.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. sweathelp.org [sweathelp.org]
- 12. Staying Dry in the Data Age: Four Lab-Validated Breakthroughs Propelling Aluminum Zirconium Trichlorohydrex Gly to Antiperspirant Supremacy - HEAVEN [heavenmaterials.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. oecd.org [oecd.org]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 16. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. Repeated Dose Dermal Toxicity 21/28 day study (OECD 410: 1981). - IVAMI [ivami.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Skin sensitization test (oecd 406) | PPTX [slideshare.net]
- 21. oecd.org [oecd.org]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. ec.europa.eu [ec.europa.eu]
- 24. Assessment of dermal absorption of aluminium from a representative antiperspirant formulation using a (26Al)Al microtracer approach: a follow-up study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 26. Assessment of Dermal Absorption of Aluminum from a Representative Antiperspirant Formulation Using a 26 Al Microtracer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A preliminary study of the dermal absorption of aluminium from antiperspirants using aluminium-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. certaindri.com [certaindri.com]
- 29. medicalresearchjournal.org [medicalresearchjournal.org]
- 30. Antiperspirant-related zirconium and aluminum-containing granulomas; histopathology and in situ chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Analytical Methods for the Detection of Aluminum Zirconium Pentachlorohydrex Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum Zirconium Pentachlorohydrex Gly (AZP Gly) is a common active ingredient in many antiperspirant and deodorant products. The accurate determination of its composition, specifically the aluminum and zirconium content, is crucial for quality control, regulatory compliance, and ensuring product efficacy and safety. This document provides detailed application notes and protocols for both established and advanced analytical methods for the detection and quantification of the metallic components of AZP Gly.
The methods covered include the widely accepted complexometric titration and ion chromatography techniques, as well as an overview of advanced hyphenated techniques like Size Exclusion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (SEC-ICP-MS) and Capillary Electrophoresis (CE) which can provide more detailed information on the polymeric nature and speciation of the aluminum and zirconium complexes.
Complexometric Titration for Aluminum and Zirconium
Complexometric titration is a robust and cost-effective method for the quantification of aluminum and zirconium in antiperspirant salts. This method, based on the United States Pharmacopeia (USP) monographs, involves the sequential titration of zirconium and aluminum with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms stable complexes with metal ions.[1][2][3][4][5]
Experimental Protocol
1.1. Reagents and Solutions
-
EDTA Titrant (0.1 M), standardized
-
Bismuth Nitrate (B79036) Titrant (0.05 M), standardized
-
Xylenol Orange Indicator Solution
-
pH 1.0 Buffer Solution
-
Acetate (B1210297) Buffer (pH 4.7)
-
Deionized Water
-
Nitric Acid (for sample digestion, if necessary)
1.2. Sample Preparation
-
Accurately weigh a sample of the antiperspirant product equivalent to a known amount of AZP Gly.
-
For solid samples, a digestion step with nitric acid may be required to liberate the metal ions.[2] For liquid or soluble samples, dissolve the sample in deionized water.
-
Dilute the sample solution to a known volume in a volumetric flask.
1.3. Titration Procedure [1][3]
-
Pipette an aliquot of the prepared sample solution into a titration beaker.
-
Add a few drops of xylenol orange indicator.
-
Adjust the pH of the solution to 1.0 using the pH 1.0 buffer solution.[1]
-
Zirconium Titration: Titrate the solution with standardized 0.1 M EDTA. The endpoint is observed when the solution color changes from pink to yellow. The volume of EDTA used corresponds to the amount of zirconium in the sample.[1]
-
Aluminum Titration: To the same solution, add 20 mL of acetate buffer (pH 4.7) and a known excess of 0.1 M EDTA solution (e.g., 15 mL).[1]
-
Back-titrate the excess EDTA with standardized 0.05 M bismuth nitrate solution. The endpoint is indicated by a color change from yellow to purple.[1]
-
The volume of bismuth nitrate used is proportional to the excess EDTA, which can be used to calculate the amount of EDTA that reacted with aluminum.
1.4. Calculations
The concentrations of zirconium and aluminum are calculated based on the stoichiometry of their reactions with EDTA.
Quantitative Data
The following table summarizes typical performance characteristics for the complexometric titration method. Note: Specific validation parameters such as LOD and LOQ should be determined by the user's laboratory for their specific sample matrix and instrumentation.
| Parameter | Zirconium | Aluminum | Reference |
| Linearity Range | To be determined during method validation | To be determined during method validation | [6][7] |
| Limit of Detection (LOD) | To be determined during method validation | To be determined during method validation | [6][7] |
| Limit of Quantification (LOQ) | To be determined during method validation | To be determined during method validation | [6][7] |
| Precision (RSD%) | < 1% (for standards) | < 2.5% (for standards) | [8] |
| Recovery (%) | 98.9% (for standards) | 97.3% (for standards) | [8] |
Workflow Diagram
Caption: Workflow for the complexometric titration of Zr and Al.
Ion Chromatography for Aluminum and Zirconium
Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. For the analysis of aluminum and zirconium, a cation-exchange column is typically used, followed by post-column derivatization to form a colored complex that can be detected by UV-Vis spectrophotometry.[1][2]
Experimental Protocol
2.1. Reagents and Solutions
-
Eluent: e.g., 0.75 M Hydrochloric Acid[1]
-
Post-Column Reagent (PCR): e.g., 0.3 mM Tiron in 3 M Ammonium Acetate[1]
-
Aluminum and Zirconium Standard Solutions
-
50 mM Sodium Hydroxide for sample and standard preparation[1]
-
Deionized Water
2.2. Instrumentation
-
Ion Chromatography System equipped with a guard column (e.g., Dionex IonPac CG10) and an analytical column (e.g., Dionex IonPac CS10)[1]
-
Post-Column Reaction System
-
UV-Vis Detector set to an appropriate wavelength (e.g., 310 nm for the Tiron complex)[1]
2.3. Sample Preparation [2]
-
Accurately weigh approximately 150 mg of the deodorant powder sample into a 25 mL volumetric flask.
-
Add 25 mL of 50 mM NaOH, cap, and shake vigorously for 5-10 minutes.
-
Sonicate the solution for 30 minutes.
-
Dilute the sample solution as needed (e.g., 20-fold) with 50 mM NaOH.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2.4. Chromatographic Conditions [1]
-
Flow Rate: 1.36 mL/min
-
Injection Volume: 25 µL
-
Column Temperature: 30 °C
-
PCR Flow Rate: 0.68 mL/min
-
Run Time: Approximately 5 minutes
Quantitative Data
The following table summarizes typical performance characteristics for the ion chromatography method for aluminum determination. Note: Data for zirconium by this specific method is not as readily available and would need to be developed and validated. Users should validate the method for their specific needs.
| Parameter | Aluminum | Reference |
| Linearity Range | 1.5–30 mg/L (r² > 0.9999) | [9] |
| Limit of Detection (LOD) | To be determined during method validation | [10] |
| Limit of Quantification (LOQ) | To be determined during method validation | [10] |
| Precision (RSD%) | < 2% | [2] |
| Recovery (%) | 74.7–104% (in antiperspirant samples) | [1] |
Workflow Diagram
Caption: Workflow for the ion chromatography analysis of Al and Zr.
Advanced Analytical Methods: An Overview
For a more in-depth characterization of this compound, advanced hyphenated techniques can be employed. These methods can provide information not only on the total metal content but also on the size distribution of the polymeric complexes and the speciation of the metal ions.
Size Exclusion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (SEC-ICP-MS)
Principle: SEC separates molecules based on their size in solution. Larger molecules elute first, while smaller molecules have longer retention times. By coupling SEC with an ICP-MS detector, it is possible to obtain element-specific information about the size distribution of the aluminum and zirconium polymers in the AZP Gly complex. This is particularly useful for understanding the efficacy of the antiperspirant, as the polymer size can influence its ability to form plugs in sweat ducts.
Application: This technique can be used to:
-
Characterize the polymer distribution of different AZP Gly batches.
-
Study the stability of the polymer complexes under different conditions.
-
Investigate the interaction of the AZP Gly complexes with other components of a formulation.
Protocol Development: A detailed protocol would need to be developed and validated, but would generally involve:
-
Selection of an appropriate SEC column and mobile phase to achieve separation of the polymer species.
-
Optimization of the ICP-MS parameters for sensitive and interference-free detection of aluminum and zirconium.
-
Calibration with appropriate standards, which may include well-characterized polymer standards.
Logical Relationship Diagram for SEC-ICP-MS
Caption: Logical relationship of components in an SEC-ICP-MS system.
Capillary Electrophoresis (CE)
Principle: CE separates ions based on their electrophoretic mobility in an electric field. Different metal species, including free ions and various complexes, will migrate at different rates, allowing for their separation. When coupled with a suitable detector, such as a UV-Vis spectrophotometer or ICP-MS, CE can provide detailed information on the speciation of aluminum and zirconium.
Application:
-
Determination of free aluminum and zirconium ions in a sample.
-
Separation and quantification of different aluminum-glycine or zirconium-glycine complexes.
-
Studying the equilibrium between different species in solution.
Protocol Development: A specific CE method would need to be developed, focusing on:
-
Selection of an appropriate background electrolyte and pH to achieve the desired separation.
-
Optimization of the separation voltage, temperature, and injection parameters.
-
Validation of the method for the specific species of interest.
Conclusion
The choice of analytical method for the detection of this compound will depend on the specific requirements of the analysis. Complexometric titration and ion chromatography are robust and reliable methods for the routine determination of total aluminum and zirconium content. For more detailed characterization of the polymeric nature and speciation of these complexes, advanced techniques such as SEC-ICP-MS and Capillary Electrophoresis offer powerful capabilities. The protocols and data provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals working with these important antiperspirant active ingredients. It is essential that any method be fully validated in the user's laboratory to ensure accurate and reliable results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Validation of titration methods | Metrohm [metrohm.com]
- 7. metrohm.com [metrohm.com]
- 8. metrohm.com [metrohm.com]
- 9. Validation of titration methods | Metrohm [metrohm.com]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Aluminum Zirconium Pentachlorohydrex Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum Zirconium Pentachlorohydrex Gly is a common active ingredient in antiperspirant products, valued for its ability to reduce perspiration.[1][2][3] Its mechanism of action involves forming a temporary plug within the sweat duct, physically blocking the flow of sweat.[2][3] While regulatory bodies like the FDA have approved its use in over-the-counter products, a thorough understanding of its potential cytotoxic effects at the cellular level is crucial for comprehensive safety assessment and the development of novel formulations.[1]
These application notes provide a framework for evaluating the in vitro cytotoxicity of this compound using a panel of standard cell culture assays. The protocols detailed herein are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis. While direct public data on the cytotoxicity of this specific complex is limited, the methodologies are based on established practices for assessing the biological effects of other aluminum-containing compounds.
Key Cytotoxicity Evaluation Assays
A multi-parametric approach is recommended to obtain a comprehensive cytotoxicity profile. The following assays are fundamental for this purpose:
-
MTT Assay: To assess cell viability through mitochondrial metabolic activity.
-
LDH Release Assay: To quantify cell membrane damage and necrosis.
-
Apoptosis Assays (e.g., Caspase-3/7 Activation): To detect programmed cell death.
Human keratinocytes (e.g., HaCaT), dermal fibroblasts, and epithelial cells are relevant cell lines for these studies due to their direct exposure to topically applied cosmetic ingredients.
Data Presentation
The following tables are illustrative examples of how to structure quantitative data obtained from the described assays. The values presented are hypothetical and should be replaced with experimental data.
Table 1: MTT Assay - Cell Viability of HaCaT Keratinocytes after 24-hour Exposure
| Concentration of this compound (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100% |
| 10 | 1.213 | 0.079 | 97% |
| 50 | 1.150 | 0.092 | 92% |
| 100 | 1.025 | 0.110 | 82% |
| 250 | 0.813 | 0.098 | 65% |
| 500 | 0.500 | 0.075 | 40% |
Table 2: LDH Release Assay - Membrane Integrity of Human Dermal Fibroblasts after 24-hour Exposure
| Concentration of this compound (µg/mL) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.150 | 0.012 | 0% |
| 10 | 0.165 | 0.015 | 3% |
| 50 | 0.210 | 0.021 | 12% |
| 100 | 0.300 | 0.028 | 30% |
| 250 | 0.450 | 0.035 | 60% |
| 500 | 0.650 | 0.041 | 100% |
| Maximum Release (Lysis) | 0.650 | 0.038 | 100% |
Table 3: Caspase-3/7 Activity in Human Epithelial Cells after 12-hour Exposure
| Concentration of this compound (µg/mL) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase vs. Control |
| 0 (Vehicle Control) | 15,000 | 1,200 | 1.0 |
| 10 | 16,500 | 1,350 | 1.1 |
| 50 | 22,500 | 1,800 | 1.5 |
| 100 | 45,000 | 3,100 | 3.0 |
| 250 | 90,000 | 6,500 | 6.0 |
| 500 | 150,000 | 11,000 | 10.0 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to an insoluble purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of metabolically active cells.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.
Materials:
-
Human dermal fibroblast cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Add 50 µL of serially diluted this compound to the wells. Include controls for spontaneous LDH release (vehicle) and maximum LDH release (lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit).
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum release controls.
Caspase-3/7 Activation Assay for Apoptosis
This assay uses a luminogenic substrate that is cleaved by activated caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Human epithelial cell line
-
Complete cell culture medium
-
This compound stock solution
-
White-walled 96-well plates
-
Commercially available Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed epithelial cells into a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.
Visualization of Workflows and Pathways
Conclusion
The suite of assays described provides a robust platform for the in vitro evaluation of this compound cytotoxicity. By assessing metabolic viability, membrane integrity, and apoptotic pathways, researchers can build a detailed safety profile of this widely used cosmetic ingredient. The resulting data is essential for regulatory compliance, product development, and ensuring consumer safety. Further investigations could also explore pro-inflammatory responses and genotoxicity to develop a more complete toxicological understanding.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Aluminum Zirconium Pentachlorohydrex Gly
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Aluminum Zirconium Pentachlorohydrex Gly.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a coordination complex of Aluminum Zirconium Pentachlorohydrate and the amino acid glycine (B1666218).[1] In this complex, some of the water molecules that are normally coordinated to the metal ions have been displaced by glycine.[1]
Q2: What are the critical quality control parameters for this compound?
The United States Pharmacopeia (USP) specifies several key parameters for this compound. These include the atomic ratio of aluminum to zirconium, which should be between 6.0:1 and 10.0:1, and the atomic ratio of (aluminum + zirconium) to chloride, which should range from 2.1:1 to 1.51:1.[2] For a 15% w/w solution, the pH should be maintained between 3.0 and 5.0.[2][3]
Q3: What is the role of glycine in the synthesis?
Glycine serves as a crucial stabilizing and buffering agent in the synthesis. It helps to prevent the polymerization of zirconium species in aqueous solutions, which can lead to gel formation, reduced efficacy, and instability of the final product.[3] Maintaining an appropriate glycine to zirconium ratio is essential for a stable and effective product.
Q4: What are the common analytical methods used to characterize the final product?
Common analytical methods include:
-
Titration: To determine the content of aluminum, zirconium, and chloride in the complex.[4]
-
pH measurement: To ensure the final product is within the specified range for stability and skin compatibility.[2]
-
Gel Permeation Chromatography (GPC): To analyze the molecular weight distribution of the polymer species in the complex.[5][6][7]
-
Identification tests: As specified in the USP, such as the chloride test and a colorimetric test with ninhydrin (B49086) to confirm the presence of glycine.[2][8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Final Product
| Possible Cause | Recommended Action |
| Incomplete Reaction | Ensure the reaction temperature is maintained within the optimal range (70-80°C) during the addition of zirconium chloride glycinate (B8599266) and aluminum chloride.[9] Also, verify the reaction time is sufficient for the complexation to complete. |
| Suboptimal Reactant Ratios | The atomic ratios of Al:Zr and (Al+Zr):Cl are critical. Ensure the initial reactant quantities are calculated to achieve the target ratios as specified in the USP (Al:Zr of 6.0:1 to 10.0:1).[2] |
| Inefficient Spray Drying | Optimize the spray dryer parameters. The inlet temperature should ideally be between 185-220°C and the outlet temperature between 105-120°C to ensure efficient drying without degrading the product.[9] |
| Product Loss During Processing | Review all transfer and filtration steps to minimize mechanical loss of the product. |
Issue 2: Gel Formation or Precipitation in the Reaction Mixture or Final Solution
| Possible Cause | Recommended Action |
| Zirconium Polymerization | This is a common issue in aqueous solutions. Increase the glycine to zirconium ratio. A weight ratio of Zr:glycine between 1:1.2 and 1:5 has been shown to stabilize the zirconium species and prevent polymerization.[10][11][12] |
| Incorrect pH | The pH of the solution is critical for stability. For a 15% w/w solution, maintain the pH in the range of 3.0-5.0.[2][3] Adjust the pH carefully using appropriate buffering agents if necessary. |
| High Reaction Temperature | While heating is necessary, excessive temperatures can accelerate side reactions, including uncontrolled hydrolysis and polymerization. Adhere to the recommended temperature ranges. |
Issue 3: Final Product Does Not Meet Quality Specifications (e.g., incorrect atomic ratios)
| Possible Cause | Recommended Action |
| Inaccurate Weighing of Reactants | Ensure all reactants are weighed accurately using calibrated balances. Small errors in the initial amounts of aluminum and zirconium sources will lead to incorrect atomic ratios in the final product. |
| Use of Impure Reactants | The presence of impurities in the starting materials can interfere with the reaction and affect the final composition. Use reactants of a known purity and consider analyzing them for common impurities. |
| Inaccurate Analytical Methods | Verify the accuracy of the titration methods used for determining aluminum, zirconium, and chloride content. Use certified standards for calibration.[4] |
Data Presentation: Recommended Synthesis Parameters
| Parameter | Recommended Range | Rationale |
| Initial Water Temperature | 80-85°C | To ensure proper dissolution and reaction initiation.[9] |
| Reaction Temperature | 70-80°C | Optimal for the formation of the aluminum zirconium glycinate complex.[9] |
| pH (of a 15% w/w solution) | 3.0-5.0 | Critical for the stability of the complex and to prevent precipitation.[2][3] |
| Al:Zr Atomic Ratio | 6.0:1 - 10.0:1 | As per USP specifications for product identity and efficacy.[2] |
| (Al+Zr):Cl Atomic Ratio | 2.1:1 - 1.51:1 | As per USP specifications for product identity.[2] |
| Zr:Glycine Weight Ratio | 1:1.2 - 1:5 | To stabilize the zirconium species and prevent polymerization.[10][11][12] |
| Spray Dryer Inlet Temperature | 185-220°C | For efficient evaporation of water.[9] |
| Spray Dryer Outlet Temperature | 105-120°C | To ensure the final product is a dry powder without thermal degradation.[9] |
Experimental Protocols
1. Synthesis of this compound Solution
This protocol is based on a method described in the literature, adapted for laboratory scale.
-
Step 1: Preparation of Zirconium Glycinate Solution
-
In a reaction vessel, add a calculated amount of purified water and heat to 80-85°C.[9]
-
While stirring, add the required amount of zirconium chloride and glycine to achieve the desired Zr:glycine ratio (recommended weight ratio between 1:1.2 and 1:5).
-
Maintain the temperature at 70-80°C and stir until all solids are dissolved and the solution is clear.[9]
-
-
Step 2: Formation of the Aluminum Zirconium Complex
-
To the zirconium glycinate solution, slowly add the calculated amount of aluminum chlorohydrate solution while maintaining the temperature at 70-80°C.
-
Continue stirring for a specified period to ensure complete reaction and formation of the complex.
-
-
Step 3: pH Adjustment and Quality Control
2. Preparation of Powdered this compound via Spray Drying
-
Step 1: Feed Preparation
-
Ensure the synthesized solution is free of any precipitates. If necessary, filter the solution.
-
-
Step 2: Spray Drying
-
Step 3: Product Collection and Storage
-
Collect the powdered product from the cyclone and collection vessel.
-
Store the final product in well-closed containers to protect it from moisture.
-
Visualizations
References
- 1. ewg.org [ewg.org]
- 2. This compound [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. gel-permeation chromatography gpc: Topics by Science.gov [science.gov]
- 6. Gel Permeation Chromatography (GPC Analysis) | Lucideon [lucideon.com]
- 7. Gel permeation chromatography (GPC) | PPTX [slideshare.net]
- 8. This compound Solution [drugfuture.com]
- 9. CN105669777A - Aluminum zirconium octachlorohydrex glycine preparation method - Google Patents [patents.google.com]
- 10. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 11. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]
- 12. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
Technical Support Center: Optimization of Aluminum Zirconium Pentachlorohydrex Gly Formulation Stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the long-term stability of Aluminum Zirconium Pentachlorohydrex Gly formulations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound formulations.
Issue 1: Significant pH Shift During Stability Study
-
Question: My formulation's pH has dropped by more than 0.5 units during accelerated stability testing. What could be the cause and how can I fix it?
-
Answer: A significant drop in pH can indicate instability of the active ingredient or interactions with other formulation components.
-
Potential Causes:
-
Inadequate Buffering: The buffering capacity of the system may be insufficient to counteract changes over time and temperature. Glycine (B1666218) is a common buffering agent in these formulations.[1][2]
-
Interaction with Excipients: Acidic excipients or degradation of certain raw materials can lead to a decrease in pH.
-
Active Ingredient Degradation: Changes in the polymeric structure of the aluminum zirconium complex can release acidic species.
-
-
Recommended Solutions:
-
Optimize Glycine Concentration: Ensure the weight ratio of glycine to zirconium is sufficient to buffer the system effectively. Ratios of Zr:glycine in the range of 1:1.2 to 1:5 have been shown to improve stability.[3]
-
Evaluate Excipient Compatibility: Conduct compatibility studies with all excipients to identify any potential interactions that could affect the formulation's pH.
-
Incorporate Additional Buffers: Consider the addition of other compatible buffering agents, such as Betaine, which has been shown to stabilize aluminum/zirconium/glycine salts.[4]
-
-
Issue 2: Unacceptable Change in Viscosity
-
Question: The viscosity of my roll-on formulation has decreased by over 20% after 3 months at 40°C. What steps should I take?
-
Answer: A significant change in viscosity can affect product application, feel, and potentially indicate instability.
-
Potential Causes:
-
Gelling Agent Degradation: The gelling agent may not be stable at elevated temperatures or in the acidic environment of the formulation.
-
Phase Separation in Emulsions: For emulsion-based formulations, a drop in viscosity can be a precursor to phase separation.[5]
-
Polymerization of the Active: Changes in the polymer structure of the active can sometimes affect the overall formulation rheology.
-
-
Recommended Solutions:
-
Select a Robust Gelling Agent: Evaluate alternative gelling agents known for their stability in low pH environments and at elevated temperatures. For stick formulations, stearyl alcohol and dibenzylidene sorbitol are common choices.[4]
-
Optimize Emulsifier System: For emulsions, ensure the emulsifier system provides long-term stability. This includes using an adequate concentration of the right emulsifier(s).
-
Incorporate a Stabilizer: Consider adding a secondary stabilizer or thickener to maintain viscosity over the product's shelf life.
-
-
Issue 3: Phase Separation in an Emulsion Formulation
-
Question: My cream antiperspirant is showing signs of phase separation (creaming/coalescence) during my long-term stability study. How can I troubleshoot this?
-
Answer: Phase separation is a critical stability failure that must be addressed.
-
Potential Causes:
-
Inadequate Emulsification: The type or concentration of the emulsifier may not be optimal for the oil and water phases of your formulation.[6]
-
Incorrect Processing Parameters: Insufficient homogenization or improper temperatures during manufacturing can lead to an unstable emulsion.
-
Changes in pH: A shift in pH can sometimes affect the performance of the emulsifier.[7]
-
-
Recommended Solutions:
-
Optimize the Emulsifier System: Review the required Hydrophile-Lipophile Balance (HLB) of your oil phase and select an emulsifier or blend of emulsifiers to match.
-
Refine Manufacturing Process: Ensure adequate shear is applied during emulsification to create a uniform and small droplet size. Control the temperature of both phases during mixing.[8]
-
Add a Stabilizer: Incorporate a gum or polymer to increase the viscosity of the continuous phase, which helps to prevent droplet coalescence.[8]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key parameters to monitor during a long-term stability study of an this compound formulation?
-
A1: The key stability-indicating parameters include physical appearance (color, clarity, homogeneity), odor, pH, viscosity, and the assay of the active ingredients (aluminum and zirconium). For solid forms, also monitor for cracking or crumbling.
-
-
Q2: What are the standard conditions for accelerated stability testing of antiperspirant formulations?
-
Q3: How does glycine contribute to the stability of the formulation?
-
Q4: What is the role of Size Exclusion Chromatography (SEC) in stability testing?
-
A4: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is used to analyze the molecular weight distribution of the aluminum and zirconium polymers.[11] It is a critical tool for assessing the stability of the active ingredient, as a shift towards higher molecular weight polymers can indicate a decrease in antiperspirant efficacy.
-
-
Q5: Are there regulatory requirements for stability testing of these products in the United States?
-
A5: Yes, in the United States, antiperspirants are regulated as over-the-counter (OTC) drugs. As such, they are subject to FDA regulations (21 CFR 211) which mandate stability testing to ensure the product's identity, strength, quality, and purity throughout its shelf life.[10]
-
Data Presentation
Table 1: Typical Acceptance Criteria for Stability Parameters
| Parameter | Acceptance Criteria (Typical) | Analytical Method |
| Physical Appearance | No significant change in color, clarity, or homogeneity. For emulsions, no phase separation. For solids, no cracking or crumbling. | Visual Inspection |
| Odor | No development of off-odors or significant change from the initial fragrance profile. | Olfactory Evaluation |
| pH | Within ± 0.5 of the initial value. | Potentiometry (pH meter) |
| Viscosity | Within ± 20% of the initial value. | Rotational Viscometry |
| Assay of Aluminum | 90.0% - 110.0% of the labeled amount. | Complexometric Titration |
| Assay of Zirconium | 90.0% - 110.0% of the labeled amount. | Complexometric Titration |
Table 2: ICH Recommended Storage Conditions for Long-Term Stability Studies
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Protocol 1: Consecutive Complexometric Titration of Zirconium and Aluminum
This method allows for the determination of both zirconium and aluminum content in a single sample.
-
Sample Preparation:
-
Accurately weigh a sample of the formulation and dilute it with deionized water.
-
If necessary, perform a digestion step to liberate the metal ions from the complex.
-
Add one drop of xylenol orange indicator.
-
-
Zirconium Titration:
-
Aluminum Titration:
-
To the same solution, add 20 mL of acetate (B1210297) buffer (pH 4.7) and a known excess of 0.1 mol/L EDTA solution (e.g., 15 mL).[12][13]
-
Back-titrate the excess EDTA with a standardized 0.05 mol/L Bismuth Nitrate solution.
-
The endpoint is reached when the solution color changes from yellow to purple, detectable at 574 nm.[12][13]
-
-
Calculation: The amounts of zirconium and aluminum are calculated based on the volumes of titrants used.
Protocol 2: General Method for HPLC-SEC Analysis of Polymer Distribution
This protocol provides a general framework for assessing the polymer distribution of the active ingredient.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Size Exclusion Chromatography (SEC) column and a Refractive Index (RI) detector.
-
Mobile Phase: A common mobile phase is a 0.01N nitric acid solution.[14]
-
Sample Preparation:
-
Prepare a 2% by weight solution of the active ingredient in the mobile phase.
-
Filter the sample through a 0.45-micron filter before injection.[14]
-
-
Chromatographic Conditions:
-
Flow Rate: Typically around 0.6 mL/min.
-
Injection Volume: 20-35 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
-
Data Analysis: The distribution of polymeric species is characterized by the relative area of the different peaks in the chromatogram. Changes in the peak distribution over time at various stability conditions indicate polymerization or depolymerization of the active.
Visualizations
Caption: A typical workflow for conducting a long-term stability study.
Caption: Key factors influencing the stability of the formulation.
Caption: A decision tree for troubleshooting phase separation in emulsions.
References
- 1. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]
- 2. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 3. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 4. US7105691B2 - Aluminum / zirconium / glycine antiperspirant actives stabilized with Betaine - Google Patents [patents.google.com]
- 5. EP1287813A1 - Antiperspirant deodorant emulsion - Google Patents [patents.google.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. Cosmetic emulsion separation [personalcarescience.com.au]
- 8. thecosmeticformulator.com [thecosmeticformulator.com]
- 9. certified-laboratories.com [certified-laboratories.com]
- 10. certified-laboratories.com [certified-laboratories.com]
- 11. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 12. lcms.cz [lcms.cz]
- 13. Determination of aluminum and zirconium in antiperspirants | Metrohm [metrohm.com]
- 14. US7060258B2 - Method of making aluminum-zirconium antiperspirant of enhanced efficacy - Google Patents [patents.google.com]
Technical Support Center: Analysis of Aluminum Zirconium Pentachlorohydrex Gly
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aluminum Zirconium Pentachlorohydrex Gly.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
1. Why are my Aluminum and Zirconium titration results inconsistent?
Inaccurate and inconsistent results in the complexometric titration of aluminum (Al) and zirconium (Zr) are common challenges. These often stem from issues with sample preparation, pH control, and endpoint detection.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Low or variable Al/Zr ratios | Incomplete digestion of the polymeric complex, failing to release all metal ions for titration. | Ensure a robust digestion procedure is followed. The United States Pharmacopeia (USP) mentions a "laborious sample preparation procedure (digestion)" is necessary.[1][2] Consider using a mixture of nitric and fluoroboric acids with microwave digestion for complete sample breakdown.[3] |
| Difficulty in endpoint detection | The color change of the indicator (e.g., xylenol orange) is not sharp. This can be due to improper pH or the presence of interfering ions. | Use an automated titrator with a photometric sensor (e.g., an Optrode at 574 nm) for precise endpoint detection.[1] Ensure the pH is strictly controlled for each titration step (pH 1 for Zr, pH 4.7 for Al back-titration).[1] |
| Precipitate formation during titration | The pH of the solution is not optimal, leading to the precipitation of metal hydroxides. The stability of the complex is highly pH-dependent.[4] | Maintain the recommended pH of the solution (typically 3.0-5.0 for a 15% w/w solution) to ensure stability.[4] |
| Gradual change in results over time | Zirconium species are prone to irreversible polymerization in aqueous solutions, which can reduce the availability of Zr for titration.[4][5] | Analyze samples as soon as possible after preparation. Store solutions in a controlled environment and monitor for any changes in appearance. |
2. What is the correct procedure for the complexometric titration of Aluminum and Zirconium?
The USP provides guidelines for this analysis. A common method involves a two-step titration to determine the concentration of both metals in the same sample.
Experimental Protocol: Consecutive Complexometric Titration of Zr and Al
Materials:
-
0.1 mol/L EDTA solution
-
0.05 mol/L Bismuth(III) nitrate (B79036) solution
-
Xylenol orange indicator
-
pH 1 buffer solution
-
Acetate (B1210297) buffer (pH 4.7)
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound solution and digest it to break down the complex and release the metal ions.
-
Zirconium Titration:
-
Aluminum Titration:
-
To the same solution, add 20 mL of acetate buffer (pH 4.7) and a known excess of 0.1 mol/L EDTA (e.g., 15 mL).[1]
-
Back-titrate the excess EDTA with 0.05 mol/L bismuth(III) nitrate solution.[1]
-
The endpoint is reached when the solution color changes from yellow to purple.[1] This determines the aluminum content.
-
3. How do I calculate the atomic ratios of Al:Zr and (Al+Zr):Cl?
The atomic ratios are critical quality attributes for this compound. The USP specifies the acceptable ranges for these ratios.
Calculation Guide:
| Parameter | Formula | USP Specification for Pentachlorohydrex Gly |
| Aluminum/Zirconium Atomic Ratio | (% Al / % Zr) * (92.97 / 26.98) | 6.0:1 to 10.0:1[6] |
| (Aluminum + Zirconium)/Chloride Atomic Ratio | [ (% Al / 26.98) + (% Zr / 92.97) ] / (% Cl / 35.453) | 2.1:1 to 1.51:1[6] |
Note: 26.98 is the atomic weight of Al, 92.97 is the atomic weight of Zr (corrected for 2% hafnium), and 35.453 is the atomic weight of Cl.
4. Are there alternative analytical methods to titration?
Yes, other methods can be used, particularly for the determination of aluminum.
-
Ion Chromatography (IC): IC is a suitable method for quantifying aluminum. The separation can be achieved on a cation-exchange column with post-column derivatization for UV detection.[7]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive method for the simultaneous determination of both aluminum and zirconium, especially after a complete sample digestion.[3]
Experimental Workflows and Logical Relationships
The following diagrams illustrate key experimental workflows and logical relationships in the analysis of this compound.
Caption: Workflow for the consecutive complexometric titration of Zr and Al.
Caption: Troubleshooting decision tree for inconsistent titration results.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 6. uspbpep.com [uspbpep.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
how to prevent the degradation of aluminum zirconium pentachlorohydrex gly in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation of aluminum zirconium pentachlorohydrex gly in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation of this compound in aqueous solutions?
The primary degradation pathway is the polymerization of zirconium species. In an aqueous environment, zirconium complexes have a tendency to polymerize over time, forming larger, less effective molecules. This process can lead to a decrease in the antiperspirant efficacy of the compound and may result in the formation of gels or precipitates in the solution.
Q2: What is the role of glycine (B1666218) in the formulation?
Glycine acts as a crucial stabilizing and buffering agent. It complexes with the zirconium, which helps to prevent the polymerization of the zirconium species in the aqueous solution.[1][2] Additionally, glycine buffers the solution, maintaining a pH that is both optimal for stability and less irritating to the skin.[3]
Q3: What is the optimal pH range for a stable aqueous solution?
For a 15% w/w aqueous solution, the recommended pH range for optimal stability is between 3.0 and 5.0.[3][4] Deviations from this pH range can accelerate the degradation of the complex and may lead to precipitation.
Q4: Can other amino acids be used as stabilizers?
Yes, other water-soluble amino acids such as alanine, threonine, and leucine (B10760876) can also be used to stabilize the aluminum zirconium complex.[2] However, glycine is the most commonly used and extensively studied stabilizer for these applications.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Recommendations |
| Unexpected gel formation or precipitation in the solution. | 1. Zirconium Polymerization: Over time, zirconium species can polymerize, leading to insolubility.[3] 2. Incorrect pH: The pH of the solution may have shifted outside the optimal stability range of 3.0-5.0.[3] 3. Insufficient Glycine: The ratio of glycine to zirconium may be too low to effectively prevent polymerization. | 1. Increase Glycine Content: Adjust the zirconium-to-glycine (Zr:glycine) weight ratio to be in the range of 1:1.2 to 1:5 for enhanced stability.[1][2] 2. Verify and Adjust pH: Measure the pH of the solution and adjust it to within the 3.0-5.0 range using a suitable buffer.[3][4] 3. Fresh Preparation: Prepare fresh solutions for critical experiments to minimize the effects of age-related degradation. |
| Loss of antiperspirant efficacy in experimental assays. | 1. Degradation of the Active Complex: Polymerization of zirconium can reduce the biological activity of the compound. 2. Improper Storage: Exposure to high temperatures or significant temperature fluctuations can accelerate degradation. | 1. Analyze for Polymerization: Use Gel Permeation Chromatography (GPC) to assess the molecular weight distribution of the zirconium species. An increase in higher molecular weight fractions indicates polymerization. 2. Ensure Proper Storage: Store aqueous solutions in well-closed containers at a controlled room temperature, avoiding extremes of heat and cold. |
| Inconsistent results between batches of prepared solutions. | 1. Variability in Raw Materials: Differences in the initial quality or composition of the this compound or glycine. 2. Inconsistent Preparation Method: Variations in the order of addition of reagents, mixing speed, or temperature during preparation. | 1. Source High-Quality Reagents: Use USP grade or equivalent raw materials. 2. Standardize Preparation Protocol: Follow a detailed and consistent experimental protocol for solution preparation. (See Experimental Protocols section below). |
Experimental Protocols
Preparation of a Stable Aqueous Stock Solution (15% w/w)
This protocol describes the preparation of 100g of a 15% (w/w) stable aqueous solution of this compound.
Materials:
-
This compound powder
-
Glycine (USP grade)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beaker and graduated cylinders
Procedure:
-
Weigh 75g of deionized water into a beaker.
-
With gentle stirring, slowly add the required amount of glycine to the water and allow it to fully dissolve. To achieve a Zr:glycine weight ratio of 1:2, you will need to know the percentage of zirconium in your specific this compound raw material.
-
Slowly add 15g of this compound powder to the glycine solution while continuously stirring.
-
Continue stirring until the powder is completely dissolved. This may take some time. Avoid vigorous stirring that could introduce excessive air into the solution.
-
Once dissolved, measure the pH of the solution. If necessary, adjust the pH to be within the 3.0 to 5.0 range using a dilute solution of hydrochloric acid or sodium hydroxide.
-
Transfer the solution to a well-closed container for storage at a controlled room temperature.
Quantification of Aluminum and Zirconium by Complexometric Titration
This method is adapted from established pharmacopeial procedures for the quantification of aluminum and zirconium in antiperspirant actives.[5][6][7]
Reagents:
-
EDTA (Ethylenediaminetetraacetic acid) solution (0.05 M), standardized
-
Zinc solution (0.05 M), standardized
-
Acetate (B1210297) buffer (pH 4.7)
-
Xylenol orange indicator
-
Ammonia solution
-
Hydrochloric acid
Procedure for Zirconium Determination:
-
Accurately weigh a sample of the solution containing a known amount of the active ingredient.
-
Dilute the sample with distilled water.
-
Adjust the pH of the solution to approximately 1 with a buffer solution.[5]
-
Add a few drops of xylenol orange indicator.
-
Titrate the solution with 0.05 M EDTA until the color changes from pink to yellow.[5] The volume of EDTA used is proportional to the amount of zirconium in the sample.
Procedure for Aluminum Determination:
-
To the solution from the zirconium determination, add 20 mL of acetate buffer (pH 4.7) and a known excess of 0.05 M EDTA solution.[5]
-
Heat the solution to boiling for 2-3 minutes to ensure the complete complexation of aluminum with EDTA.
-
Cool the solution to room temperature.
-
Back-titrate the excess EDTA with a 0.05 M zinc solution using xylenol orange as an indicator until the color changes from yellow to purple.[5]
-
The amount of aluminum is calculated from the difference between the added EDTA and the back-titrated EDTA.
Data Presentation
Table 1: Recommended pH and Zirconium:Glycine Ratios for Stability
| Parameter | Recommended Range | Rationale |
| pH | 3.0 - 5.0 | Optimal for complex stability and minimizes skin irritation.[3][4] |
| Zr:Glycine Weight Ratio | 1:1.2 to 1:5 | Increased glycine content prevents polymerization of zirconium species.[1][2] |
Visualizations
Degradation Pathway and Prevention
Caption: Degradation of this compound via zirconium polymerization and its prevention by glycine.
Experimental Workflow for Preparing a Stable Solution
Caption: Workflow for the preparation of a stable aqueous solution.
References
- 1. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 2. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. lcms.cz [lcms.cz]
- 6. Determination of aluminum and zirconium in antiperspirants | Metrohm [metrohm.com]
- 7. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Technical Support Center: Refining the Purification of Aluminum Zirconium Pentachlorohydrex Gly
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the post-synthesis purification of aluminum zirconium pentachlorohydrex gly.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process.
Issue 1: Product Precipitation or Gel Formation During Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | The stability of the this compound complex is highly pH-dependent. Adjust the pH of the solution to the optimal range of 3.0-5.0 for a 15% w/w solution. Use dilute solutions of HCl or NaOH for adjustment. | The product should redissolve, and further precipitation should be prevented. |
| Zirconium Polymerization | Zirconium species are prone to irreversible polymerization, especially in aqueous solutions. Ensure an adequate amount of glycine (B1666218) or another stabilizing agent is present. The ratio of the stabilizer to zirconium is critical. | Polymerization will be inhibited, preventing gel formation and maintaining the desired molecular size distribution. |
| Temperature Fluctuations | Avoid excessive heat during purification steps, as it can accelerate the polymerization of zirconium species. Maintain a consistent and controlled temperature throughout the process. | Reduced polymerization and improved stability of the complex. |
Issue 2: Inconsistent Purity or Low Yield After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Removal of Unreacted Precursors | Optimize the recrystallization solvent system to ensure the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while impurities remain in solution. | Improved crystal purity and higher yield of the final product. |
| Co-precipitation of Impurities | During recrystallization, ensure a slow cooling rate to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. | Larger, more uniform crystals with higher purity. |
| Inadequate Washing of Crystals | After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any remaining impurities from the crystal surface. | Removal of surface impurities, leading to a higher purity final product. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the purification of this compound?
A1: The most critical parameters are pH, temperature, and the ratio of aluminum to zirconium, as well as the concentration of the glycine stabilizer. The pH should be maintained between 3.0 and 5.0 to ensure the stability of the complex.[1] Temperature should be carefully controlled to prevent the polymerization of zirconium species.[1] The atomic ratio of aluminum to zirconium should be maintained between 6.0:1 and 10.0:1.[2][3]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the main complex from organic impurities.[4] Size Exclusion Chromatography (SEC) is useful for monitoring the molecular size distribution and detecting polymeric impurities.[1] Complexometric titrations can be employed to determine the content of aluminum and zirconium, ensuring the correct atomic ratios.
Q3: What is the role of glycine in the purification process?
A3: Glycine acts as a stabilizing agent, preventing the irreversible polymerization of zirconium species in aqueous solutions.[1] It is a crucial component for maintaining the efficacy and stability of the final product. The ratio of glycine to zirconium is a key parameter to control during synthesis and purification.
Q4: My final product shows variable efficacy. What could be the cause?
A4: Variable efficacy is often linked to an inconsistent aluminum-to-zirconium (Al:Zr) atomic ratio or an incorrect molecular size distribution.[1] Ensure precise stoichiometric control during synthesis to achieve the optimal Al:Zr ratio of 6.0:1 to 10.0:1.[2][3] Use SEC to verify that the molecular size distribution is consistent and that larger, less active polymeric species are not predominant.[1]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is highly soluble at elevated temperatures but has low solubility at room temperature. Potential solvents could include water, ethanol, or mixtures thereof.
-
Dissolution: In a suitable flask, dissolve the crude product in the minimum amount of the selected solvent at an elevated temperature (e.g., 60-70°C) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath. Slow cooling is crucial for forming pure crystals.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove any residual solvent.
Protocol 2: Quality Control Analysis by Complexometric Titration
This protocol provides a general method for determining the aluminum and zirconium content.
-
Sample Preparation: Accurately weigh a sample of the purified product and dissolve it in deionized water. A digestion step may be necessary to break down the complex.
-
Zirconium Titration:
-
Adjust the pH of the sample solution to approximately 1.
-
Add a suitable indicator (e.g., xylenol orange).
-
Titrate with a standardized EDTA solution until a color change is observed (e.g., from pink to yellow).
-
-
Aluminum Titration:
-
To the same solution, add an excess of the standardized EDTA solution.
-
Adjust the pH to approximately 4.7 with a buffer solution.
-
Back-titrate the excess EDTA with a standardized solution of a metal ion that complexes with EDTA at this pH (e.g., bismuth nitrate) until a color change is observed (e.g., from yellow to purple).
-
-
Calculation: Calculate the percentage of aluminum and zirconium in the sample based on the volumes of titrants used.
Visualizations
Caption: Post-synthesis purification and quality control workflow.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Analysis of Aluminum Zirconium Pentachlorohydrex Gly by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometric analysis of Aluminum Zirconium Pentachlorohydrex Gly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze by mass spectrometry?
This compound is a coordination complex of Aluminum Zirconium Pentachlorohydrate and the amino acid glycine.[1][2] Its analysis by mass spectrometry, particularly with electrospray ionization (ESI-MS), can be challenging due to its complex and polymeric nature, potential for multiple charged species, and instability in the gas phase.[3][4]
Q2: What are the expected sources of matrix effects when analyzing this compound in cosmetic or personal care products?
Cosmetic and personal care product matrices are complex and can introduce a variety of interfering substances.[5] Common sources of matrix effects include:
-
Excipients: Gelling agents, emulsifiers, fragrances, and preservatives can co-elute with the analyte and cause ion suppression or enhancement.
-
Salts and Buffers: High concentrations of salts can significantly suppress the ESI signal.
-
Endogenous Components (for biological samples): Lipids, proteins, and other small molecules can interfere with ionization.
Q3: What are the first steps I should take if I observe poor signal or high variability in my results?
Initial troubleshooting should focus on the liquid chromatography (LC) system and sample preparation.[6][7]
-
Check System Suitability: Inject a standard solution of your analyte to ensure the LC-MS system is performing correctly.
-
Evaluate Sample Preparation: Assess the effectiveness of your sample cleanup procedure in removing interfering matrix components.
-
Investigate Matrix Effects: Perform a post-extraction addition experiment to quantify the degree of ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Poor or No Analyte Signal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Ion Suppression | Perform a post-extraction addition experiment. | 1. Improve sample cleanup (e.g., solid-phase extraction). 2. Optimize chromatographic separation to move the analyte away from co-eluting matrix components. 3. Dilute the sample to reduce the concentration of interfering species. |
| Analyte Instability | Investigate in-source fragmentation or degradation. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas temperatures) to minimize fragmentation. 2. Consider alternative ionization techniques like atmospheric pressure chemical ionization (APCI) if ESI is too harsh. |
| Incorrect Mobile Phase | Ensure mobile phase is compatible with the analyte and promotes ionization. | 1. For ESI positive mode, use acidic mobile phase additives (e.g., formic acid). 2. Ensure proper pH for analyte stability and ionization. |
| Complex Formation | The analyte may be forming adducts with salts or other matrix components. | 1. Improve sample cleanup to remove adduct-forming species. 2. Modify mobile phase to discourage adduct formation (e.g., by adding a small amount of a competing salt). |
Issue 2: High Signal Variability and Poor Reproducibility
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Matrix Effects | Analyze multiple matrix blanks and spiked samples. | 1. Implement the use of a stable isotope-labeled internal standard that co-elutes with the analyte. 2. Develop a more robust sample preparation method. |
| Carryover | Inject a blank solvent after a high-concentration sample. | 1. Optimize the LC wash method between injections. 2. Use a guard column and replace it regularly.[8] |
| LC System Instability | Monitor system pressure and retention time stability. | 1. Check for leaks in the LC system. 2. Ensure the mobile phase is properly degassed and mixed.[6] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte standard prepared in the initial mobile phase.
-
Set B (Pre-extraction Spike): Blank matrix spiked with the analyte standard before the extraction process.
-
Set C (Post-extraction Spike): Blank matrix extract spiked with the analyte standard after the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect (ME) and recovery (RE):
-
ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| < 85% | Significant Ion Suppression |
| 85% - 115% | No Significant Matrix Effect |
| > 115% | Significant Ion Enhancement |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. ewg.org [ewg.org]
- 3. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. zefsci.com [zefsci.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
increasing the solubility of aluminum zirconium pentachlorohydrex gly for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on increasing the solubility of Aluminum Zirconium Pentachlorohydrex Gly for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in water, propylene (B89431) glycol, and dipropylene glycol.[1][2][3] Glycerol has also been mentioned as a potential solvent.[4] For in vitro assays, sterile, deionized water is a good starting point for creating a concentrated stock solution.
Q2: What is the optimal pH for maintaining the solubility of this compound?
A2: The stability of the this compound complex is highly pH-dependent. A pH range of 3.0 to 5.0 is recommended to ensure stability and prevent precipitation.[5]
Q3: Why is glycine (B1666218) included in the this compound complex?
A3: Glycine acts as a stabilizing agent. Zirconium species have a tendency to polymerize in aqueous solutions, which can lead to precipitation and reduced efficacy. Glycine forms a complex with the zirconium, preventing this polymerization and enhancing the stability of the solution.
Q4: I am observing precipitation when I add my dissolved compound to my cell culture medium. What could be the cause?
A4: Precipitation in cell culture media is a common issue when working with metal salts. This is often due to interactions with components of the media, such as phosphate (B84403) and bicarbonate, which can form insoluble aluminum or zirconium salts. It is crucial to prepare a concentrated stock solution and dilute it to the final working concentration in the assay medium with gentle mixing.
Q5: Are the recommended solvents (propylene glycol, dipropylene glycol) safe for my cells?
A5: Propylene glycol and dipropylene glycol are generally considered safe for use in in vitro studies at low concentrations. However, at higher concentrations, they can exhibit cytotoxic effects.[6] It is essential to keep the final concentration of these solvents in your cell culture as low as possible (typically well below 1%) and to include a vehicle control in your experiments to account for any solvent-specific effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in water. | The concentration is too high, exceeding the aqueous solubility limit. The pH of the water may not be optimal. | - Try gentle warming and vortexing. - If the compound is for non-cellular assays, consider adjusting the pH of the water to be within the 3.0-5.0 range with dilute HCl. - Prepare a more dilute solution. - Consider using propylene glycol or dipropylene glycol to create a more concentrated stock solution. |
| Precipitate forms immediately upon addition to cell culture medium. | "Solvent shock" from adding a concentrated stock directly to the aqueous medium. Interaction with high concentrations of phosphate or bicarbonate in the medium. The pH of the final solution is outside the optimal range. | - Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed serum-free medium before adding it to the rest of the culture. - Add the stock solution dropwise to the culture medium while gently swirling. - If possible, use a medium with lower concentrations of phosphate and bicarbonate for the duration of the experiment. |
| Precipitate forms over time during incubation. | The compound is slowly coming out of solution due to instability at 37°C or interaction with media components. Zirconium species may be polymerizing over time. | - Ensure the initial stock solution was properly prepared with sufficient glycine stabilization. - Consider preparing fresh dilutions of the compound immediately before each experiment. - Evaluate if the final concentration is too high for long-term stability in the complex biological medium. |
| Inconsistent or unexpected biological results. | The compound may not be fully solubilized, leading to inaccurate dosing. The solvent vehicle may be exerting its own biological effects. The free aluminum or zirconium ions may be interacting with components of the assay. | - Visually inspect all solutions for any signs of precipitation before use. - Always include a vehicle control (media with the same final concentration of the solvent used for the stock solution). - Consider the potential for the individual ions to have biological activity and design controls accordingly. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Soluble |
| Propylene Glycol | Soluble[1][2][3] |
| Dipropylene Glycol | Soluble[1][2][3] |
| Glycerol | Soluble[4] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Potentially low; prone to precipitation |
| Phosphate-Buffered Saline (PBS) | Potentially low; prone to precipitation |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in Water
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of sterile, deionized water to create a slurry.
-
Incrementally add more water while vortexing or gently warming (not to exceed 37°C) until the desired concentration is reached.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, consider sonication for a short period.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Store the stock solution at 4°C. Note that long-term stability should be determined on a case-by-case basis.
Protocol 2: Preparation of a Concentrated Stock Solution in Propylene Glycol
-
Follow steps 1 and 2 from Protocol 1.
-
Instead of water, incrementally add sterile propylene glycol while vortexing until the desired concentration is achieved.
-
Ensure the solution is homogenous and free of particulates.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter compatible with organic solvents.
-
Store the stock solution at room temperature or 4°C, protected from light.
Protocol 3: Dosing in an In Vitro Cellular Assay
-
Pre-warm your cell culture medium to 37°C.
-
Thaw your concentrated stock solution (if frozen) and bring it to room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed culture medium to achieve the desired final concentrations. It is critical to add the stock solution to the medium and not the other way around.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 2 µL of the 10 mM stock to 1998 µL of medium).
-
Mix the working solution gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing.
-
Add the final working solution to your cell cultures.
-
Always include a vehicle control group that is treated with the same final concentration of the solvent used to prepare the stock solution.
Visualizations
References
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. This compound Solution [doi.usp.org]
- 3. Aluminum Zirconium Tetrachlorohydrex Gly Solution [doi.usp.org]
- 4. honrel.com [honrel.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. Propylene glycol-mediated cell injury in a primary culture of human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol modifications for enhanced antiperspirant activity of aluminum zirconium pentachlorohydrex gly
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the antiperspirant activity of Aluminum Zirconium Pentachlorohydrex Gly.
Troubleshooting Guides
Issue 1: Suboptimal Antiperspirant Efficacy
| Potential Cause | Troubleshooting Steps |
| High Polymerization of Active Complex: Large polymeric species of aluminum and zirconium are less effective at forming occlusive plugs in sweat ducts.[1] | 1. Depolymerization Protocol: Introduce a small amount of Aluminum Chloride (AlCl₃) or Hydrochloric Acid (HCl) to the activated aluminum chlorohydrate (ACH) solution before reacting with the zirconium glycine (B1666218) complex. This accelerates depolymerization, leading to a higher concentration of smaller, more active species.[2][3] 2. HPLC Analysis: Use High-Performance Liquid Chromatography (HPLC) to verify the distribution of aluminum and zirconium species. Aim for an HPLC Band IV area of at least 20% but less than 25%, and a Band III/II area ratio of 1.0 or higher for enhanced efficacy.[4] |
| Instability of Activated Complex: Smaller, depolymerized aluminum and zirconium species can be unstable in aqueous solutions and may repolymerize over time, reducing efficacy. | 1. Glycine Stabilization: Increase the glycine to zirconium (Zr:Gly) weight ratio. Ratios in the range of 1:1.2 to 1:5, particularly 1:2 to 1:3, have been shown to stabilize the smaller zirconium species and maintain antiperspirant efficacy.[5][6] 2. pH Control: The glycine acts as a pH buffer, maintaining the formulation within a skin-friendly range (e.g., 4.3-4.6), which can also contribute to the stability of the active complex.[2] |
| Inefficient Delivery to Sweat Ducts: The physical form of the active can impact its ability to evenly distribute and penetrate the sweat ducts. | 1. Particle Size Reduction: Employ sub-micron milling followed by controlled spray-drying to produce uniform spheroid particles (e.g., 3–5 µm). Smaller particles can embed more evenly into sweat duct orifices, enhancing efficacy.[2] |
Issue 2: Skin Irritation
| Potential Cause | Troubleshooting Steps |
| Low pH of the Formulation: The presence of acidic species can lead to skin irritation, especially on sensitive or recently shaved skin. | 1. Glycine Buffering: Utilize the buffering capacity of glycine to maintain a pH that mimics healthy skin (around 4.3-4.6).[2] 2. Partially Neutralized Salts: Use partially neutralized aluminum zirconium salts, which produce less hydrochloric acid upon contact with the skin. |
| High Concentration of Active Ingredient: While higher concentrations can improve efficacy, they may also increase the potential for irritation. | 1. Optimize Concentration: Conduct dose-response studies to determine the minimum effective concentration that provides desired sweat reduction with minimal irritation. Studies have shown that an 8% Aluminum Zirconium Trichlorohydrex Gly roll-on can achieve efficacy comparable to a 10% standard aluminum chloride solution.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as an antiperspirant?
A1: The primary mechanism involves the formation of a superficial plug within the eccrine sweat duct. Upon application, the aluminum zirconium salts dissolve in sweat and interact with proteins and mucopolysaccharides, forming a gel-like, amorphous metal hydroxide-protein complex. This complex physically obstructs the duct, preventing sweat from reaching the skin's surface. Aluminum zirconium complexes are thought to form more robust and stable plugs compared to aluminum chlorohydrate alone.
Q2: How can I quantitatively assess the efficacy of my formulation?
A2: The standard method for assessing antiperspirant efficacy is through gravimetric sweat collection studies. This involves applying the antiperspirant to the axilla of human volunteers and measuring the amount of sweat produced under controlled conditions (e.g., in a hot room). A baseline sweat collection is typically performed before product application, and subsequent collections are taken at specified time points (e.g., 24 and 48 hours) after application. The percentage of sweat reduction is then calculated.
Q3: What are the key parameters to monitor during stability testing of a formulation containing this compound?
A3: A comprehensive stability program should monitor physical appearance (color, clarity, homogeneity), odor, pH, viscosity, and the assay of aluminum and zirconium content at specified time intervals and storage conditions.
Q4: What is the role of glycine in this compound formulations?
A4: Glycine serves multiple functions. It acts as a buffering agent to maintain a skin-friendly pH, thereby reducing the potential for irritation.[2] It also functions as a stabilizer for the depolymerized, more active forms of the aluminum and zirconium species, preventing their repolymerization and thus maintaining the enhanced efficacy of the antiperspirant over time.[5][6]
Data Presentation
Table 1: Comparative Efficacy and Irritation of an Enhanced AZG Formulation
| Formulation | Active Ingredient Concentration | Mean Sweat Reduction (48 hours) | Mean Irritation Score (14-day cumulative) |
| Experimental Roll-On | 8% Aluminum Zirconium Trichlorohydrex Gly (micronized) | Statistically equivalent to control | 0.5 (on a 4-point scale) |
| Standard Control | 10% Aluminum Chloride Solution | Baseline | Not Reported |
| Comparative Stick | Aluminum Sesquichlorohydrate | Not Reported | 1.1 (on a 4-point scale) |
Data synthesized from a double-blind, split-axilla study on 120 volunteers and a 14-day cumulative irritation assay.[2]
Table 2: Stability Testing Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria (Typical) | Analytical Method |
| Physical Appearance | No significant change in color, clarity, or homogeneity. | Visual Inspection |
| Odor | No development of off-odors or significant change from initial fragrance profile. | Olfactory Evaluation |
| pH | Within ± 0.5 of the initial value. | Potentiometry (pH meter) |
| Viscosity | Within ± 20% of the initial value. | Rotational Viscometry |
| Assay of Aluminum | 90.0% - 110.0% of the labeled amount. | Complexometric Titration / IC |
| Assay of Zirconium | 90.0% - 110.0% of the labeled amount. | Complexometric Titration |
Experimental Protocols
Protocol 1: Preparation of Enhanced Efficacy this compound
-
Activation of Aluminum Chlorohydrate (ACH):
-
Dilute a solution of basic aluminum chlorohydrate to a concentration of approximately 10-15% (w/w).
-
Heat the diluted solution to around 80-90°C for a specified period (e.g., 1-2 hours) to induce depolymerization.
-
Cool the solution to room temperature.
-
-
Acidification for Further Depolymerization:
-
To the cooled, activated ACH solution, add a small amount of AlCl₃ or HCl. The exact amount should be determined empirically to achieve the desired metal-to-chloride ratio (approximately 1.20 to 1.30).
-
Mix for 25 to 30 minutes.[4]
-
-
Reaction with Zirconium Glycine Complex:
-
Drying:
-
Rapidly dry the resulting solution (e.g., via spray drying) to obtain the final this compound powder with enhanced efficacy.
-
Protocol 2: HPLC Analysis of Aluminum and Zirconium Species
-
Sample Preparation: Prepare a 2% (w/w) aqueous solution of the this compound powder.
-
Filtration: Filter the sample solution through a 0.45-micron filter.
-
Chromatography:
-
Data Analysis:
-
Identify and integrate the peaks corresponding to different polymeric species (Bands I, II, III, and IV).
-
Calculate the area ratio of Band III to Band II and the percentage area of Band IV to characterize the depolymerization state and predict efficacy.
-
Protocol 3: Gravimetric Assessment of Antiperspirant Efficacy
-
Subject Recruitment: Recruit healthy volunteers with a baseline sweat production rate of at least 150 mg per axilla over a 20-minute period.
-
Washout Period: Instruct subjects to abstain from using any antiperspirant or deodorant products for a period of 17 days prior to the study.
-
Baseline Sweat Collection:
-
Have subjects acclimate in a controlled hot room (e.g., 100°F, 35% relative humidity) for a specified duration.
-
Collect sweat from each axilla for a 20-minute period using pre-weighed absorbent pads.
-
Determine the weight of the collected sweat.
-
-
Product Application: Apply a standardized amount of the test antiperspirant formulation to one axilla and a control or placebo to the other.
-
Post-Treatment Sweat Collection: At specified time points (e.g., 24 and 48 hours) after product application, repeat the sweat collection procedure.
-
Calculation of Sweat Reduction: Calculate the percentage of sweat reduction for each axilla relative to its baseline measurement.
Visualizations
Caption: Workflow for developing and evaluating enhanced efficacy aluminum zirconium antiperspirants.
Caption: Factors influencing the enhanced efficacy and reduced irritation of aluminum zirconium antiperspirants.
References
- 1. EP1292274A2 - Method of making enhanced efficacy antiperspirant actives - Google Patents [patents.google.com]
- 2. Staying Dry in the Data Age: Four Lab-Validated Breakthroughs Propelling Aluminum Zirconium Trichlorohydrex Gly to Antiperspirant Supremacy - HEAVEN [heavenmaterials.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US7060258B2 - Method of making aluminum-zirconium antiperspirant of enhanced efficacy - Google Patents [patents.google.com]
- 5. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]
- 6. CN1283101A - Improved antiperspiration agent activition and prescription compounded by it - Google Patents [patents.google.com]
troubleshooting guide for aluminum zirconium pentachlorohydrex gly experimental artifacts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aluminum Zirconium Pentachlorohydrex Gly.
Troubleshooting Guide & FAQs
This section addresses common experimental artifacts and issues encountered during the synthesis, formulation, and analysis of this compound.
1. Synthesis & Formulation Issues
| Question | Possible Cause | Troubleshooting Steps |
| Why is my this compound solution showing reduced efficacy over time? | Polymerization of zirconium species in aqueous solutions can occur, leading to the formation of larger, less active complexes. | Adjust Glycine (B1666218) Ratio: Increase the glycine-to-zirconium (Zr:Gly) weight ratio. Ratios in the range of 1:1.2 to 1:5 have been shown to enhance stability by reducing the polymerization of small zirconium species.[1][2] |
| My final product is forming a gel unexpectedly. | The ratio of zirconium to glycine may be insufficient, leading to gelation. | Optimize Glycine Content: Glycine is used to prevent gel formation. Ensure the Zr:Glycine ratio is appropriate for your formulation. A ratio of less than 1:1 may not be sufficient to prevent gelation.[3] |
| The pH of my formulation is outside the desired range (3.0-5.0). | Incorrect addition of reactants or improper buffering. | Monitor pH during Synthesis: Continuously monitor the pH of the reaction mixture and adjust as necessary. Verify Glycine Addition: Ensure the correct amount of glycine, which acts as a buffering agent, has been added. The final pH of a 15% w/w solution should be between 3.0 and 5.0.[4] |
| My spray-dried powder has poor solubility. | Incomplete reaction or incorrect drying parameters. | Ensure Complete Reaction: Verify that the reaction between the aluminum chlorohydrate, zirconium species, and glycine has gone to completion before spray drying. Optimize Spray Drying Conditions: Adjust the inlet and outlet temperatures of the spray dryer to ensure proper particle formation and prevent degradation. |
2. Analytical & Characterization Challenges
| Question | Possible Cause | Troubleshooting Steps |
| How do I confirm the correct composition of my synthesized complex? | Inaccurate determination of elemental ratios. | Perform Elemental Analysis: Use established methods like complexometric titration or ion chromatography to determine the percentages of aluminum, zirconium, and chloride.[5][6] The atomic ratio of Aluminum to Zirconium should be between 6.0:1 and 10.0:1, and the (Aluminum + Zirconium) to Chloride ratio should be between 2.1:1 and 1.51:1.[4] |
| My HPLC/GPC analysis shows unexpected peaks or poor resolution. | Degradation of the complex into different polymeric species or issues with the analytical method. | Method Validation: Ensure your HPLC/GPC method is properly validated for the analysis of these complexes. Mobile Phase Optimization: Adjust the mobile phase composition to improve the separation of different aluminum and zirconium species. Sample Preparation: Ensure proper sample filtration to remove any particulate matter that could interfere with the analysis. |
| What are common impurities and how can I test for them? | Contamination from starting materials or side reactions. | Test for Heavy Metals: The United States Pharmacopeia (USP) sets limits for impurities such as arsenic (≤ 2 µg/g) and iron (≤ 150 µg/g).[4] Use appropriate analytical methods (e.g., atomic absorption spectroscopy) to quantify these impurities. |
Quantitative Data Summary
The following table summarizes the key specifications for this compound as per the United States Pharmacopeia (USP).[4]
| Parameter | Specification Range |
| Aluminum/Zirconium Atomic Ratio | 6.0:1 to 10.0:1 |
| (Aluminum + Zirconium)/Chloride Atomic Ratio | 2.1:1 to 1.51:1 |
| pH (15% w/w solution) | 3.0 to 5.0 |
| Arsenic Limit | ≤ 2 µg/g |
| Iron Limit | ≤ 150 µg/g |
Experimental Protocols
1. Complexometric Titration for Aluminum and Zirconium Content
This method allows for the sequential determination of zirconium and aluminum in a single sample.
-
Sample Preparation: Accurately weigh a sample of the this compound and dissolve it in deionized water.
-
Zirconium Titration:
-
Adjust the pH of the sample solution to approximately 1.
-
Add xylenol orange indicator.
-
Titrate with a standardized EDTA solution. The endpoint is indicated by a color change from pink to yellow.[5]
-
-
Aluminum Titration:
-
To the same solution, add an excess of the standardized EDTA solution.
-
Adjust the pH to approximately 4.7 with an acetate (B1210297) buffer.
-
Back-titrate the excess EDTA with a standardized zinc or bismuth solution using xylenol orange as an indicator. The endpoint is indicated by a color change from yellow to purple.[5]
-
2. High-Performance Liquid Chromatography (HPLC) / Gel Permeation Chromatography (GPC) for Polymer Analysis
This technique is used to separate and characterize the different polymeric species of aluminum and zirconium.
-
System: An HPLC or GPC system equipped with a suitable column (e.g., size-exclusion column) is required.
-
Mobile Phase: The mobile phase composition will depend on the specific column and analytes of interest but is typically an aqueous buffer.
-
Detection: A refractive index (RI) detector or a post-column reaction with a colorimetric agent followed by UV-Vis detection can be used.
-
Analysis: The chromatogram will show different peaks corresponding to various polymer sizes of the aluminum and zirconium complexes. This allows for the assessment of the complex's stability and the extent of polymerization.
Visualizations
Caption: Experimental workflow for synthesis and analysis.
Caption: Troubleshooting logic for reduced efficacy.
References
- 1. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 2. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]
- 3. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of Aluminum Zirconium Pentachlorohydrex Gly and Aluminum Chlorohydrate in Antiperspirant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two common antiperspirant active ingredients: Aluminum Zirconium Pentachlorohydrex Glycine (B1666218) complex (AZP-Gly) and Aluminum Chlorohydrate (ACH). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, efficacy, and safety profiles. While direct head-to-head clinical trial data for Aluminum Zirconium Pentachlorohydrex Gly against Aluminum Chlorohydrate is limited in publicly available literature, this guide synthesizes findings from studies on similar aluminum-zirconium complexes and established knowledge to provide a comparative overview.
Executive Summary
Both this compound and Aluminum Chlorohydrate are effective over-the-counter (OTC) antiperspirant agents approved by the U.S. Food and Drug Administration (FDA).[1] They function by forming a temporary plug within the eccrine sweat duct, physically obstructing the flow of sweat to the skin's surface. Clinical evidence suggests that aluminum zirconium complexes, as a class, generally offer superior sweat reduction and a lower potential for skin irritation compared to aluminum chlorohydrate alone.[2]
Data Presentation: Performance and Safety
The following tables summarize the comparative performance and safety characteristics of the two compounds. It is important to note that the quantitative data for AZP-Gly is often extrapolated from studies on similar aluminum-zirconium complexes, such as Aluminum Zirconium Trichlorohydrex Gly.
Table 1: Comparative Efficacy in Sweat Reduction
| Active Ingredient | Typical Concentration Range (OTC) | Reported Sweat Reduction | Onset of Action | Duration of Effect |
| This compound | Up to 20% | Generally higher than ACH; products with 20% aluminum zirconium tetrachlorohydrex gly are marketed as "clinical strength".[3][4] | Within 24-48 hours of initial application. | Can provide protection for 24 hours or longer.[5] |
| Aluminum Chlorohydrate | Up to 25% | Effective, with a 20% reduction in sweat considered standard and a 30% reduction deemed "extra effective".[1] | Within 24-48 hours of initial application. | Can provide 24-hour protection. |
Table 2: Comparative Skin Irritation
| Active Ingredient | Irritation Potential | Notes |
| This compound | Generally lower than ACH. | The glycine component in the complex acts as a buffering agent, which is thought to reduce irritation.[1] |
| Aluminum Chlorohydrate | Higher potential for irritation compared to AZP-Gly. | Can cause itching, burning, or redness, particularly on sensitive skin or after shaving.[3] |
Mechanism of Action: A Deeper Look
The primary mechanism of action for both compounds is the formation of a superficial plug within the eccrine sweat duct.[2] Upon topical application, these aluminum salts dissolve in sweat and interact with proteins and mucopolysaccharides present in the sweat and lining the duct. This interaction leads to the formation of a gel-like, amorphous aluminum-protein complex that physically obstructs the duct.
Recent studies have further elucidated this process, suggesting a two-stage mechanism:
-
Nucleation Phase: Initial aggregates of the aluminum salt and sweat proteins bind to the wall of the sweat duct.
-
Growth Phase: The plug enlarges by accumulating more proteins and aluminum complexes, forming a more robust and stable occlusion.
The key difference in the mechanism between the two compounds is believed to lie in the nature of the plug formed. Aluminum zirconium complexes are thought to form more stable and durable plugs, which contributes to their enhanced and longer-lasting efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antiperspirant active ingredients.
Gravimetric Method for Sweat Reduction Efficacy
This is the gold-standard method for quantifying antiperspirant efficacy as outlined in the FDA Final Monograph on Antiperspirant Drug Products.
Objective: To measure the amount of sweat produced in the axilla after treatment with an antiperspirant compared to a baseline or a placebo.
Procedure:
-
Subject Selection: A panel of subjects who meet specific inclusion criteria, including a minimum sweat production rate at baseline, is selected.
-
Washout Period: Subjects undergo a washout period of at least 17 days where they abstain from using any antiperspirant or deodorant products.
-
Baseline Sweat Collection: A baseline sweat collection is performed to determine the normal sweat rate for each axilla of each subject.
-
Product Application: The test product is applied to one axilla, and a control (placebo or no treatment) is applied to the other. Applications are typically done once daily for a specified period.
-
Sweat Induction: Sweating is induced under controlled conditions, typically in a "hot room" with a constant temperature (e.g., 100°F ± 2°F) and relative humidity (e.g., 35% ± 5%).[6]
-
Sweat Collection: Pre-weighed absorbent pads are placed in each axilla for a specific duration (e.g., 20 minutes).[6]
-
Measurement: The pads are weighed again after the collection period to determine the amount of sweat collected.
-
Data Analysis: The percentage of sweat reduction is calculated by comparing the sweat collected from the treated axilla to the baseline or the control axilla.
Human Repeat Insult Patch Test (HRIPT) for Skin Irritation
The HRIPT is a standard method to assess the potential of a substance to cause skin irritation and sensitization (allergic contact dermatitis).
Objective: To determine if repeated application of a product to the skin causes irritation or an allergic reaction.
Procedure:
-
Induction Phase:
-
A small amount of the test material is applied to a specific site on the skin (usually the back) of a panel of volunteers.
-
The application site is covered with an occlusive or semi-occlusive patch.[7]
-
The patch remains in place for 24 to 48 hours.[7]
-
This process is repeated on the same site for a total of nine applications over a three-week period.[7]
-
The skin is evaluated for any signs of irritation (redness, swelling, etc.) before each new patch application.[7]
-
-
Rest Period: A rest period of approximately two weeks follows the induction phase, during which no product is applied.
-
Challenge Phase:
-
Scoring and Interpretation: Skin reactions are scored by a trained professional based on a standardized scale. The incidence and severity of reactions are analyzed to determine the irritation and sensitization potential of the product.
Visualizations
The following diagrams illustrate the key processes described in this guide.
References
- 1. certaindri.com [certaindri.com]
- 2. benchchem.com [benchchem.com]
- 3. 10 Best Clinical-Strength Deodorants We Tried and Tested in 2025 [everydayhealth.com]
- 4. mycarpe.com [mycarpe.com]
- 5. Gravimetry in sweating assessment in primary hyperhidrosis and healthy individuals | springermedizin.de [springermedizin.de]
- 6. sweathelp.org [sweathelp.org]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. m.media-amazon.com [m.media-amazon.com]
validating the antiperspirant efficacy of aluminum zirconium pentachlorohydrex gly using in vivo models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antiperspirant efficacy of aluminum zirconium pentachlorohydrex gly. It details the established experimental protocols for validation, presents comparative performance data against other common antiperspirant agents, and illustrates the key biological and experimental pathways.
Mechanism of Action
This compound, like other aluminum-based antiperspirants, functions by forming a temporary plug within the eccrine sweat gland duct.[1][2][3] This amorphous metallic hydroxide-protein complex physically obstructs the flow of sweat to the skin's surface. The acidic nature of the aluminum salt contributes to the precipitation of proteins in the sweat, forming a gel-like plug. It is believed that aluminum zirconium complexes form more robust and stable plugs compared to aluminum chlorohydrate alone, leading to enhanced and more prolonged efficacy.[1]
Comparative Performance Data
Quantitative in vivo data specifically for this compound is limited in publicly available literature. However, studies on closely related aluminum zirconium (AZG) complexes, such as aluminum zirconium trichlorohydrex gly, provide strong evidence for the high efficacy of this class of compounds. These "clinical strength" over-the-counter (OTC) actives are often found at concentrations up to 20%.[4][5][6][7]
The following tables summarize findings from clinical studies comparing an OTC anhydrous antiperspirant containing an aluminum zirconium trichlorohydrex gly complex with a prescription aluminum chloride antiperspirant.[8][9][10] It is important to note that while aluminum chloride is considered a highly potent antiperspirant, it is also associated with a higher incidence of skin irritation.[8][9]
Table 1: Comparative Efficacy in Sweat Reduction
| Active Ingredient | Concentration | Mean Sweat Reduction vs. Placebo | Notes |
| Aluminum Zirconium Trichlorohydrex Gly | 20% | Statistically significant; 85% of panelists achieved >50% sweat reduction.[8][10] | Generally well-tolerate.[8] |
| Prescription Aluminum Chloride | 6.5% | Statistically significant | Higher potential for skin irritation.[8][9] |
| Placebo | N/A | Baseline | No active ingredient. |
Table 2: Head-to-Head Comparison of Antiperspirant Efficacy
| Comparison | Result |
| Aluminum Zirconium Trichlorohydrex Gly vs. Prescription Aluminum Chloride | The over-the-counter soft solid containing aluminum zirconium trichlorohydrex gly reduced sweat rate by an average of 34% more than the prescription aluminum chloride product.[8][10] |
Experimental Protocols
The gold standard for evaluating antiperspirant efficacy in vivo is the gravimetric method, which follows guidelines set by the U.S. Food and Drug Administration (FDA). This method quantifies the amount of sweat produced under controlled conditions.
Gravimetric Analysis of Antiperspirant Efficacy
1. Subject Selection and Washout Period:
-
A sufficient number of healthy volunteers with a history of axillary sweating are recruited.
-
Subjects undergo a washout period of at least 17 days, abstaining from all antiperspirant and deodorant use to establish a baseline sweat rate.
2. Baseline Sweat Collection:
-
Pre-weighed absorbent pads (e.g., cotton or Webril) are placed in each axilla.
-
Sweat is induced, typically in a controlled "hot room" with a temperature of 100°F (± 2°F) and a relative humidity of 30-40%.
-
After a standardized period (e.g., 20 minutes), the pads are removed and weighed to determine the baseline sweat output.
3. Product Application:
-
A standardized amount of the test antiperspirant (e.g., this compound) is applied to one axilla, while the contralateral axilla receives a placebo or remains untreated, serving as a control.
-
The product is typically applied daily for a specified period (e.g., 7-10 days).
4. Post-Treatment Sweat Collection:
-
At specified time points after the final product application (e.g., 12, 24, or 48 hours), sweat collection is repeated under the same controlled conditions as the baseline measurement.
5. Data Analysis:
-
The weight of sweat collected from the treated axilla is compared to that from the control axilla.
-
The percentage of sweat reduction is calculated for each subject, often adjusted for individual baseline sweat rates.
-
Statistical analyses are performed to determine the significance of the observed sweat reduction.
Mandatory Visualizations
Caption: Experimental workflow for in vivo gravimetric analysis of antiperspirant efficacy.
Caption: Cholinergic signaling pathway for eccrine sweat gland secretion.
References
- 1. benchchem.com [benchchem.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Design and development of antiperspirant formulation from natural extract: An overview - Int J Pharm Chem Anal [ijpca.org]
- 4. certaindri.com [certaindri.com]
- 5. no-ets.com [no-ets.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sweathelp.org [sweathelp.org]
- 9. sweathelp.org [sweathelp.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Aluminum Zirconium Pentachlorohydrex Gly Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent analytical methods for the quantification of aluminum and zirconium in Aluminum Zirconium Pentachlorohydrex Gly, a common active ingredient in antiperspirant products. The methods discussed are Complexometric Titration, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), and High-Performance Liquid Chromatography (HPLC). This document is intended to assist researchers and quality control professionals in selecting the most appropriate method for their specific needs, based on a comparative analysis of their performance characteristics and experimental protocols.
Overview of Analytical Methods
The accurate quantification of aluminum and zirconium is critical for ensuring the quality, efficacy, and safety of antiperspirant formulations. The United States Pharmacopeia (USP) outlines a complexometric titration method for the assay of aluminum zirconium chlorohydrate complexes.[1][2] In addition to this classical technique, modern instrumental methods such as ICP-OES and HPLC offer alternative approaches with distinct advantages in terms of selectivity, sensitivity, and throughput.
Performance Characteristics
The following tables summarize the key performance characteristics of each analytical method based on available validation data. It is important to note that this data is compiled from different studies and a direct cross-validation study was not found.
Table 1: Performance Characteristics of Complexometric Titration
| Parameter | Zirconium | Aluminum |
| Precision (RSD, %) | 0.69 | 2.13 |
| Accuracy (Recovery, %) | 98.9 | 97.3 |
Data derived from the analysis of zirconium and aluminum standards.[3]
Table 2: Performance Characteristics of ICP-OES
| Parameter | Performance |
| Linearity (R²) | > 0.995[4][5] |
| Accuracy (Recovery, %) | 100 ± 10[4][5] |
| Precision (CV, %) | 1.0 - 8.0[4][5] |
| Limit of Detection (LOD) | Analyte and matrix dependent |
| Limit of Quantification (LOQ) | Analyte and matrix dependent |
General performance characteristics for multi-element determination by ICP-OES.
Table 3: Performance Characteristics of HPLC with Pre-column Derivatization
| Parameter | Performance (for Aluminum) |
| Linearity Range (µg/mL) | 3.7 - 30.6[6] |
| Limit of Quantification (LOQ) (µg/mL) | 3.74[6] |
| Intra-assay Precision (CV, %) | < 3.8[6] |
| Inter-assay Precision (CV, %) | < 5.4[6] |
| Accuracy (Recovery, %) | 96 - 101[6] |
Data from a study on the quantification of aluminum chlorohydrate using quercetin (B1663063) as a chromogenic reagent.[6][7]
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Complexometric Titration
This method allows for the consecutive determination of zirconium and aluminum in a single sample.[1][8]
Sample Preparation: A known quantity of the sample is digested to liberate the metal ions. For standards, zirconium and aluminum standard solutions are used directly.[1]
Zirconium Titration:
-
Pipette the sample solution into a beaker and dilute with deionized water.
-
Add a few drops of xylenol orange indicator.
-
Adjust the pH of the solution to 1 with a suitable buffer.[1][8]
-
Titrate the solution with a standardized 0.1 M EDTA solution.
-
The endpoint is observed when the solution color changes from pink to yellow, which can be detected photometrically at a wavelength of 574 nm.[1][8]
Aluminum Titration (Back-titration):
-
To the same solution from the zirconium titration, add 20 mL of acetate (B1210297) buffer (pH 4.7) and a known excess of 0.1 M EDTA solution (15 mL).[1][8]
-
Back-titrate the excess EDTA with a standardized 0.05 M Bismuth Nitrate solution.
-
The endpoint is reached when the solution color changes from yellow to purple, which can also be detected photometrically at 574 nm.[1][8]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a robust technique for the simultaneous determination of multiple elements in a variety of sample matrices.[9]
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 200 mg of the cosmetic sample into a microwave digestion vessel.
-
Add a mixture of nitric acid, hydrochloric acid, and pure water.
-
Subject the sample to microwave digestion until the sample is completely dissolved.
-
After cooling, dilute the digest to a known volume (e.g., 50 mL) with deionized water. The solution may require filtration and further dilution before analysis.[10]
Instrumental Analysis:
-
Aspirate the prepared sample solution into the ICP-OES instrument.
-
The instrument's plasma atomizes and excites the aluminum and zirconium atoms.
-
The emitted light at characteristic wavelengths for aluminum and zirconium is measured by a detector.
-
Quantification is achieved by comparing the emission intensities of the sample to those of calibration standards.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is specific for the quantification of aluminum and involves a derivatization step to form a UV-active complex.[7][11]
Sample Preparation and Derivatization:
-
Disperse a known weight of the cream sample (e.g., 25 mg) in acetonitrile (B52724) and dilute with 0.01 M HCl.
-
Centrifuge a portion of this solution.
-
To 1 mL of the aqueous phase, add 500 µL of tert-butyl methyl ether, vortex, and centrifuge.
-
Take a 100 µL aliquot of the aqueous layer and add 500 µL of 1.0 M ammonium (B1175870) acetate-acetic acid buffer (pH 4.5) and 1.0 mL of a 500.0 µg/mL quercetin solution.
-
Vortex the mixture and dilute to 10.0 mL with a mixture of acetonitrile-methanol (10:90, v/v).[7]
Chromatographic Conditions:
-
Inject a 20 µL aliquot of the derivatized sample into the HPLC system.
-
Column: XTerra MS C18 (150 × 3.0 mm i.d., 5 µm particle size).[7]
-
Mobile Phase: Acetonitrile:water (15:85, v/v) containing 0.08 % trifluoroacetic acid.[7]
-
Flow Rate: 0.30 mL/min.[7]
-
Detection: UV spectrophotometric detection at 415 nm.[7]
-
Quantification is based on the peak area of the aluminum-quercetin complex.
Method Comparison and Workflow
The choice of an analytical method depends on various factors including the required sensitivity, sample throughput, available instrumentation, and the specific goals of the analysis.
-
Complexometric Titration is a cost-effective and well-established method that does not require sophisticated instrumentation. However, it can be more labor-intensive and may be subject to interferences from other metal ions if not properly masked.
-
ICP-OES offers high throughput, excellent sensitivity, and the ability to perform multi-element analysis simultaneously. It is a robust and reliable technique for routine quality control. The main drawback is the high initial cost of the instrument.
-
HPLC provides high specificity for aluminum through chromatographic separation and derivatization. This can be advantageous when dealing with complex matrices where interferences are a concern. However, method development can be more complex, and it is a single-element method as described.
The following diagram illustrates a typical workflow for the cross-validation of these analytical methods.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of aluminum and zirconium in antiperspirants | Metrohm [metrohm.com]
- 3. metrohm.com [metrohm.com]
- 4. acgpubs.org [acgpubs.org]
- 5. ACG Publications - Validation and uncertainty estimation for multielement determination using ICP-OES according to the ASTM E2941-14 standard [acgpubs.org]
- 6. Pre-Column Derivatization HPLC Procedure for the Quantitation of Aluminium Chlorohydrate in Antiperspirant Creams Using Quercetin as Chromogenic Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-Column Derivatization HPLC Procedure for the Quantitation of Aluminium Chlorohydrate in Antiperspirant Creams Using Quercetin as Chromogenic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metrohm.com [metrohm.com]
- 9. mdpi.com [mdpi.com]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Aluminum Zirconium Pentachlorohydrex Gly and Other Zirconium-Based Antiperspirant Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aluminum zirconium pentachlorohydrex gly with other zirconium-based compounds commonly used as active ingredients in antiperspirant formulations. The information presented is intended for an audience with a scientific background and focuses on performance, experimental data, and methodologies.
Introduction
Aluminum zirconium chlorohydrate glycine (B1666218) complexes are a class of active ingredients in over-the-counter (OTC) antiperspirant drug products. These compounds are known for their efficacy in reducing perspiration and are generally considered to be more effective and less irritating to the skin than antiperspirants containing only aluminum salts.[1][2] The U.S. Food and Drug Administration (FDA) has approved several of these complexes, including this compound, for use in antiperspirants at concentrations up to 20%.[3]
The primary mechanism of action for these compounds is the formation of a temporary plug within the eccrine sweat duct, which physically blocks the release of sweat onto the skin's surface.[2][4] This plug is formed when the aluminum and zirconium salts dissolve in sweat and interact with proteins and mucopolysaccharides in the sweat duct.[4]
Comparative Performance of Zirconium-Based Antiperspirant Compounds
The following table summarizes the available information on various aluminum zirconium-based antiperspirant compounds. It is important to note that direct quantitative comparisons of sweat reduction percentages from single, comprehensive studies are limited.
| Active Ingredient | Maximum FDA-Approved Concentration (Anhydrous Basis) | Known Efficacy & Characteristics | Supporting Data Summary |
| This compound | 20% | Effective antiperspirant. Generally considered to have a good efficacy-to-irritation ratio. | Direct comparative clinical data on sweat reduction percentages against other zirconium compounds is limited in publicly available literature.[4] |
| Aluminum Zirconium Tetrachlorohydrex Gly | 20% | Widely used in "clinical strength" OTC antiperspirants.[3] Rheological studies suggest it is one of the most efficacious salt actives in forming occlusive gels.[5] | Studies on formulations containing this ingredient demonstrate significant sweat reduction.[3] |
| Aluminum Zirconium Trichlorohydrex Gly | 20% | Demonstrated to provide sweat reduction statistically similar to prescription-strength aluminum chloride, but with significantly less skin irritation.[6] | A double-blind, split-axilla study showed an 8% concentration to be statistically equivalent in sweat reduction to a 10% standard aluminum chloride solution at 24 and 48 hours.[7] |
| Aluminum Zirconium Octachlorohydrex Gly | 20% | An approved and utilized active ingredient in OTC antiperspirant products.[8] | Specific quantitative, comparative efficacy data is not readily available in the reviewed literature. |
Experimental Protocols
The standard for assessing the efficacy of antiperspirant compounds is the gravimetric sweat collection test, as outlined in the FDA's guidelines for effectiveness testing of OTC antiperspirant drug products.
Gravimetric Sweat Collection Test Protocol
1. Subject Selection:
-
A panel of subjects with a history of axillary hyperhidrosis is recruited.
-
Subjects undergo a "washout" period of at least 17 days, abstaining from all antiperspirant and deodorant use.
2. Baseline Sweat Collection:
-
Subjects are placed in a controlled environment, typically a "hot room," with a temperature of 100°F (± 2°F) and a relative humidity of 30% to 40% to induce sweating.
-
Pre-weighed absorbent pads (e.g., cotton or Webril) are placed in each axilla for a specified period (e.g., 20 minutes) to collect sweat.
-
The pads are then re-weighed to determine the baseline sweat production for each axilla.
3. Product Application:
-
The test antiperspirant formulation is applied to one axilla, and a placebo or control formulation is applied to the contralateral axilla. The application is randomized and blinded.
-
Products are typically applied daily for a set number of days.
4. Post-Treatment Sweat Collection:
-
After the treatment period, subjects return to the hot room for sweat collection under the same conditions as the baseline measurement.
-
Sweat is collected on pre-weighed absorbent pads from both the treated and control axillae.
5. Data Analysis:
-
The weight of the sweat collected from the treated axilla is compared to that from the control axilla.
-
The percentage of sweat reduction is calculated for each subject, often with adjustments based on individual baseline sweat rates.
-
Statistical analysis is performed to determine the significance of the observed sweat reduction.
Mechanism of Action: Sweat Duct Plug Formation
Aluminum zirconium-based antiperspirants function by creating a physical blockage in the sweat duct. This process is initiated when the active ingredient comes into contact with sweat.
Caption: Mechanism of sweat duct plug formation by aluminum zirconium compounds.
Conclusion
This compound is an effective FDA-approved antiperspirant active ingredient. While direct, quantitative comparisons with other zirconium-based compounds are limited in the public domain, the class of aluminum zirconium complexes is generally recognized for providing superior sweat reduction compared to aluminum-only salts, often with a more favorable skin irritation profile. The efficacy of these compounds is primarily attributed to their ability to form a robust, temporary plug within the sweat duct. Further head-to-head clinical trials conducted under standardized protocols would be beneficial to definitively rank the sweat reduction capabilities of the various aluminum zirconium chlorohydrex glycine complexes.
References
- 1. difference.wiki [difference.wiki]
- 2. sweathelp.org [sweathelp.org]
- 3. no-ets.com [no-ets.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sweathelp.org [sweathelp.org]
- 7. Staying Dry in the Data Age: Four Lab-Validated Breakthroughs Propelling Aluminum Zirconium Trichlorohydrex Gly to Antiperspirant Supremacy - HEAVEN [heavenmaterials.com]
- 8. trial.medpath.com [trial.medpath.com]
A Comparative In Vivo Analysis of Aluminum Zirconium Pentachlorohydrex Gly and Novel Sweat-Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the conventional antiperspirant agent, aluminum zirconium pentachlorohydrex gly, with novel sweat-reducing agents. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development in the field of hyperhidrosis treatment.
Executive Summary
This compound, a standard active ingredient in antiperspirants, functions by forming a physical occlusion within the eccrine sweat duct, thereby preventing the flow of sweat to the skin's surface.[1][2][3] In contrast, emerging therapeutic strategies primarily target the neuroglandular signaling pathways that control sweat production. These novel agents include topical anticholinergics, such as glycopyrrolate, sofpironium bromide, and oxybutynin, which block the action of acetylcholine (B1216132) on sweat gland receptors, and botulinum toxin A, which inhibits the release of acetylcholine from nerve endings.[[“]][5][6] This guide summarizes the mechanisms of action, presents available quantitative in vivo efficacy data, and outlines the standard experimental protocols used to evaluate these sweat-reducing agents.
Mechanisms of Action
The fundamental difference in the mode of operation between aluminum salts and novel therapeutic agents lies in their target. Aluminum salts provide a physical barrier to sweat extrusion, while novel agents modulate the physiological processes that stimulate sweat production.
This compound
This compound is a complex of aluminum and zirconium salts with glycine.[7] When applied to the skin and exposed to sweat, the metallic salts hydrolyze and polymerize to form a gel-like plug that physically obstructs the sweat duct.[1][8] This blockage prevents sweat from reaching the skin surface.[9] The plug is gradually sloughed off as part of the natural skin renewal process.[10]
Novel Sweat-Reducing Agents
Novel agents, in contrast, exert their effects by interrupting the cholinergic signaling cascade that activates eccrine sweat glands.
-
Topical Anticholinergics (Glycopyrrolate, Sofpironium Bromide, Oxybutynin): These agents are competitive inhibitors of muscarinic acetylcholine receptors, particularly the M3 subtype, which are located on eccrine sweat glands.[[“]][[“]][12] By blocking these receptors, they prevent acetylcholine from binding and initiating the signal for sweat production.[13][14]
-
Botulinum Toxin A (OnabotulinumtoxinA, AbobotulinumtoxinA): This neurotoxin acts at the presynaptic nerve terminal of sympathetic cholinergic neurons that innervate sweat glands.[5][[“]] It cleaves SNAP-25, a protein essential for the docking and fusion of acetylcholine-containing vesicles with the nerve terminal membrane, thereby inhibiting the release of acetylcholine.[5][6] This chemical denervation effectively and reversibly halts the stimulation of the sweat gland.[16]
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from various in vivo studies on the efficacy of aluminum zirconium salts and novel sweat-reducing agents. It is crucial to note that these data are compiled from separate studies with potentially different methodologies, and direct head-to-head comparisons should be interpreted with caution. The primary endpoint for efficacy in most studies is the reduction in sweat production, typically measured gravimetrically.
Table 1: Efficacy of this compound and Other Aluminum Salts
| Active Agent | Concentration | Study Duration | Mean Sweat Reduction (%) | Reference |
| Aluminum Zirconium Trichlorohydrex Gly | OTC Anhydrous Soft Solid | 7-10 days | Statistically similar to prescription Aluminum Chloride | [17] |
| Aluminum Chloride | 15% | 4 weeks | Lower efficacy than 3% Oxybutynin gel | [18] |
| Aluminum Salts (General) | Not Specified | Not Specified | 20-60% | [10] |
| Aluminum Chloride | 20% | 4 weeks | 33% of subjects achieved >2 grade improvement on HDSS | [19] |
Table 2: Efficacy of Topical Anticholinergics
| Active Agent | Concentration & Formulation | Study Duration | Mean Sweat Reduction (%) / Efficacy Outcome | Reference |
| Glycopyrronium Tosylate | 2.4% Towelette | 4 weeks | >50% reduction in sweat production | [20] |
| Glycopyrrolate | 2% Topical | 9 days | 36.68% sweat reduction at day 10 | [21] |
| Sofpironium Bromide | 15% Gel | Not Specified | >60% of participants had a >50% reduction in sweat production | [22] |
| Sofpironium Bromide | 5%, 10%, 15% Gel | 42 days | 70-79% of participants had >1-point improvement in HDSM-Ax | [23] |
| Sofpironium Bromide | Not Specified | Not Specified | ~63% improvement in excessive sweating | [24][25] |
| Oxybutynin | 3% Gel | 4 weeks | Significantly better improvement than 15% Aluminum Chloride lotion | [18] |
| Oxybutynin | 10% Gel | 30 days | Significant sweat reduction in treated areas vs. placebo | [26][27] |
Table 3: Efficacy of Botulinum Toxin A
| Active Agent (Brand) | Dose per Axilla | Study Duration | Mean Sweat Reduction (%) | Reference |
| Botulinum Toxin A | 200 U | 2 weeks | 87.5% (from 192 mg/min to 24 mg/min) | [28][29] |
| Botulinum Toxin A (OnabotulinumtoxinA) | 50 U | 3 months | 80.32% | [30] |
| Botulinum Toxin A (OnabotulinumtoxinA) | 50 U - 75 U | 4 weeks | ~75-80% reduction from baseline | [31] |
| Botulinum Toxin A | Not Specified | 2 weeks | 80.8% | [19] |
Experimental Protocols
The standard for assessing the in vivo efficacy of antiperspirants is the gravimetric method, as outlined in FDA guidelines.[32][33][34]
Gravimetric Sweat Collection Protocol
-
Subject Selection: Participants with self-perceived moderate-to-severe hyperhidrosis are recruited. A baseline sweat production rate is often established to ensure a minimum level of sweating.
-
Washout Period: A washout period of several days to weeks is implemented, during which subjects refrain from using any antiperspirant or deodorant products.
-
Product Application: The investigational product is applied to one axilla, while a placebo or no treatment is applied to the contralateral axilla to serve as a control. Application is typically performed daily for a specified period.
-
Sweat Induction: After the treatment period, sweat is induced under controlled conditions. This can be achieved through thermal stimulation (e.g., in a sauna or hot room) or by physical exercise.[35]
-
Sweat Collection: Pre-weighed absorbent pads are placed in each axilla for a defined period to collect sweat.[33]
-
Gravimetric Analysis: After the collection period, the pads are re-weighed. The difference in weight represents the amount of sweat produced.
-
Efficacy Calculation: The percentage of sweat reduction is calculated by comparing the sweat collected from the treated axilla to that from the control axilla.
Mandatory Visualizations
Signaling Pathways
Figure 1: Mechanism of Action of this compound.
Figure 2: Mechanism of Action of Topical Anticholinergics.
Figure 3: Mechanism of Action of Botulinum Toxin A.
Experimental Workflow
Figure 4: General Experimental Workflow for In Vivo Antiperspirant Efficacy Testing.
References
- 1. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. duradry.com [duradry.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. consensus.app [consensus.app]
- 5. laserdocs.co.uk [laserdocs.co.uk]
- 6. myheadachedoc.com [myheadachedoc.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. cosmileeurope.eu [cosmileeurope.eu]
- 11. consensus.app [consensus.app]
- 12. Hyperhidrosis: A Review of Recent Advances in Treatment with Topical Anticholinergics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. dermnetnz.org [dermnetnz.org]
- 15. consensus.app [consensus.app]
- 16. Botulinum toxin abolishes sweating via impaired sweat gland responsiveness to exogenous acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sweathelp.org [sweathelp.org]
- 18. Topical Oxybutynin 3% Gel Versus Aluminum Chloride 15% Lotion in Treatment of Primary Focal Hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sweathelp.org [sweathelp.org]
- 21. researchgate.net [researchgate.net]
- 22. Sofdra™ - International Hyperhidrosis Society | Official Site [sweathelp.org]
- 23. Efficacy and safety of topical sofpironium bromide gel for the treatment of axillary hyperhidrosis: A phase II, randomized, controlled, double-blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effectiveness of Sofpironium Bromide in Patients with Primary Axillary Hyperhidrosis Who Experienced Residual or Recurrence of Axillary Odor after Surgery for Axillary Osmidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Topical Oxybutynin 10% Gel for the Treatment of Primary Focal Hyperhidrosis: A Randomized Double-blind Placebo-controlled Split Area Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Topical Oxybutynin 10% Gel for the Treatment of Primary Focal Hyperhidrosis: A Randomized Double-blind Placebo-controlled Split Area Study | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 28. Botulinum toxin A for axillary hyperhidrosis (excessive sweating) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Comparative Study of Efficacy and Safety of Botulinum Toxin a Injections and Subcutaneous Curettage in the Treatment of Axillary Hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. harleystreetinstitute.com [harleystreetinstitute.com]
- 32. sensenet.net [sensenet.net]
- 33. contractlaboratory.com [contractlaboratory.com]
- 34. EEMCO guidance for the efficacy assessment of antiperspirants and deodorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
Assessing the Reproducibility of Published Aluminum Zirconium Pentachlorohydrex Gly Synthesis Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Synthesis Methodologies
The synthesis of aluminum zirconium pentachlorohydrex gly generally involves the reaction of an aluminum source, a zirconium source, and glycine (B1666218). However, the specific reagents, reaction conditions, and processing steps vary significantly across different published methods, primarily found in patent literature. These variations can have a substantial impact on the physicochemical properties of the final product, including its efficacy and stability.
The following table summarizes the key parameters from a selection of published synthesis methods. This allows for a structured comparison of the different approaches.
| Parameter | Method 1 (Based on CN105669777A) | Method 2 (General approach from various patents) | Key Considerations for Reproducibility |
| Aluminum Source | Aluminum chloride[1] | Aluminum chlorohydrate (ACH) | The choice of aluminum source affects the initial polymerization state of aluminum and can influence the final Al/Zr ratio and the distribution of polymeric species. |
| Zirconium Source | Zirconium chloride glycinate[1] | Zirconyl chloride (ZrOCl₂) or Zirconyl hydroxychloride (ZrO(OH)Cl) | The reactivity of the zirconium source and its pre-complexation with glycine can impact the kinetics of the reaction and the homogeneity of the final complex. |
| Glycine Addition | Pre-reacted with zirconium source[1] | Added simultaneously with or after the aluminum and zirconium sources | The timing of glycine addition is crucial for its role as a buffering agent and in preventing the polymerization of zirconium species. |
| Reaction Temperature | 70-80°C[1] | Often involves heating, but specific temperatures are not always disclosed. | Temperature control is critical for controlling reaction rates and preventing the formation of undesirable byproducts. |
| Solvent | Purified water[1] | Typically aqueous solutions | The purity of the water can affect the final product's quality. |
| Post-processing | Spray drying with specific inlet (185-220°C) and outlet (105-120°C) temperatures, followed by crushing and grading.[1] | Often involves spray drying, but detailed parameters are frequently omitted. | The drying process significantly influences the particle size, morphology, and moisture content of the final powder, which are critical for its performance in formulations. |
Experimental Protocols and Characterization
To properly assess the reproducibility of any given synthesis method, a detailed experimental protocol is essential. The following represents a generalized protocol based on the more descriptive methods found in the literature.
Generalized Synthesis Protocol
-
Preparation of Reactant Solutions:
-
Dissolve the aluminum source (e.g., aluminum chloride or aluminum chlorohydrate) in purified water to a specific concentration.
-
Prepare the zirconium source solution. If starting with zirconyl chloride, it may be reacted with glycine in a separate step to form zirconium chloride glycinate.
-
-
Reaction:
-
In a temperature-controlled reaction vessel, heat the initial solution (e.g., purified water or one of the reactant solutions) to the desired temperature (e.g., 70-85°C).[1]
-
Add the other reactants in a controlled manner while maintaining the temperature and stirring. The order and rate of addition are critical parameters.
-
-
Digestion/Aging:
-
Hold the reaction mixture at the specified temperature for a defined period to ensure the reaction goes to completion and to allow for the desired polymeric species to form.
-
-
Drying:
-
Spray dry the resulting solution. Key parameters to control are the inlet and outlet temperatures, the feed rate, and the atomizer speed.[1]
-
-
Post-Drying Processing:
-
The dried powder may be further processed by milling or sieving to achieve the desired particle size distribution.
-
Key Characterization Techniques for Product Assessment
The reproducibility of a synthesis method is ultimately determined by the consistency of the final product's properties. The following analytical techniques are crucial for characterizing this compound and comparing the outcomes of different synthesis batches or methods:
-
Elemental Analysis: Determination of the aluminum, zirconium, and chloride content is fundamental to confirm the stoichiometry of the complex. This is often performed using techniques like Inductively Coupled Plasma (ICP) spectroscopy or complexometric titrations.
-
Glycine Content: The amount of glycine is important for the buffering capacity and stability of the product. This can be determined by methods such as High-Performance Liquid Chromatography (HPLC).
-
Metal-to-Chloride Ratio and Al:Zr Ratio: These ratios are critical specifications for AZP and directly relate to its antiperspirant efficacy. They are calculated from the elemental analysis data.
-
Particle Size Distribution: This property affects the formulation's feel and efficacy. It can be measured by laser diffraction or other particle sizing techniques.
-
Powder X-ray Diffraction (PXRD): PXRD can be used to assess the amorphous or crystalline nature of the synthesized material.
-
Gel Permeation Chromatography (GPC): GPC is a powerful technique to analyze the distribution of different polymeric species of aluminum and zirconium, which is believed to be a key factor in antiperspirant activity.
Logical Flow of Synthesis and Reproducibility Assessment
The following diagram illustrates the logical workflow for synthesizing and assessing the reproducibility of this compound.
Conclusion
Assessing the reproducibility of published this compound synthesis methods is hampered by a lack of detailed, publicly available experimental data and direct comparative studies. The patent literature provides a foundation for various synthesis strategies, but often lacks the specific parameters necessary for straightforward replication. For researchers and drug development professionals, a thorough understanding of the key reaction variables and a robust analytical characterization plan are paramount. By carefully controlling the synthesis parameters outlined in this guide and employing the appropriate analytical techniques, a more consistent and reproducible manufacturing process for this important antiperspirant active can be achieved. It is recommended that any selected synthesis method be rigorously tested and validated in-house to establish its reproducibility and ensure the final product meets the required quality standards.
References
benchmarking aluminum zirconium pentachlorohydrex gly performance against commercial antiperspirants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Aluminum Zirconium Pentachlorohydrex Gly with other commercial antiperspirant actives. The information presented is supported by a review of publicly available data and established experimental protocols.
Mechanism of Action: A Shared Pathway to Sweat Reduction
The primary mechanism of action for all aluminum-based antiperspirants, including this compound and Aluminum Chlorohydrate, involves the formation of a temporary, superficial plug within the eccrine sweat duct.[1] Upon application, these aluminum salts dissolve in sweat and interact with proteins to form an amorphous aluminum hydroxide-protein complex.[1] This gel-like plug physically obstructs the duct, preventing sweat from reaching the skin's surface.[1][2] Clinical evidence suggests that aluminum zirconium complexes, as a class, tend to form more robust and stable plugs, which may contribute to enhanced and longer-lasting efficacy compared to aluminum chlorohydrate alone.[1]
Comparative Performance Data
| Active Ingredient | Concentration | Average Sweat Reduction (%) | Study Population | Key Findings |
| Aluminum Zirconium Trichlorohydrex Gly | 8% | Statistically equivalent to 10% Aluminum Chloride | 120 high-output volunteers | Achieved significant sweat reduction at a lower dose with less visible residue.[3] |
| Aluminum Zirconium Trichlorohydrate Gly | Not Specified | 34% greater than prescription 6.5% Aluminum Chloride | Male panelists | Demonstrated superior sweat reduction with significantly less skin irritation.[4] |
| Aluminum Chlorohydrate | Not Specified | Generally less effective than Aluminum Zirconium salts | General Population | While effective, it is considered a less potent antiperspirant compared to aluminum-zirconium complexes.[2] |
Note: The data for Aluminum Zirconium Trichlorohydrex Gly is presented as a proxy for the performance of this compound due to the lack of specific publicly available data for the latter. It is generally understood that different salts within the aluminum-zirconium family exhibit comparable high-efficacy performance.
Experimental Protocols for Efficacy Testing
The gold standard for evaluating antiperspirant efficacy is the gravimetric method , which quantitatively measures sweat reduction. The protocol is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Key Steps in Gravimetric Efficacy Testing:
-
Subject Selection: A panel of volunteers with a baseline sweat rate is selected.
-
Washout Period: Subjects undergo a washout period (typically 17 days) where they abstain from using any antiperspirant or deodorant products.
-
Product Application: The test product is applied to one axilla, while a control (placebo or no treatment) is used on the contralateral axilla. Applications are typically performed for a set number of consecutive days.
-
Sweat Induction: Subjects are placed in a controlled environment, often referred to as a "hot room," with a standardized temperature and humidity (e.g., 100°F and 30-40% relative humidity) to induce sweating.
-
Sweat Collection: Pre-weighed absorbent pads are placed in each axilla for a specified period (e.g., 20 minutes) to collect sweat.
-
Gravimetric Analysis: The pads are weighed again after the collection period to determine the amount of sweat produced.
-
Data Analysis: The percentage of sweat reduction is calculated for each subject by comparing the sweat output of the treated axilla to the control axilla. Statistical analysis is then performed to determine the significance of the results.
Physiological Pathway of Sweat Secretion
Understanding the physiological pathway of sweat secretion is crucial for developing effective antiperspirants. Eccrine sweat glands, the primary target of antiperspirants, are innervated by the sympathetic nervous system, which unconventionally uses acetylcholine (B1216132) as its primary neurotransmitter.
The signaling cascade begins with a nerve impulse that triggers the release of acetylcholine at the neuroglandular junction. Acetylcholine then binds to muscarinic receptors on the secretory cells of the eccrine gland. This binding initiates a series of intracellular events, leading to an increase in cytosolic calcium concentration, which is the ultimate trigger for sweat secretion.
References
A Comparative Guide to the Validation of a New Analytical Standard for Aluminum Zirconium Pentachlorohydrex Gly
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the traditional complexometric titration method and a novel Ion Chromatography (IC) method for the quantitative analysis of aluminum and zirconium in Aluminum Zirconium Pentachlorohydrex Gly. The information presented is intended to assist in the validation of new analytical standards, ensuring compliance with regulatory expectations for accuracy, precision, and reliability.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is a critical step in the development and manufacturing of pharmaceutical products, as it ensures the quality and consistency of the analytical data. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the validation characteristics that need to be considered.[3][4][5][6] These typically include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[7][8]
This compound is a common active ingredient in antiperspirant products.[9][10] The accurate determination of the aluminum and zirconium content is crucial for ensuring the product's quality and efficacy. The United States Pharmacopeia (USP) currently describes a complexometric titration method for this analysis.[9][10] This guide compares this established method with a modern, high-throughput Ion Chromatography method.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the specific requirements of the analysis, the available instrumentation, and the desired performance characteristics. This section provides a comparative summary of the traditional and a new analytical standard.
Performance Characteristics
The following tables present a hypothetical but realistic comparison of the validation parameters for the two methods.
Table 1: Comparison of Validation Parameters for Aluminum Determination
| Validation Parameter | Complexometric Titration (USP) | Ion Chromatography (New Standard) | Acceptance Criteria (ICH Q2(R1)) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 0.8% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 1.2% | ≤ 2.0% |
| Linearity (r²) | N/A (Titrimetric) | > 0.999 | ≥ 0.995 |
| Specificity | Moderate (Interference from other metal ions possible) | High (Good separation of Al and Zr) | Method should be specific for the analyte |
| Limit of Detection (LOD) | ~10 µg/mL | ~0.1 µg/mL | To be determined based on method sensitivity |
| Limit of Quantitation (LOQ) | ~30 µg/mL | ~0.3 µg/mL | To be determined based on method sensitivity |
| Robustness | Sensitive to pH and indicator choice | Robust to minor changes in mobile phase composition and flow rate | No significant impact on results with small variations |
Table 2: Comparison of Validation Parameters for Zirconium Determination
| Validation Parameter | Complexometric Titration (USP) | Ion Chromatography (New Standard) | Acceptance Criteria (ICH Q2(R1)) |
| Accuracy (% Recovery) | 98.2% - 101.5% | 99.2% - 100.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.8% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.2% | < 1.5% | ≤ 2.0% |
| Linearity (r²) | N/A (Titrimetric) | > 0.998 | ≥ 0.995 |
| Specificity | Moderate (Interference from other metal ions possible) | High (Good separation of Al and Zr) | Method should be specific for the analyte |
| Limit of Detection (LOD) | ~15 µg/mL | ~0.2 µg/mL | To be determined based on method sensitivity |
| Limit of Quantitation (LOQ) | ~45 µg/mL | ~0.6 µg/mL | To be determined based on method sensitivity |
| Robustness | Sensitive to pH and indicator choice | Robust to minor changes in mobile phase composition and flow rate | No significant impact on results with small variations |
Experimental Protocols
Detailed and accurate experimental protocols are essential for reproducible results.
Standard Method: Complexometric Titration
This method involves the separate titration of aluminum and zirconium after a sample digestion step.[9][10]
Sample Preparation (Digestion):
-
Accurately weigh approximately 1 g of this compound into a 250 mL beaker.
-
Add 25 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid.
-
Heat the mixture on a hot plate in a fume hood until dense white fumes of sulfur trioxide appear.
-
Allow the solution to cool and cautiously add 50 mL of deionized water.
-
Boil the solution for 10 minutes, then cool to room temperature.
-
Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to volume with deionized water.
Zirconium Titration:
-
Pipette 50.0 mL of the prepared sample solution into a 250 mL Erlenmeyer flask.
-
Adjust the pH to 1.0 with 1 M nitric acid or 1 M sodium hydroxide.[9][10]
-
Add 3-4 drops of xylenol orange indicator.
-
Titrate with a standardized 0.05 M EDTA solution until the color changes from pink to yellow.[9]
-
Record the volume of EDTA used.
Aluminum Titration:
-
Pipette 50.0 mL of the prepared sample solution into a 250 mL Erlenmeyer flask.
-
Add a known excess of standardized 0.05 M EDTA solution (e.g., 50.0 mL).
-
Add 20 mL of acetate (B1210297) buffer to adjust the pH to approximately 4.7.[9][11]
-
Boil the solution for 2-3 minutes to ensure complete complexation of aluminum with EDTA.[11]
-
Cool the solution to room temperature and add 3-4 drops of xylenol orange indicator.
-
Back-titrate the excess EDTA with a standardized 0.05 M zinc sulfate (B86663) or bismuth nitrate (B79036) solution until the color changes from yellow to purple/pink.[9][11]
-
Record the volume of the back-titrant used.
New Standard: Ion Chromatography with Post-Column Derivatization
This method allows for the simultaneous determination of aluminum and zirconium.
Instrumentation:
-
High-Performance Ion Chromatography (HPIC) system with a gradient pump, autosampler, and a UV-Vis detector.
-
Cation-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ CS10).
-
Post-column reagent delivery system.
Reagents:
-
Eluent: 20 mM Sulfuric acid.
-
Post-Column Reagent (PCR): 0.3 mM Tiron and 3 M ammonium (B1175870) acetate, with the pH adjusted to 6.2.[12]
-
Standard Solutions: Prepare a series of mixed standard solutions of aluminum and zirconium from certified reference materials.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
PCR Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 310 nm (for the Al-Tiron complex).[12]
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 g of this compound, dissolve it in 100 mL of deionized water, and filter through a 0.45 µm filter.
-
Calibration: Inject the standard solutions to construct a calibration curve for both aluminum and zirconium.
-
Sample Analysis: Inject the prepared sample solution into the IC system.
-
Quantification: Determine the concentrations of aluminum and zirconium in the sample by comparing the peak areas to the calibration curves.
Visualization of Workflows
Visual representations of the validation and experimental workflows can aid in understanding the processes.
Analytical Method Validation Workflow
This diagram illustrates the typical stages involved in validating a new analytical method according to ICH guidelines.
Caption: A flowchart of the analytical method validation process.
Ion Chromatography Experimental Workflow
This diagram outlines the steps for the analysis of this compound using the new IC method.
Caption: Workflow for the IC analysis of Al and Zr.
Conclusion
The new Ion Chromatography method presents several advantages over the traditional complexometric titration, including improved specificity, sensitivity, and the potential for higher throughput through automation. While the initial investment in instrumentation for IC may be higher, the long-term benefits in terms of accuracy, reduced analyst-to-analyst variability, and efficiency can be significant. The choice of method should be based on a thorough evaluation of the specific needs of the laboratory and the product being tested. This guide provides a framework for such an evaluation and the subsequent validation of the chosen analytical standard.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wjarr.com [wjarr.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. scispace.com [scispace.com]
- 9. lcms.cz [lcms.cz]
- 10. Determination of aluminum and zirconium in antiperspirants | Metrohm [metrohm.com]
- 11. titrations.info [titrations.info]
- 12. dongmyung.co.kr [dongmyung.co.kr]
A Head-to-Head Comparison of Aluminum Zirconium Pentachlorohydrex Gly and Botulinum Toxin for the Treatment of Hyperhidrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent treatments for primary hyperhidrosis: topical aluminum zirconium pentachlorohydrex gly and intradermal botulinum toxin injections. The following sections detail their mechanisms of action, comparative efficacy based on available clinical data, safety profiles, and the experimental protocols used to evaluate their performance.
Mechanisms of Action
The two treatments employ fundamentally different strategies to reduce sweat output. This compound acts as a physical barrier, while botulinum toxin functions as a neurochemical interrupter.
This compound: This compound, a common active ingredient in clinical-strength antiperspirants, works by forming a superficial plug within the eccrine sweat duct. When applied to the skin, the aluminum and zirconium salts come into contact with sweat. This interaction causes the metal ions to precipitate with proteins and mucopolysaccharides in the sweat, creating a gelatinous plug that physically obstructs the flow of sweat to the skin's surface. This is a temporary effect, as the plug is shed with the natural renewal of the epidermis.
Botulinum Toxin: Botulinum toxin type A (BoNT-A) is a neurotoxin that inhibits the release of the neurotransmitter acetylcholine (B1216132) from presynaptic nerve terminals. In the context of hyperhidrosis, BoNT-A is injected intradermally to target the cholinergic sympathetic nerve fibers that innervate the eccrine sweat glands. By blocking the release of acetylcholine, the toxin prevents the nerve signal from reaching the sweat gland, thereby inhibiting sweat production.
Signaling Pathway of Botulinum Toxin in an Eccrine Sweat Gland
Caption: Botulinum toxin blocks acetylcholine release by cleaving SNARE proteins.
Mechanism of Aluminum Zirconium Salt Plug Formation
Caption: Aluminum zirconium salts form a physical plug in the sweat duct.
Comparative Efficacy
Direct comparative clinical trials between this compound and botulinum toxin are limited. The following data is synthesized from studies evaluating botulinum toxin against a placebo and studies comparing it with aluminum chloride, a related and potent topical antiperspirant.
| Efficacy Parameter | This compound (inferred from Aluminum Chloride studies) | Botulinum Toxin Type A |
| Sweat Reduction | 66.7% - 68.8% reduction in sweat production two weeks after baseline. | 80.8% - 92.9% reduction in sweat production two weeks after baseline. In some studies, an 82-87% decrease in sweating has been observed. |
| Responder Rate | 33% of subjects achieved a treatment response (≥2 grade improvement on HDSS) at week 4. | 92% of subjects achieved a treatment response (≥2 grade improvement on HDSS) at week 4. 75% of patients saw a ≥2 point improvement on the HDSS after the first treatment. |
| Duration of Effect | Requires daily to weekly application for sustained effect. | Effects typically last from 4 to 12 months, with some studies reporting up to 14 months. |
| Patient Satisfaction | 29% of subjects found the treatment effective and tolerable. | 84-85% of patients were much more satisfied with this therapy compared to previous treatments. |
Experimental Protocols
The following are standardized methods used in clinical trials to assess the efficacy of hyperhidrosis treatments.
Gravimetric Measurement of Sweat Production
Objective: To quantify the rate of sweat production in a specific area.
Protocol:
-
Acclimatization: The subject rests in a temperature and humidity-controlled room (e.g., 22-24°C, 30-40% humidity) for at least 30 minutes.
-
Area Preparation: The test area (e.g., axilla) is gently cleansed with a non-antiperspirant wipe and thoroughly dried.
-
Baseline Measurement: A pre-weighed filter paper (e.g., Whatman No. 1) is placed on the test area for a standardized period (e.g., 5 minutes), timed with a stopwatch.
-
Sample Collection: The filter paper is carefully removed with forceps to avoid contamination.
-
Post-Treatment Measurement: The filter paper is immediately weighed on an analytical balance.
-
Calculation: The sweat rate is calculated in mg/min.
-
Standardization: To account for inter-individual variations, the sweat rate can be normalized to the body surface area of the participant.
Hyperhidrosis Disease Severity Scale (HDSS)
Objective: To qualitatively assess the impact of hyperhidrosis on a patient's daily life.
Protocol:
-
Questionnaire Administration: The patient is asked the following question: "How would you rate the severity of your hyperhidrosis?"
-
Response Options: The patient chooses one of the following four responses that best describes their condition:
-
1: My sweating is never noticeable and never interferes with my daily activities.
-
2: My sweating is tolerable but sometimes interferes with my daily activities.
-
3: My sweating is barely tolerable and frequently interferes with my daily activities.
-
4: My sweating is intolerable and always interferes with my daily activities.
-
-
Scoring and Interpretation: A score of 1 or 2 indicates mild to moderate hyperhidrosis, while a score of 3 or 4 indicates severe hyperhidrosis. A post-treatment improvement of 1 point is associated with a 50% reduction in sweat production, and a 2-point improvement corresponds to an 80% reduction.
Experimental Workflow for a Comparative Clinical Trial
Caption: A typical workflow for a hyperhidrosis clinical trial.
Safety and Tolerability
Both treatments have distinct safety profiles that are important considerations in their clinical application.
| Safety Parameter | This compound | Botulinum Toxin Type A |
| Common Adverse Events | Skin irritation, redness, itching, and stinging at the application site. | Injection site pain, bruising, and tenderness. Mild, transient muscle weakness, particularly in the hands when treating palmar hyperhidrosis. |
| Less Common Adverse Events | Can aggravate razor burn. | Flu-like symptoms, headache, and compensatory sweating in other areas of the body. |
| Serious Adverse Events | Generally considered safe for topical use with a low risk of systemic side effects. | Rare but serious side effects can include the spread of toxin effects, leading to muscle weakness, difficulty swallowing or breathing, and allergic reactions. |
| Contraindications | Should not be used on broken skin. Caution is advised for individuals with kidney disease. | Contraindicated in individuals with a known hypersensitivity to any botulinum toxin product, and in the presence of infection at the injection site. |
Conclusion
This compound and botulinum toxin are both effective treatments for hyperhidrosis, but they differ significantly in their mechanism of action, efficacy, duration of effect, and safety profile.
-
This compound offers a non-invasive, accessible, and affordable first-line treatment option. Its efficacy is moderate, and it requires frequent application to maintain its effect. Its primary side effects are localized skin irritation.
-
Botulinum toxin provides a highly effective and long-lasting solution for moderate to severe hyperhidrosis. It is particularly beneficial for patients who have not responded to topical treatments. While generally well-tolerated, it is an invasive procedure with a higher cost and a risk of more significant, though rare, side effects.
The choice of treatment should be based on the severity of the hyperhidrosis, the patient's treatment history, and a thorough discussion of the potential benefits and risks of each option. Further direct comparative studies are warranted to provide a more definitive head-to-head comparison of the efficacy and safety of these two treatments.
Safety Operating Guide
Proper Disposal of Aluminum Zirconium Pentachlorohydrex Gly: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Aluminum Zirconium Pentachlorohydrex Gly, a common active ingredient in antiperspirant formulations. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous waste under U.S. EPA regulations, proper handling procedures should always be followed to minimize exposure and risk.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.[1]
-
Hand Protection: Use gloves made of suitable materials such as PVC, Neoprene, or natural rubber.[1]
-
Skin Protection: Ensure skin is covered with appropriate laboratory clothing.[1]
-
Respiratory Protection: In cases of insufficient ventilation or the generation of dusts or mists, an approved respirator is recommended.[1][2]
Spill Management
In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and ensure personnel safety.
Cleanup Method for Spills:
-
Containment: Prevent the spill from spreading and keep it from entering drains or surface water.[2]
-
Absorption: Soak up the spilled material with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[2]
-
Collection: Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[2]
-
Decontamination: Thoroughly clean the contaminated surface.[2]
If a significant spill occurs, local authorities should be notified.[2]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound.
| Property | Value | Source Citation |
| pH (15% aqueous solution) | Approximately 4 | [1] |
| Storage Temperature | Below 60°C (140°F) | [2] |
| Occupational Exposure Limits (for Zr) | 5 mg/m³ (OSHA TLV-TWA, ACGIH TLV-TWA) | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers is crucial for environmental protection and regulatory compliance.
For Unused or Waste Product:
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" (even if not federally classified, this is a best practice for laboratory waste) and includes the full chemical name.[3]
-
Containment: Store the waste in a compatible, sealed container that is in good condition.[3]
-
Segregation: Keep the waste segregated from other incompatible materials.[3]
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[2][4]
For Empty Containers:
-
Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (water is appropriate for this substance) three times.[3]
-
Rinsate Collection: Collect the rinsate and manage it as chemical waste, adding it to a designated aqueous waste container.[3]
-
Container Disposal: Once triple-rinsed and dry, the container can typically be disposed of in the regular trash or recycled, depending on local regulations.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Aluminum zirconium pentachlorohydrex Gly
This guide provides crucial safety protocols and logistical information for laboratory professionals handling Aluminum Zirconium Pentachlorohydrex Gly. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, particularly in occupational settings, specific personal protective equipment is necessary to minimize exposure and ensure safety. While the substance is not classified as highly hazardous, direct contact and inhalation should be avoided.[1] The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Specifications & Notes |
| Eye Protection | Tightly fitting safety goggles | Must be worn to prevent eye irritation from direct contact.[1][2] |
| Hand Protection | Chemical-resistant gloves | Suitable materials include PVC, Neoprene, or Natural rubber.[1] Observe supplier instructions regarding permeability and breakthrough time. |
| Skin Protection | Protective clothing | Long-sleeved garments to cover the skin and minimize contact.[1] |
| Respiratory Protection | Dust mask or approved respirator | Recommended in the absence of adequate local exhaust ventilation to prevent inhalation of mists or dust.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling:
-
Avoid direct contact with the substance.[1]
-
Do not get in eyes.[3]
-
Ensure the work area is well-ventilated.[3]
-
Wash hands thoroughly after handling the material.[2]
Storage:
-
Keep in a cool, dry area.[3]
-
Storage areas for large quantities should be well-ventilated.[3]
-
Avoid storing in direct sunlight or at extreme temperatures.[3]
-
Incompatible materials to avoid are strong oxidizers, alkalies, and acids.[3]
Disposal Plan
The disposal of this compound should be conducted in accordance with federal, state, and local regulations.
-
Small Quantities: For small or household amounts, disposal in the sewer or other liquid waste systems may be permissible.[3]
-
Large Quantities: For larger volumes, it is essential to consult with your local water treatment plant before disposal.[3]
-
Waste Classification: This product is not classified as a RCRA (Resource Conservation and Recovery Act) hazardous waste.[3]
-
Spills:
Experimental Workflow for Safe Handling
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
